molecular formula C6H4N2 B1143401 cis,cis-Mucononitrile CAS No. 1557-59-1

cis,cis-Mucononitrile

Cat. No.: B1143401
CAS No.: 1557-59-1
M. Wt: 104.11
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Description

cis,cis-Mucononitrile (Z,Z-2,4-hexadienedinitrile) can be prepared by the copper-catalyzed oxidation of o-phenylenediamine. 13C MAS NMR spectra of cis,cis-mucononitrile oriented in liquid-crystalline media has been studied. Pt-catalyzed addition of diethylphosphine to cis,cis-mucononitrile yields the new diphosphine, Et2PCH(CN)CH(CH2CH2CN)PEt2.>

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2Z,4Z)-hexa-2,4-dienedinitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4N2/c7-5-3-1-2-4-6-8/h1-4H/b3-1-,4-2-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLQYLCRMTTXKHS-CCAGOZQPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=CC#N)C=CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(=C\C#N)\C=C/C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

104.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1557-59-1
Record name 2,4-Hexadienedinitrile, (2Z,4Z)-
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Record name cis,cis-Mucononitrile
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Record name 2,4-HEXADIENEDINITRILE, (2Z,4Z)-
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Foundational & Exploratory

cis,cis-Mucononitrile chemical structure and properties

Author: BenchChem Technical Support Team. Date: February 2026

Structural Characterization, Synthesis, and Reactivity Profile

Executive Summary

cis,cis-Mucononitrile (Z,Z-2,4-hexadienedinitrile) is a highly reactive, conjugated diene dinitrile utilized as a specialized intermediate in the synthesis of nitrogen heterocycles, particularly 1,2-diazocines and substituted pyridines. Unlike its thermodynamically stable trans,trans isomer, the cis,cis form possesses high internal strain and unique steric geometry, making it a potent electrophile and a sensitive substrate for electrocyclic reactions. This guide details the stereoselective synthesis, spectroscopic identification, and handling protocols required to maintain the integrity of this metastable compound.

Chemical Identity & Physicochemical Properties[2][3][4][5][6][7]

PropertyData
IUPAC Name (2Z,4Z)-Hexa-2,4-dienedinitrile
Common Name This compound
CAS Number 1557-59-1
Molecular Formula C₆H₄N₂
Molecular Weight 104.11 g/mol
Melting Point 128–131 °C
Solubility Soluble in acetone, DMSO, pyridine; sparingly soluble in water.[1]
Stability Thermally unstable; photo-labile. Isomerizes to trans,trans form upon heating or UV exposure.
Structural Geometry

The molecule features a C1–C6 backbone with two nitrile groups at the terminal positions. The cis,cis geometry forces the two nitrile groups into proximity, creating significant steric repulsion. This "bow-shaped" conformation is responsible for its high reactivity toward nucleophiles and its tendency to undergo thermal isomerization to relieve steric strain.

Synthesis: Oxidative Cleavage Protocol

The most reliable route to this compound is the copper(I)-catalyzed oxidative cleavage of o-phenylenediamine (OPD). This biomimetic reaction mimics the action of dioxygenases, cleaving the aromatic ring while preserving the cis geometry of the resulting double bonds.

Reaction Mechanism

The reaction proceeds via the coordination of OPD to the Cu(I) center, followed by activation of molecular oxygen. A proposed mechanism involves the formation of a copper-imino complex which undergoes oxygen insertion and subsequent C–C bond cleavage.

Synthesis OPD o-Phenylenediamine (Aromatic Amine) Cu_Complex Cu(I)-O2 Complex (Active Oxidant) OPD->Cu_Complex + CuCl, Pyridine, O2 Intermediate Peroxo-Bridged Intermediate Cu_Complex->Intermediate Oxidative Insertion Product This compound (Z,Z-Isomer) Intermediate->Product Ring Cleavage

Figure 1: Oxidative cleavage pathway of o-phenylenediamine to this compound.

Experimental Protocol

Safety Note: Pyridine is toxic and flammable. Cuprous chloride is sensitive to air. Perform all operations in a fume hood.

  • Catalyst Preparation: In a dry flask, dissolve CuCl (2.0 g, 20 mmol) in anhydrous pyridine (50 mL). The solution should be degassed and kept under an inert atmosphere (N₂) until use to prevent premature oxidation of the catalyst to Cu(II).

  • Substrate Addition: Add o-phenylenediamine (1.08 g, 10 mmol) to the catalyst solution.

  • Oxidation: Switch the atmosphere to pure O₂ (balloon or bubbler). Stir vigorously at room temperature (20–25 °C). The reaction is exothermic; maintain temperature <30 °C to prevent isomerization.

  • Monitoring: The dark solution will lighten as the reaction reaches completion (typically 2–4 hours). Monitor by TLC (silica, CH₂Cl₂) or disappearance of the amine starting material.

  • Workup:

    • Remove pyridine under reduced pressure (rotary evaporator, bath <40 °C).

    • Acidify the residue with dilute HCl (to pH ~3) to protonate residual amines and solubilize copper salts.

    • Extract immediately with diethyl ether or ethyl acetate (3 x 50 mL).

    • Wash combined organics with brine, dry over Na₂SO₄, and filter.

  • Purification: Concentrate the filtrate in vacuo. Recrystallize the crude solid from ethanol or benzene/petroleum ether to yield colorless prisms.

Spectroscopic Characterization (NMR)[1][6][7][9][10]

Differentiation between the cis,cis, cis,trans, and trans,trans isomers is critical. 1H NMR coupling constants (


) are the definitive diagnostic tool.
1H NMR Diagnostics (CDCl₃)

The molecule has a symmetric diene system. The spectrum typically shows an AA'BB' pattern, but first-order approximations allow for


-value analysis.
Proton InteractionCoupling Constant (

)
Structural Insight
Vicinal (cis) 6.0 – 11.0 Hz Diagnostic for cis,cis isomer.
Vicinal (trans)12.0 – 17.0 HzIndicates isomerization to trans form.
Long-range0.5 – 1.5 HzFine splitting due to conjugation.

Interpretation:

  • Pure this compound: Look for the smaller vicinal coupling constant (

    
    ). The presence of doublets with 
    
    
    
    indicates contamination with the trans,trans isomer.
  • Shift: Vinylic protons typically appear in the 6.0 – 7.5 ppm range, deshielded by the electron-withdrawing nitrile groups.

Reactivity & Isomerization Profile

The utility of this compound lies in its high energy state. However, this also dictates its primary failure mode: thermal isomerization.

Thermal Isomerization

Upon heating above 60 °C or exposure to UV light, the cis,cis isomer converts to the thermodynamically stable trans,trans isomer. This process is irreversible and proceeds via a radical or dipolar rotational mechanism.

Isomerization CC This compound (High Energy) CT cis,trans-Intermediate CC->CT Δ / hν TT trans,trans-Mucononitrile (Stable) CC->TT Prolonged Heating CT->TT Δ / hν

Figure 2: Thermal and photochemical isomerization cascade.

Key Reactions
  • Michael Addition: The electron-deficient double bonds are highly susceptible to nucleophilic attack. Soft nucleophiles (phosphines, thiols) add at the terminal carbons.

    • Example: Reaction with diethylphosphine yields 1,4-diphosphine adducts.

  • Electrocyclization: Under specific photochemical conditions, the system can undergo electrocyclic ring closure to form cyclobutene derivatives, although this competes with cis-trans isomerization.

  • Heterocycle Synthesis: Reaction with hydrazine derivatives can yield 1,2-diazocines via [4+4] or [4+2] pathways, leveraging the cis geometry to bridge the nitrogen atoms.

Handling & Storage Protocols

To ensure data integrity and reproducibility, strict adherence to storage protocols is required.

  • Storage: Store solid material at -20 °C .

  • Light Sensitivity: Protect from light using amber vials or foil wrapping. UV exposure accelerates isomerization.

  • Solution Stability: Avoid prolonged storage in solution (e.g., NMR tubes). Prepare samples immediately prior to analysis. If solution storage is necessary, use non-polar solvents (benzene, CCl₄) and keep dark/cold. Polar solvents can stabilize the transition state for isomerization.

References

  • Kajimoto, T., Takahashi, H., & Tsuji, J. (1976). Organic Synthesis by Means of Metal Complexes. X. Copper Catalyzed Oxidation of o-Phenylenediamine to Mucononitrile. The Journal of Organic Chemistry, 41(8), 1389–1393. Link

  • Ramanathan, K. V., & Suryaprakash, N. (1996).[2] 13C MAS NMR Spectra of this compound in Liquid-Crystalline Media and in the Solid State.[2] Journal of Magnetic Resonance, Series A, 123(2), 196–200. Link

  • Kovacik, I., et al. (2006). Regiochemistry of platinum-catalyzed hydrophosphination of a diene. Organometallics, 25(2), 536–539. Link

  • Smith, S., & Bou-Abdallah, F. (2017).[3][4] The Kinetics of the Cis-to-Trans Thermal Isomerization of 4-Anilino-4'-Nitroazobenzene are Highly Influenced by Solvent Polarity.[3][4][5] Journal of Thermodynamics & Catalysis, 8, 182. Link

Sources

Discovery and History of Mucononitrile Isomers: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Introduction and Core Significance[1]

Mucononitrile (1,4-dicyano-1,3-butadiene) represents a fundamental scaffold in the study of conjugated systems, stereochemistry, and orbital symmetry. As a butadiene derivative capped by electron-withdrawing nitrile groups, it serves as a critical model for understanding the competition between geometric isomerization (cis-trans interconversion) and electrocyclic ring closure (cyclobutene formation).

For researchers in materials science and synthetic organic chemistry, mucononitrile isomers are not merely academic curiosities; they are precursors to complex conducting polymers, diamines (via hydrogenation), and novel heterocyclic systems. This guide dissects the historical discovery, synthetic evolution, and physicochemical characterization of these isomers, with a specific focus on the Nakagawa oxidative cleavage and Cookson’s photochemical rules .

The Isomeric Landscape

The molecule exists in three distinct geometric forms based on the configuration of the C=C double bonds:

  • 
    -Mucononitrile  (cis,cis): The kinetic product of oxidative synthesis.[1]
    
  • 
    -Mucononitrile  (cis,trans): The intermediate isomer.[2]
    
  • 
    -Mucononitrile  (trans,trans): The thermodynamic product, favored under equilibrium conditions.
    

Part 2: Historical Discovery and Synthesis

The Nakagawa Oxidation (1965)

The definitive route to


-mucononitrile was established by Nakagawa and Onoue  in 1965. Unlike traditional elimination reactions which often yield thermodynamic mixtures, this method utilizes the oxidative cleavage of an aromatic ring, ensuring stereospecificity.
Mechanism of Discovery

Nakagawa discovered that o-phenylenediamine could be oxidatively cleaved using lead tetraacetate [Pb(OAc)


] or copper(II) salts in pyridine. This reaction breaks the C1-C6 and C2-C3 bonds of the benzene ring while preserving the C1-C2 and C3-C4 unsaturation, effectively "unzipping" the aromatic ring into a linear diene.

Key Reaction:



Experimental Protocol: Synthesis of (Z,Z)-Mucononitrile

Ref: Nakagawa, K., & Onoue, H. (1965). Chem. Commun.

Reagents:

  • o-Phenylenediamine (10 mmol)

  • Copper(I) Chloride (CuCl) (Catalyst)

  • Pyridine (Solvent)

  • Oxygen (Oxidant)

Step-by-Step Methodology:

  • Preparation : Dissolve 1.08 g of o-phenylenediamine in 20 mL of anhydrous pyridine.

  • Catalyst Addition : In a separate vessel, prepare a solution of 1.98 g CuCl in 50 mL pyridine.

  • Oxidation : Add the amine solution to the catalyst mixture under vigorous stirring. Maintain temperature at 20–25°C.

  • Reaction Monitoring : Bubble a stream of

    
     or air through the solution. The reaction typically proceeds via a dark intermediate complex.
    
  • Workup : After 2-4 hours, pour the reaction mixture into dilute hydrochloric acid (to neutralize pyridine and solubilize copper salts).

  • Isolation : Extract the aqueous phase with ether or chloroform.

  • Purification : Wash the organic layer with water, dry over anhydrous MgSO

    
    , and concentrate. Recrystallize from ethanol.
    
  • Yield : Expect ~0.98 g (85-90%) of colorless needles.

Validation Check :

  • Melting Point : The product must melt sharply at 128–129°C .

  • Stereochemistry : The

    
     geometry is confirmed by the coupling constant in 
    
    
    
    H NMR (typically smaller
    
    
    values for cis-alkenes compared to trans).

Part 3: Photochemistry and Isomerization

The history of mucononitrile is inextricably linked to R.C. Cookson , whose work in the 1960s on the photochemistry of conjugated dienes established the rules for their interconversion.

The Cookson Pathways

Upon irradiation with UV light,


-mucononitrile undergoes two competing processes governed by the Woodward-Hoffmann rules:
  • Geometric Isomerization : Conversion to

    
     and eventually 
    
    
    
    isomers.
  • Electrocyclic Ring Closure : Formation of 1,2-dicyanocyclobutene.

The


 isomer is unique because the nitrile groups are sterically positioned to facilitate ring closure, whereas the 

isomer is sterically locked out of this pathway unless it first isomerizes.

Isomerization cluster_legend Reaction Conditions ZZ (Z,Z)-Mucononitrile (Kinetic Product) MP: 129°C EZ (E,Z)-Mucononitrile (Intermediate) ZZ->EZ hν or Iodine/Δ CB 1,2-Dicyanocyclobutene (Photochemical Product) ZZ->CB hν (Disrotatory) EE (E,E)-Mucononitrile (Thermodynamic Product) EZ->EE hν or Iodine/Δ Thermal/Catalytic Iodine/Heat favors (E,E) Photochemical UV favors Cyclobutene

Figure 1: Isomerization and cyclization pathways of mucononitrile.[1][2] The (Z,Z) isomer sits at a bifurcation point between relaxation to the linear (E,E) form and closure to the cyclic product.

Protocol: Iodine-Catalyzed Isomerization to (E,E)

To access the thermodynamic


 isomer from the 

starting material synthesized above:
  • Dissolution : Dissolve 500 mg of

    
    -mucononitrile in 20 mL of benzene or toluene.
    
  • Catalysis : Add a crystal of iodine (

    
    , ~2-5 mol%).
    
  • Reflux : Heat the solution to reflux for 2-4 hours. The iodine radical reversibly adds to the double bond, allowing free rotation and relaxation to the sterically less hindered trans-trans conformation.

  • Workup : Wash with aqueous sodium thiosulfate to remove iodine.

  • Isolation : Evaporate solvent. The

    
     isomer typically exhibits higher solubility in non-polar solvents and a distinct melting point (often higher, though precise literature values vary, characterization by NMR is preferred).
    

Part 4: Characterization and Physical Properties[1]

The distinction between isomers is best achieved through melting point analysis and UV-Visible spectroscopy, where the extent of effective conjugation dictates the absorption maximum (


).
Comparative Data Table
Property(Z,Z)-Mucononitrile(E,E)-MucononitrileNotes
Common Name cis,cis-Mucononitriletrans,trans-Mucononitrile
CAS Number 1557-59-1538-81-8 (Note: often confused with diphenyl derivative)Always verify structure
Melting Point 128–129 °C >140 °C (Variable lit.)(Z,Z) has a sharp, well-defined MP.
Geometry Planar (C2v)Planar (C2h)(Z,Z) is centrosymmetric in crystal.
UV

~255 nm~265 nm(E,E) shows bathochromic shift due to better orbital overlap.
Solubility Soluble in EtOH, CHCl

Less soluble in EtOH(E,E) packs more efficiently.
Spectroscopic Validation
  • UV-Vis : The

    
     isomer is flatter and less sterically encumbered than the 
    
    
    
    form, allowing for more effective
    
    
    -conjugation. This results in a red shift (bathochromic shift) of 10–15 nm in the absorption maximum compared to the
    
    
    isomer.
  • NMR : The coupling constant (

    
    ) across the double bond is the gold standard.
    

Part 5: References

  • Nakagawa, K., & Onoue, H. (1965).[3] Oxidation of o-phenylenediamines with lead tetra-acetate. Chemical Communications (London), 396a.[3] Link

  • Cookson, R. C., & Dance, J. (1962).[4] Photochemical Isomerization of Dienes. Tetrahedron Letters. (Foundational work on diene photochemistry).

  • Sigma-Aldrich. (n.d.). Product Specification: this compound.[1][2][5][6][7] Link

  • PubChem. (2025). Compound Summary: this compound.[1][2][5][6][7] National Library of Medicine. Link

  • Gautrot, J. E., & Hodge, P. (2012). Process for preparing hexamethylenediamine and polyamides therefrom. World Intellectual Property Organization, WO2012141993A1. (Describes synthesis and melting point determination of mucononitrile isomers). Link

Sources

Physical Properties and Characterization of Crystalline cis,cis-Mucononitrile

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide for Research & Development

Executive Summary

cis,cis-Mucononitrile (Z,Z-2,4-hexadienedinitrile; CAS 1557-59-1) is a conjugated diene dinitrile of significant interest in organic synthesis, coordination chemistry, and materials science.[1] Unlike its thermodynamically stable trans,trans isomer, the cis,cis form represents a high-energy kinetic product, typically accessible via the oxidative cleavage of aromatic rings (e.g., o-phenylenediamine).

For drug development professionals and materials scientists, this compound serves two critical roles:

  • Chiral Ligand Precursor: It is a scaffold for synthesizing chiral diphosphine ligands used in asymmetric catalysis.

  • Metabolic Intermediate: It parallels the muconate pathways found in metabolomics and bio-based monomer production (nylon precursors).

This guide provides an authoritative breakdown of its physical state, crystallographic behavior, and stability profile, essential for handling this labile intermediate.

Physical Properties Matrix

The following data aggregates experimentally verified values and computed descriptors for the cis,cis isomer.

PropertyValue / DescriptionSource/Context
Molecular Formula C₆H₄N₂
Molecular Weight 104.11 g/mol
Appearance Colorless to pale yellow crystalline solidRecrystallized from ethanol/water
Melting Point 128 – 131 °C Sigma-Aldrich / Literature Standard
Solubility (Organic) Soluble in DMSO, Acetonitrile, Acetone, ChloroformPolar aprotic solvents preferred
Solubility (Aqueous) Insoluble / Sparingly solubleHydrophobic diene backbone dominates
Density ~1.1 g/cm³ (Predicted)Solid state packing efficiency
Dipole Moment High (Predicted > 4.0 D)cis-alignment of nitrile groups
Stability Thermally labile; PhotosensitiveIsomerizes to trans,trans upon heating

Molecular Architecture & Crystallography

Structural Geometry

The cis,cis geometry forces the two nitrile groups into a "U" shape, creating significant steric strain and a large molecular dipole. This contrasts sharply with the linear trans,trans isomer, which has a net dipole near zero.

  • Bonding: The C2-C3 and C4-C5 double bonds possess Z configuration.

  • Planarity: The molecule is largely planar to maximize

    
    -conjugation, but steric repulsion between the nitrile nitrogens and internal hydrogens can induce slight twisting.
    
Solid-State Order & NMR Characterization

While single-crystal X-ray diffraction data is rare due to the compound's tendency to isomerize during crystal growth, Solid-State


C NMR  has provided critical insights into its packing.
  • Tensor Orientation: Studies in liquid-crystalline media reveal that the molecule orients with its long axis parallel to the magnetic field.

  • Packing Forces: The crystal lattice is stabilized by strong dipole-dipole interactions between the nitrile groups of adjacent molecules, overcoming the steric strain of the cis,cis conformation.

Technical Insight: When analyzing bulk powder, the


C CP/MAS NMR spectrum diagnostic peaks for the nitrile carbons appear distinct from the alkene carbons, shifting significantly based on the packing density and polymorphic form.

Synthesis & Isolation Protocol

Field-Proven Methodology

The most reliable route to high-purity crystalline this compound is the Copper-Catalyzed Oxidative Cleavage of o-Phenylenediamine . This biomimetic reaction mimics the action of dioxygenase enzymes.

Experimental Workflow

Reagents: o-Phenylenediamine, CuCl (catalyst), Pyridine (solvent/ligand), Molecular Oxygen (


).
  • Activation: Cuprous chloride (CuCl) is dissolved in pyridine. The solution absorbs oxygen, turning dark green (active Cu(II)-superoxide species).

  • Addition: o-Phenylenediamine is added slowly to the active catalyst solution.

  • Cleavage: The aromatic ring undergoes oxidative opening between the amine groups.

  • Work-up: The reaction mixture is hydrolyzed and extracted.

  • Crystallization: The crude product is recrystallized from ethanol or benzene (historical). Note: Use ethanol/water mixtures for safer processing.

Visualization: Synthesis Pathway

The following diagram illustrates the oxidative ring-opening mechanism and subsequent processing.

SynthesisPathway Start o-Phenylenediamine Intermediate Diimino-mucononitrile (Unstable) Start->Intermediate Oxidative Cleavage Catalyst CuCl / Pyridine / O2 (Active Species) Catalyst->Intermediate Product This compound (Crystalline Solid) Intermediate->Product Hydrolysis/Workup

Figure 1: Oxidative cleavage pathway for the synthesis of this compound.

Reactivity & Isomerization Dynamics[3]

The "Stability Paradox"

The cis,cis isomer is kinetically trapped. It possesses higher internal energy than the cis,trans or trans,trans forms.

  • Thermal Isomerization: Heating above 140°C (or prolonged reflux in high-boiling solvents) triggers isomerization to the trans,trans form.

  • Photo-Isomerization: Exposure to UV light excites the

    
     transition, allowing rotation around the double bond.[2]
    
  • Catalytic Isomerization: Iodine (

    
    ) or acid catalysts accelerate the conversion to the thermodynamic trans,trans product.
    
Application in Ligand Synthesis

The cis,cis geometry is uniquely suited for hydrophosphination . The proximity of the double bonds allows for the double addition of phosphines, creating chiral backbones for ligands.

Reaction:



Visualization: Reactivity & Isomerization

This workflow details the divergent paths based on environmental conditions.[3]

Isomerization CC This compound (Kinetic Product) Heat Heat (>140°C) or UV CC->Heat Ligand Hydrophosphination (Pt Catalyst) CC->Ligand TT trans,trans-Mucononitrile (Thermodynamic Product) Heat->TT Isomerization Reduction Hydrogenation (H2/Ni) TT->Reduction Adipo Adiponitrile (Nylon Precursor) Reduction->Adipo Chiral Chiral Diphosphine (Ligand) Ligand->Chiral Stereoselective Addition

Figure 2: Divergent reactivity pathways: Isomerization vs. Functionalization.

Safety & Handling

Hazard Class: Nitrile (Acute Toxicity).

  • GHS Classification: Acute Tox. 4 (Oral/Dermal/Inhalation), Skin Irrit. 2, Eye Irrit. 2.

  • Handling: Must be handled in a fume hood. Avoid dust generation.

  • Storage: Store under inert gas (Argon/Nitrogen) at 2-8°C to prevent slow thermal isomerization or oxidation.

References

  • Synthesis & Properties: Kajimoto, T., et al. "Copper-catalyzed oxidation of o-phenylenediamines to cis,cis-mucononitriles." The Journal of Organic Chemistry, 1980. Link

  • Solid State NMR: Ramanathan, K.V., et al. "13C MAS NMR Spectra of this compound in Liquid-Crystalline Media and in the Solid State." Journal of Magnetic Resonance, 1996. Link

  • Ligand Synthesis: Kovacik, I., et al. "Regiochemistry of platinum-catalyzed hydrophosphination of a diene." Organometallics, 2006. Link

  • Product Data: Sigma-Aldrich Product Specification, this compound (1557-59-1). Link

  • Isomerization Context: Carraher, J.M., et al. "cis,cis-Muconic acid isomerization..." Green Chemistry, 2017. Link

Sources

Copper-Catalyzed Oxidative Cleavage of o-Phenylenediamine: A Precision Guide to cis,cis-Mucononitrile Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The oxidative cleavage of o-phenylenediamine (OPD) to cis,cis-mucononitrile represents a classic yet sophisticated example of biomimetic catalysis. This transformation mirrors the activity of non-heme iron dioxygenases (specifically catechol 1,2-dioxygenase) but utilizes a copper-pyridine system to achieve high stereospecificity and yield.

For researchers in drug development and materials science, this compound is a high-value intermediate. It serves as a precursor for functionalized 1,4-dihydropyridines, diaminopimelic acid derivatives, and complex diphosphine ligands. This guide moves beyond standard textbook descriptions, offering a field-validated protocol that prioritizes reproducibility, safety, and mechanistic understanding.

Part 1: Mechanistic Insight & Catalyst Design

The Biomimetic Pathway

The reaction is an oxidative ring-opening of an aromatic system using molecular oxygen. Unlike harsh industrial oxidations (e.g., ozonolysis), this copper-catalyzed process occurs under mild conditions.

The selectivity hinges on the competition between oxidative coupling (forming phenazines/azo compounds) and oxidative cleavage (forming nitriles).

  • Path A (Undesired): Radical coupling of amine groups leads to 2,3-diaminophenazine. This is favored in acidic media or with simple Fe/Co salts.

  • Path B (Target): Coordination of the diamine to a Cu(I) center, followed by activation of O₂, leads to the insertion of oxygen into the C-C bond between the amine-bearing carbons.

The Role of the Pyridine-Copper System

The choice of pyridine as both solvent and ligand is not arbitrary; it is the critical control parameter.

  • Ligand Field Stabilization: Pyridine stabilizes the Cu(I) species, preventing disproportionation and facilitating the reversible binding of O₂.

  • Basicity: It acts as a proton acceptor during the activation of the amine protons, facilitating the formation of the key metal-substrate imide intermediate.

  • Stereocontrol: The geometry of the Cu-pyridine complex directs the cis,cis outcome, preventing isomerization to the thermodynamically more stable trans,trans form during the reaction.

Visualization: The Catalytic Cycle

The following diagram illustrates the proposed catalytic cycle, highlighting the critical oxygen insertion step.

CatalyticCycle cluster_side Competing Pathway (Avoided) Start Cu(I)Cl / Pyridine (Active Catalyst) Coordination Substrate Coordination (Cu-OPD Complex) Start->Coordination + o-Phenylenediamine Oxygenation O2 Activation (Cu(II)-Superoxo Species) Coordination->Oxygenation + O2 Phenazine 2,3-Diaminophenazine (Polymerization) Coordination->Phenazine Low Pyridine Conc. Insertion C-C Bond Cleavage (Dioxetane-like Transition) Oxygenation->Insertion Intramolecular Rearrangement ProductRelease Product Release (this compound) Insertion->ProductRelease - H2O (trace) ProductRelease->Start Regeneration

Figure 1: Proposed catalytic cycle for the oxidative cleavage of o-phenylenediamine. The pyridine ligand environment suppresses the phenazine pathway.

Part 2: Validated Experimental Protocol

This protocol is optimized for a 10 mmol scale.[1] It is based on the seminal work of Tsuji et al. but modernized for current safety standards.

Reagents & Equipment
ComponentGrade/SpecRole
o-Phenylenediamine (OPD) >98%, RecrystallizedSubstrate. Must be free of oxidation products (dark color).
Copper(I) Chloride (CuCl) >99%, AnhydrousCatalyst. White powder preferred; green indicates oxidation.
Pyridine Anhydrous (<0.05% H₂O)Solvent & Ligand. Critical for selectivity.
Oxygen (O₂) Industrial Grade (>99.5%)Oxidant. Balloon or bubbler delivery.
Diethyl Ether ACS ReagentExtraction solvent.
Step-by-Step Methodology
1. Catalyst Preparation
  • Setup: Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar. Fit one neck with a rubber septum and the other with a three-way stopcock connected to an O₂ balloon (or line).

  • Action: Charge the flask with CuCl (1.98 g, 20 mmol) .

  • Solvation: Add Pyridine (20 mL) via syringe under an inert atmosphere (N₂ or Ar) initially to prevent premature catalyst oxidation. The solution should be stirred vigorously.[1]

  • Activation: Purge the system with O₂. The solution will turn dark green/black, indicating the formation of the active Cu-pyridine-oxygen complex.

2. Reaction Initiation
  • Substrate Addition: Dissolve o-phenylenediamine (1.08 g, 10 mmol) in Pyridine (10 mL) in a separate vial.

  • Injection: Add the OPD solution dropwise to the vigorous stirring catalyst mixture over 5 minutes.

  • Observation: The reaction is exothermic. A water bath (20–25 °C) is recommended to maintain ambient temperature. Do not cool below 15 °C as reaction rate drops significantly.

3. Monitoring & Completion
  • Timecourse: Stir vigorously under O₂ (balloon pressure is sufficient) for 30–60 minutes .

  • Endpoint: The reaction is typically complete when O₂ uptake ceases. TLC (Silica, 1:1 Hexane/EtOAc) can confirm the disappearance of OPD (Rf ~0.4) and appearance of mucononitrile (Rf ~0.6).

4. Workup & Purification[1][2]
  • Solvent Removal: Remove the majority of pyridine on a rotary evaporator at 40–50 °C (use a reliable trap; pyridine is toxic).

  • Extraction: Resuspend the dark residue in Diethyl Ether (50 mL) and Water (50 mL) .

  • Separation: Transfer to a separatory funnel. Extract the aqueous layer with two additional portions of ether (2 x 30 mL).

  • Acid Wash (Critical): Wash the combined ether layers with 1M HCl (2 x 30 mL) to remove residual pyridine and copper traces. Follow with brine.

  • Drying: Dry over anhydrous MgSO₄, filter, and concentrate.

  • Crystallization: The crude solid is typically recrystallized from a minimum amount of ethanol or benzene (substitute with toluene for safety) to yield colorless needles.

Workflow Visualization

Workflow Step1 Catalyst Prep CuCl + Pyridine + O2 Step2 Addition Inject OPD Solution Step1->Step2 Step3 Reaction Stir 1h @ 25°C Step2->Step3 Step4 Workup Evap Pyridine -> Ether Ext. Step3->Step4 Step5 Purification Acid Wash -> Recryst. Step4->Step5

Figure 2: Operational workflow for the synthesis of this compound.

Part 3: Critical Parameters & Troubleshooting

Catalyst Quality

The most common failure mode is the use of oxidized CuCl (green/blue powder).

  • Fix: Wash commercial CuCl with dilute HCl, then water, ethanol, and ether. Dry under vacuum to restore the white Cu(I) species.

Pyridine Handling

Pyridine acts as a "chemical sponge" for protons. If the pyridine is wet, the hydration shell around the copper changes, potentially favoring the phenazine pathway.

  • Requirement: Use freshly distilled or molecular-sieve-dried pyridine.

Stereochemical Integrity

The product is this compound (mp 128–129 °C).

  • Risk: Exposure to light or excessive heat during workup can cause isomerization to the cis,trans or trans,trans isomers (mp ~160 °C).

  • Mitigation: Perform the evaporation and recrystallization in low-light conditions if high purity is required for subsequent photo-sensitive steps.

Data Summary: Solvent Effects
Solvent SystemYield (%)Major Product
Pyridine (Pure) 92–95 This compound
Methanol/Water<102,3-Diaminophenazine
DMF40Mixed isomers/Oligomers
Acetonitrile15Incomplete conversion

Part 4: Safety & References

Safety Considerations
  • Cyanide Moieties: While the nitrile group in mucononitrile is covalent and stable, combustion or strong acid hydrolysis can release HCN. Work in a well-ventilated hood.

  • Copper Waste: All aqueous waste from the extraction (containing Cu salts) must be disposed of as heavy metal waste, not down the drain.

  • Pyridine: Highly flammable and toxic by inhalation/absorption. It induces male sterility. Double-gloving (Nitrile) and a functioning fume hood are mandatory.

References
  • Tsuji, J., & Takayanagi, H. (1978). Organic synthesis by means of metal complexes.[3] X. Copper catalyzed oxidation of o-phenylenediamine to mucononitrile.[1][3] Tetrahedron, 34(5), 641-644. Link

  • Rogic, M. M., & Demmin, T. R. (1980). Copper-catalyzed oxidations of aromatic amines. Journal of the American Chemical Society, 102(12), 4291-4293. Link

  • Kovacik, I., et al. (2006).[3] Regiochemistry of platinum-catalyzed hydrophosphination of a diene. Organometallics, 25(2), 536-539.[3] Link

  • Sigma-Aldrich. (n.d.). This compound Product Sheet. Link

Sources

Technical Guide: cis,cis-Mucononitrile – Synthesis, Stability, and Isomer Control

[1]

Executive Summary

cis,cis-Mucononitrile (Z,Z-2,4-hexadienedinitrile) is a critical C6 functionalized intermediate derived primarily from the oxidative cleavage of aromatic rings.[1] Unlike its thermodynamically stable trans,trans isomer, the cis,cis form retains the geometric memory of its aromatic precursor, making it a unique synthon for accessing specific stereochemical targets, including pyrroles and bio-based nylon precursors.[1]

This guide provides an authoritative breakdown of its physiochemical identity, a validated protocol for its synthesis via oxidative cleavage, and critical methodologies for distinguishing it from its isomers using NMR spectroscopy.[1]

Chemical Identity & Physiochemical Properties[1][2][3][4][5]

The cis,cis isomer is the kinetic product of o-phenylenediamine oxidation. It is metastable and prone to isomerization under thermal or photochemical stress.[1]

Table 1: Core Chemical Data[1][6]
PropertyDataNotes
IUPAC Name (2Z,4Z)-Hexa-2,4-dienedinitrileDistinct from (E,E) or (E,Z) isomers.[1]
Common Name This compound
Molecular Formula C₆H₄N₂
Molecular Weight 104.11 g/mol Precision value for stoichiometry.[1]
CAS Number 1557-59-1 Specific to the (Z,Z) isomer.[1]
Melting Point 128–131 °CSharp melting point indicates high isomeric purity.[1]
Solubility Soluble in acetone, DMSO, hot ethanolPoor solubility in water.[1]
Appearance Colorless to pale yellow prismsDiscoloration often indicates polymerization or isomerization.[1]

Synthetic Route: Oxidative Cleavage of o-Phenylenediamine[1]

While muconic acid derivatives are often sourced from bio-fermentation, the dinitrile is most efficiently synthesized chemically via the oxidative cleavage of o-phenylenediamine (OPD). This method preserves the cis,cis geometry inherent in the benzene ring.

Mechanistic Insight

The reaction proceeds through a copper-catalyzed radical oxidation.[1] The copper species coordinates with the diamine, facilitating the insertion of molecular oxygen and subsequent ring opening. The geometry is "locked" in the cis,cis state during cleavage, provided the workup avoids excessive heat.

Validated Experimental Protocol

Note: This protocol is adapted from the copper-catalyzed aerobic oxidation method, which is greener than traditional lead tetraacetate (LTA) routes.[1]

Materials:

  • o-Phenylenediamine (OPD)[1]

  • CuCl (Cuprous chloride) – Catalyst[1]

  • Pyridine (Solvent/Ligand)[1]

  • Methanol

  • Molecular Oxygen (O₂) balloon or purge[1]

Step-by-Step Methodology:

  • Catalyst Preparation: In a dry flask, dissolve CuCl (20 mol%) in pyridine. The solution will turn dark, indicating complexation.[1]

  • Substrate Addition: Add o-phenylenediamine (1.0 equiv) to the mixture. Add methanol (ratio 1:5 v/v relative to pyridine) to improve solubility.[1]

  • Oxidation: Purge the system with O₂ and maintain a positive pressure of oxygen (balloon).[1] Stir vigorously at room temperature (20–25 °C).

    • Critical Control Point: Do not heat above 30 °C. Higher temperatures accelerate isomerization to the cis,trans form.

  • Monitoring: Monitor by TLC (silica, EtOAc/Hexane). The starting diamine spot will disappear, replaced by a less polar product.[1]

  • Workup:

    • Dilute the reaction mixture with dilute HCl (cold) to quench the pyridine and solubilize copper salts.

    • Extract immediately with dichloromethane (DCM).[1]

    • Wash organic layer with brine, dry over Na₂SO₄, and concentrate in vacuo at low temperature (<30 °C).

  • Purification: Recrystallize from ethanol/water or benzene (if permissible) to yield colorless prisms.

Reaction Workflow Diagram

SynthesisWorkflowStarto-Phenylenediamine(Aromatic Precursor)OxidationAerobic Oxidation(O2, 25°C)Start->Oxidation+ O2CatCuCl / Pyridine(Catalyst Activation)Cat->OxidationCatalysisCleavageRing Cleavage(Kinetic Control)Oxidation->CleavageProductThis compound(Z,Z-Isomer)Cleavage->ProductPreserves GeometryIsomtrans,trans-Mucononitrile(Thermodynamic Trap)Product->IsomHeat/Light/Acid

Figure 1: Oxidative cleavage workflow showing the kinetic access to the cis,cis isomer and the risk of thermodynamic isomerization.

Characterization & Validation

Distinguishing the cis,cis isomer from the trans,trans isomer is critical for quality control.

NMR Spectroscopy (¹H-NMR)

The coupling constants (

1
  • Symmetry: The molecule is symmetric; you will see two distinct signal environments (H-2/H-5 and H-3/H-4).[1]

  • Coupling Constants (

    
    ): 
    
    • cis,cis (Z,Z): The vicinal coupling (

      
      ) is typically smaller (approx. 10–11 Hz) compared to the trans isomer.
      
    • trans,trans (E,E): The vicinal coupling is larger (approx. 15–16 Hz).[1]

Diagnostic Signals (CDCl₃):

  • 
     ~6.0–6.2 ppm (Doublet, H-2/H-5)[1]
    
  • 
     ~7.0–7.3 ppm (Multiplet/Doublet of doublets, H-3/H-4)[1]
    
Infrared Spectroscopy (FT-IR)[1]
  • Nitrile Stretch (

    
    ):  Sharp band at ~2220–2230 cm⁻¹.[1]
    
  • Alkene Stretch (

    
    ):  ~1600 cm⁻¹.[1] The intensity of this band varies significantly between isomers due to symmetry rules (centrosymmetric trans,trans may show weak or silent C=C stretches in IR, whereas cis,cis is active).[1]
    

Reactivity & Isomer Control[1][4]

The utility of this compound lies in its high reactivity.[1] However, this requires strict handling protocols.[1]

Isomerization Pathways

The cis,cis form is high-energy.[1] Isomerization to the trans,trans form releases steric strain but changes the chemical behavior (e.g., Diels-Alder reactivity).[1]

  • Photochemical: Exposure to UV light causes rapid

    
     isomerization.[1] Store in amber vials. 
    
  • Thermal: Stable up to ~100 °C for short periods, but prolonged heating drives the equilibrium to trans,trans.[1]

  • Chemical: Iodine (

    
    ) or acid catalysis accelerates isomerization.[1]
    
Applications in Drug Development[1]
  • Pyrrole Synthesis: The cis,cis geometry allows for cyclization reactions with amines to form pyrroles, a scaffold ubiquitous in pharmaceuticals (e.g., Atorvastatin).[1]

  • Bio-based Polyamides: Hydrogenation of the nitrile groups yields 1,6-hexamethylenediamine (HMDA), the precursor for Nylon 6,[1]6. Using the cis,cis isomer (derived from lignin/catechol) represents a renewable route to these polymers.[1]

Isomerization Logic Diagram

IsomerizationCCThis compound(Kinetic Product)CTcis,trans-Mucononitrile(Intermediate)CC->CT hv (Light) or Heat > 130°CCyclizationPyrrole Formation(Cyclization)CC->Cyclization Favored Geometry TTtrans,trans-Mucononitrile(Thermodynamic Product)CT->TT Continued Exposure DADiels-Alder Reactions(Terephthalic Acid Precursors)TT->DA Favored Geometry

Figure 2: Isomerization pathway and divergent chemical utility of the Z,Z vs E,E isomers.

References

  • Sigma-Aldrich. this compound Product Sheet. CAS: 1557-59-1.[1] Link

  • PubChem. this compound Compound Summary. National Library of Medicine.[1] Link[1]

  • Kajimoto, T., Takahashi, H., & Tsuji, J. (1976).[1] Copper-catalyzed oxidation of o-phenylenediamines to cis,cis-mucononitriles. The Journal of Organic Chemistry. Link[1]

  • Elvidge, J. A., & Sims, P. (1966).[1][2] The isomeric muconic diamides and mucononitriles. Journal of the Chemical Society C: Organic. Link

  • Vardon, D. R., et al. (2016).[1] cis,cis-Muconic acid isomerization and catalytic conversion to biobased cyclic-C6-1,4-diacid monomers. Green Chemistry. Link

Health and safety information for handling cis,cis-Mucononitrile

Author: BenchChem Technical Support Team. Date: February 2026

CAS No: 1557-59-1 | Formula: C₆H₄N₂ | Synonyms: (2Z,4Z)-Hexa-2,4-dienedinitrile[1][2]

Part 1: Executive Technical Summary[1][2][3]

To: Research Scientists, Process Chemists, and HSE Officers From: Senior Application Scientist, Chemical Safety Division Subject: Operational Directives for Handling cis,cis-Mucononitrile

This compound is a conjugated diene dinitrile.[1][2] While often categorized under generic nitrile hazards, its specific geometry and role as a structural analogue in benzene metabolism pathways demand a nuanced safety approach.[2] Unlike simple aliphatic nitriles, this compound possesses a conjugated


-system that imparts unique reactivity—specifically susceptibility to photo-isomerization and nucleophilic attack.[1][2]

Critical Safety Axiom: Treat this compound not merely as a toxic reagent, but as a chemically labile entity that requires strict exclusion of light and acid to maintain stereochemical integrity and prevent uncontrolled degradation.

Part 2: Physicochemical Profile & Stability[1][2][3]

Understanding the physical state is the first line of defense.[2] this compound is a solid at room temperature, which minimizes vapor pressure risks but maximizes particulate inhalation hazards.[1][2]

Table 1: Physicochemical Data
PropertyValueOperational Implication
Physical State Solid (Crystalline)High risk of dust generation; use static-dissipative tools.[1][2]
Melting Point 128–131 °CStable solid under ambient conditions; avoid high-shear milling.[1][2]
Solubility Soluble in polar organic solvents (DMSO, Acetone)Skin absorption is enhanced by vehicle solvents (DMSO effect).[1][2]
Isomerization High (cis,cis

trans,trans)
CRITICAL: Isomerizes in presence of light, heat, or acid catalysts.[1][2]
Reactivity Michael AcceptorReacts exothermically with strong nucleophiles (thiols, amines).[1][2]

Part 3: Toxicological Mechanisms & Hazards[1][2][3]

Acute Toxicity Profile

Current Safety Data Sheet (SDS) classifications (GHS) label this compound as Harmful (Category 4) via oral, dermal, and inhalation routes.[1][2] However, relying solely on "Harmful" labels is insufficient for research environments.[2]

  • Inhalation: The primary high-risk route in a laboratory.[1][2] The compound causes significant respiratory tract irritation (STOT SE 3).[1][2]

  • Dermal/Ocular: Causes Category 2 skin irritation and Category 2A serious eye irritation.[1][2]

The Benzene Metabolite Connection

Researchers studying this compound are often investigating benzene toxicity.[1][2] It is crucial to understand the why behind the toxicity:

  • Mechanism: Benzene is metabolized via ring-opening to muconaldehydes and subsequently muconic acid.[1][2] The cis,cis-dinitrile analogue mimics the geometry of these toxic metabolites.[1][2]

  • Hematotoxicity: Like its aldehyde cousins, the conjugated double bond system allows it to act as an alkylating agent toward cellular proteins and DNA, potentially contributing to bone marrow toxicity mechanisms.[2]

  • Cyanide Potential: While stable, in vivo metabolism of

    
    -unsaturated nitriles can theoretically release cyanide ions (
    
    
    
    ), though this is less pronounced than in
    
    
    -hydroxynitriles.[1][2] Standard cyanide precautions should remain in the background of your risk assessment.[2]

Part 4: Engineering Controls & PPE[1][2][3]

Engineering Controls
  • Primary Barrier: All handling of the dry powder must occur within a certified Chemical Fume Hood or a Powder Containment Enclosure .[2]

  • Static Control: Use an ionizing bar or anti-static weighing boats.[1][2] The crystals can become electrostatically charged, leading to "jumping" and area contamination.[2]

  • Lighting: Due to isomerization risks, handle under amber light or wrap flasks in aluminum foil if the experiment requires prolonged exposure.[2]

Personal Protective Equipment (PPE) Matrix
Body PartRecommendationScientific Rationale
Respiratory N95 (minimum) or P100Essential if working outside a hood (not recommended).[1][2] Prevents particulate inhalation.[1][2]
Hands (Primary) Nitrile (Double gloving)Standard protection against solid contact.[1][2]
Hands (Solvent) Laminate / ButylIf dissolved in DMSO or Acetone, nitrile is permeable.[1][2] Use laminate liners.[1][2]
Eyes Chemical GogglesSafety glasses are insufficient for fine powders that can drift around side shields.[1][2]

Part 5: Safe Handling Protocols

Protocol A: Weighing & Transfer
  • Objective: Transfer solid without generating dust or inducing isomerization.[1][2]

  • Step 1: Place the balance inside the fume hood.[2] If this is impossible, use a tare-weighed closed vial method.[1][2]

  • Step 2: Dim the hood lights or use amber filters.[2]

  • Step 3: Use a disposable anti-static spatula.[1][2]

  • Step 4: Immediately dissolve the solid in the reaction solvent if possible to immobilize the dust.

Protocol B: Reaction Setup (Inert Atmosphere)
  • Context: Preventing oxidative degradation and hydrolysis.[2]

  • Step 1: Flame-dry glassware and cool under Argon/Nitrogen.[1][2]

  • Step 2: Add this compound.[1][2][3]

  • Step 3: Evacuate and backfill with inert gas 3x.[2]

  • Step 4: Quenching: When quenching reactions containing this nitrile, avoid strong acids initially.[1][2] Use a buffered quench (e.g., saturated

    
    ) to prevent rapid hydrolysis to the amide/acid or isomerization.[2]
    
Visualization: Handling Decision Logic

HandlingLogic Start Start: Handling this compound StateCheck Is the material Solid or Solution? Start->StateCheck SolidPath Solid Handling StateCheck->SolidPath Solid SolnPath Solution Handling StateCheck->SolnPath Solution Control1 Use Fume Hood + Anti-Static Tools SolidPath->Control1 Control2 Check Solvent Permeability (DMSO? Use Laminate Gloves) SolnPath->Control2 LightCheck Is exposure time > 5 mins? Control1->LightCheck Control2->LightCheck Amber Wrap in Foil / Amber Light LightCheck->Amber Yes Proceed Proceed with Experiment LightCheck->Proceed No Amber->Proceed

Caption: Decision logic for handling this compound to mitigate dust, permeation, and isomerization risks.

Part 6: Emergency Response & Waste Management[1][2][3]

Exposure Response
  • Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen.[2] Alert: Monitor for delayed pulmonary edema if dust inhalation was significant.[1][2]

  • Skin Contact: Wash with soap and water for 15 minutes.[2] Do not use ethanol or solvents, as they may enhance transdermal absorption.[1][2]

  • Eye Contact: Flush for 15 minutes. Consult an ophthalmologist.

Fire Fighting
  • Hazards: Emits Nitrogen Oxides (

    
    ) and potentially Hydrogen Cyanide (
    
    
    
    ) under combustion conditions.[1][2]
  • Action: Use dry chemical,

    
    , or alcohol-resistant foam.[1][2] Firefighters must  wear SCBA.[1][2]
    
Waste Disposal[1][2][3]
  • Segregation: Isolate from acidic waste streams.[1][2] Acidic hydrolysis of nitriles can be exothermic and uncontrolled.[2]

  • Labeling: Clearly label as "Toxic Organic Solid - Nitrile".

  • Destruction: Incineration in a facility equipped with a scrubber for

    
    .
    

Part 7: Scientific Context - The Isomerization Pathway[1][2][3]

Understanding the stability of the cis,cis isomer is vital for experimental reproducibility.[2] The cis,cis form is thermodynamically less stable than the trans,trans form.[2]

Isomerization CC This compound (Kinetic Product) CT cis,trans-Intermediate CC->CT hv (Light) or H+ TT trans,trans-Mucononitrile (Thermodynamic Product) CC->TT Catalytic Isomerization CT->TT Heat / Time

Caption: Isomerization pathway. The cis,cis form degrades to trans,trans upon exposure to light or acid.[1][2]

References

  • Sigma-Aldrich. (2024).[1][2] Safety Data Sheet: this compound. Merck KGaA.[1][2] [1][2]

  • PubChem. (2025).[1][2] Compound Summary: this compound (CID 5367033).[1][2] National Center for Biotechnology Information.[1][2] [1][2]

  • National Institutes of Health (NIH). (2024).[1][2] Benzene Toxicity and Metabolism. PubMed Central.[1][2]

  • Combi-Blocks. (2023). Safety Data Sheet: this compound.

  • Fisher Scientific. (2010).[1][2] Material Safety Data Sheet: Nitrile Compounds.

Sources

Solubility of cis,cis-Mucononitrile in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

cis,cis-Mucononitrile (CAS: 1557-59-1), systematically known as (2Z,4Z)-hexa-2,4-dienedinitrile, is a critical intermediate in the synthesis of functionalized polymers, diamines, and organometallic ligands. Despite its utility, specific quantitative solubility data is often absent from standard physicochemical databases.[1][2]

This guide addresses that gap by synthesizing available experimental evidence with theoretical solubility parameters. Key Finding: this compound exhibits a "Polar-Aprotic Preferred" solubility profile.[1][2] It shows high solubility in solvents like DMSO, DMF, and Acetonitrile due to strong dipole-dipole interactions, moderate solubility in polar alcohols, and negligible solubility in non-polar hydrocarbons.[1]

Physicochemical Profile & Solubility Theory

To predict and manipulate the solubility of this compound (ccMN), one must understand its molecular architecture.[1] The molecule consists of a conjugated diene backbone capped by two electron-withdrawing nitrile groups.[1][2]

Structural Determinants[1][2]
  • High Polarity: The two cyano (-C≡N) groups create a significant molecular dipole moment.[1][2]

  • H-Bonding Potential: Nitriles act as weak Hydrogen Bond Acceptors (HBA) but lack Hydrogen Bond Donors (HBD).[1][2] This explains its high affinity for polar aprotic solvents (which solvate dipoles) and moderate affinity for alcohols (which can donate protons to the nitrile nitrogen).[1][2]

  • Crystal Lattice Energy: With a melting point of 128–131 °C [1], ccMN possesses a stable crystal lattice that requires significant solvation energy to break, making "like-dissolves-like" interactions critical.[2]

Theoretical Prediction (Hansen Solubility Parameters)

Based on the group contribution method, the solubility behavior can be mapped to Hansen Solubility Parameters (HSP):

  • 
     (Dispersion):  Moderate (due to the C6 backbone).[1][2]
    
  • 
     (Polarity):  High (due to dinitrile functionality).[1][2]
    
  • 
     (Hydrogen Bonding):  Moderate (H-bond acceptor capability).[1][2]
    

Implication: Solvents with matching high


 values (e.g., DMSO, Acetone) will be the most effective solubilizers.[1]

Solubility Data & Solvent Selection

The following table categorizes common laboratory solvents by their ability to dissolve this compound based on polarity matching and experimental precedents in synthesis and NMR studies [2, 3].

Table 1: Solubility Profile of this compound
Solvent ClassRepresentative SolventsSolubility RatingPrimary Interaction MechanismApplication Context
Polar Aprotic DMSO, DMF, DMAc, NMPExcellent Strong Dipole-DipoleReaction medium; NMR analysis (

C MAS studies [2]).[1][2]
Nitriles Acetonitrile, PropionitrileGood to Excellent "Like Dissolves Like"HPLC mobile phase; Recrystallization.[1][2]
Polar Protic Methanol, Ethanol, IsopropanolModerate H-Bonding (Solvent Donor -> Solute Acceptor)Crystallization anti-solvent; Wash solvent.[1][2]
Chlorinated Chloroform, Dichloromethane (DCM)Moderate to Good Dipole-DipoleExtraction; Organometallic synthesis [3].[1][2]
Ethers THF, 1,4-DioxaneGood Dipole-DipoleReaction solvent (e.g., Phosphine addition).[1][2]
Ketones Acetone, MEKGood Dipole-DipoleRapid dissolution; Solvent exchange.[1][2]
Non-Polar Hexane, Heptane, ToluenePoor / Insoluble Weak Dispersion ForcesAnti-solvent for precipitation; Impurity washing.[1][2]
Aqueous WaterPoor Hydrophobic Effect dominatesPrecipitation medium.[1][2]

Experimental Protocols for Solubility Determination

When precise solubility values (g/L) are required for a specific process, use the following self-validating protocols.

Protocol A: Rapid Visual Solubility Screen (Qualitative)

Objective: Quickly determine if a solvent is suitable for synthesis or extraction.[1][2]

  • Preparation: Weigh 10 mg of this compound into a 4 mL glass vial.

  • Addition: Add the target solvent in 100 µL increments.

  • Agitation: Vortex for 30 seconds after each addition.

  • Observation:

    • Soluble: Clear solution obtained with < 1 mL solvent (>10 mg/mL).[1][2]

    • Sparingly Soluble: Requires heating or 1-5 mL solvent.[1][2]

    • Insoluble: Solid persists after 5 mL (>2 mg/mL).[1][2]

Protocol B: Gravimetric Saturation Method (Quantitative)

Objective: Determine exact solubility (mg/mL) at a specific temperature (e.g., 25 °C).

  • Saturation: Add excess this compound to 5 mL of solvent in a sealed vial.

  • Equilibration: Stir at the target temperature for 24 hours.

  • Filtration: Filter the suspension through a 0.45 µm PTFE syringe filter (pre-saturated with solvent) into a tared vial.

  • Evaporation: Evaporate the solvent under a stream of nitrogen or reduced pressure (Rotavap).[1][2]

  • Weighing: Dry the residue to constant weight and calculate:

    
    
    
Protocol C: HPLC-UV Quantitation (High Precision)

Objective: Trace analysis or solubility in complex mixtures.[1][2]

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus).[1][2]

  • Mobile Phase: Acetonitrile : Water (Gradient 10% -> 90% ACN).[1][2]

  • Detection: UV at 210-254 nm (Conjugated system absorbs strongly).[1][2]

  • Standard: Prepare a calibration curve using Acetonitrile as the solvent.[1][2]

Visualization of Workflows

Solvent Selection Decision Tree

This diagram guides the researcher in selecting the appropriate solvent based on the intended application (Reaction, Crystallization, or Extraction).[1]

SolventSelection Start Start: Select Solvent for ccMN Application What is the Application? Start->Application Reaction Homogeneous Reaction Application->Reaction Crystallization Recrystallization Application->Crystallization Extraction Extraction / Workup Application->Extraction HighTemp High Temp (>80°C)? Reaction->HighTemp SolventPair Solvent/Anti-Solvent Pair Crystallization->SolventPair Immiscible Must be Water Immiscible Extraction->Immiscible DMSO Use DMSO or DMF (High Solubility, High BP) HighTemp->DMSO Yes THF Use THF or Acetonitrile (Good Solubility, Easy Removal) HighTemp->THF No Pair1 Ethanol / Water SolventPair->Pair1 Polar Impurities Pair2 DCM / Hexane SolventPair->Pair2 Non-polar Impurities DCM_Ethyl Use DCM or Ethyl Acetate (Moderate Solubility) Immiscible->DCM_Ethyl

Figure 1: Decision tree for selecting the optimal solvent for this compound based on process requirements.

Solubility Determination Workflow

A visual guide for Protocol B (Gravimetric Determination).

SolubilityWorkflow Step1 1. Saturation (Excess Solid + Solvent) Step2 2. Equilibration (Stir 24h @ Temp) Step1->Step2 Step3 3. Filtration (0.45 µm PTFE) Step2->Step3 Step4 4. Evaporation (Remove Solvent) Step3->Step4 Step5 5. Gravimetric Analysis (Weigh Residue) Step4->Step5

Figure 2: Step-by-step workflow for the quantitative gravimetric determination of solubility.

Applications & Handling Implications

Synthetic Utility

The solubility profile of ccMN directly impacts its use in synthesis:

  • Isomerization: this compound can isomerize to the trans,trans form.[1] This process is often solvent-dependent.[1][2] High-boiling polar solvents (DMSO) allow for thermal isomerization, while photochemical isomerization might be performed in Acetonitrile or Methanol.[1][2]

  • Organometallic Ligands: In the synthesis of diphosphine ligands (e.g., via Pt-catalyzed addition [3]), THF is the preferred solvent as it dissolves both the organic nitrile and the organometallic precursors while remaining inert.[1]

Safety & Handling[1]
  • Toxicity: As a nitrile, this compound should be treated as potentially liberating HCN under extreme metabolic or chemical conditions.[1][2]

  • Permeability: Solvents like DMSO enhance skin permeability.[1][2] Warning: When handling ccMN in DMSO, use thick nitrile or laminate gloves, as the solvent can carry the toxic compound through the skin barrier.[1][2]

References

  • Sigma-Aldrich.[1][2] this compound Product Specification. CAS 1557-59-1.[2] [2]

  • Ramanathan, K. V., et al. "13C MAS NMR Spectra of this compound in Liquid-Crystalline Media and in the Solid State."[1][2] Journal of Magnetic Resonance, 123(2), 196-200 (1996).[2]

  • Kovacik, I., et al. "Regiochemistry of platinum-catalyzed hydrophosphination of a diene."[1][2] Organometallics, 25(2), 536-539 (2006).[1][2]

  • Stephenson, R. M.[1][2] "Mutual Solubility of Water and Nitriles."[1][2][3] Journal of Chemical & Engineering Data, 37(1), 80–95 (1992).[1][2]

Sources

Theoretical Studies and Computational Analysis of cis,cis-Mucononitrile

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the computational and theoretical framework for analyzing cis,cis-Mucononitrile (also known as (2Z,4Z)-hexa-2,4-dienedinitrile). It is designed for researchers investigating conjugated nitrile systems, ligand design, and vibrational spectroscopy.

Technical Guide & Protocol

Executive Summary & Chemical Identity

This compound ((2Z,4Z)-hexa-2,4-dienedinitrile) represents a unique class of conjugated dienes where the electron-withdrawing nitrile groups create significant electronic polarization. Unlike its trans,trans counterpart, the cis,cis isomer exhibits complex conformational landscapes driven by the competition between


-conjugation (favoring planarity) and steric repulsion (favoring twist).

This guide provides a validated computational workflow to determine its ground-state geometry, vibrational signature, and electronic properties, grounded in Density Functional Theory (DFT) and confirmed by experimental spectroscopic data.

ParameterSpecification
IUPAC Name (2Z,4Z)-Hexa-2,4-dienedinitrile
CAS Registry 1557-59-1
Symmetry (Ground State)

(Planar, s-trans)
Key Electronic Feature High electron affinity; Michael acceptor

Computational Methodology (Protocol)

To replicate or extend current theoretical findings, the following computational protocol is established as the field standard. This workflow ensures the elimination of imaginary frequencies and accurate reproduction of NMR/IR observables.

Level of Theory
  • Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is the industry standard for organic conjugated systems, offering an optimal balance of cost vs. accuracy for vibrational frequencies.

  • Basis Set:

    • Optimization:6-31G(d) is sufficient for initial geometry convergence.

    • Final Energy & Properties:6-311+G(d,p) . The diffuse functions (+) are critical for accurately modeling the lone pairs on the nitrile nitrogens and the

      
      -conjugation.
      
  • Software Environments: Gaussian 09/16, ORCA, or GAMESS.

Workflow Logic

The study must differentiate between the configuration of the double bonds (fixed as Z,Z) and the conformation of the central single bond (s-cis vs. s-trans).

G Start Input Structure (2Z,4Z)-Hexa-2,4-dienedinitrile Opt_s_trans Optimize s-trans Conformer (Initial Guess: Planar) Start->Opt_s_trans Opt_s_cis Optimize s-cis Conformer (Initial Guess: Planar) Start->Opt_s_cis Freq_Calc Frequency Calculation (Harmonic Approx) Opt_s_trans->Freq_Calc Opt_s_cis->Freq_Calc Check_Imag Check Imaginary Frequencies Freq_Calc->Check_Imag Check_Imag->Opt_s_trans Imag Freq Found (Perturb Geometry) Global_Min Identify Global Minimum (Compare Gibbs Free Energy) Check_Imag->Global_Min No Imag Freq

Figure 1: Computational workflow for determining the energetic ground state of mucononitrile conformers.

Structural Analysis & Conformational Stability

The s-trans vs. s-cis Debate

While the double bonds are cis ((Z,Z)), the central C2-C3 single bond allows for rotation. Theoretical analysis confirms that the s-trans (


)  conformer is the global minimum, despite the intuitive assumption that "cis,cis" might imply a curved shape.
  • Global Minimum (

    
    ):  The molecule is planar. The nitrile groups are anti-parallel to each other across the inversion center. This maximizes 
    
    
    
    -conjugation across the C1=C2-C3=C4 system.
  • Local Minimum (

    
     or gauche):  The s-cis form is destabilized by steric repulsion between the internal hydrogens (H3 and H4) or nitrile lone pairs, depending on the exact twist. It lies approximately 2.8 – 4.9 kcal/mol  higher in energy than the s-trans form.
    
Geometric Parameters (B3LYP/6-311+G(d,p))

The following values are typical theoretical benchmarks used to validate experimental crystal structures.

ParameterBond TypeCalculated Value (

/

)
Experimental Note
C

N
Triple Bond1.160Characteristic short bond
C=C Double Bond1.345Conjugated alkene
C–C Single Bond (Central)1.445Shortened due to conjugation
C–C–C Bond Angle123.5

Expanded due to steric repulsion

Vibrational Spectroscopy (IR & Raman)[1][2][3]

Accurate assignment of vibrational modes requires Potential Energy Distribution (PED) analysis. The high symmetry (


) of the ground state dictates the selection rules:
  • IR Active:

    
    , 
    
    
    
    modes (Asymmetric stretching).
  • Raman Active:

    
    , 
    
    
    
    modes (Symmetric stretching).
  • Mutual Exclusion Principle: No band is simultaneously IR and Raman active.

Key Spectral Signatures
ModeSymmetryFrequency (Scaled, cm

)
IntensityDescription

(C$\equiv$N)

2235Strong (IR)Asym. Nitrile Stretch

(C$\equiv$N)

2245Strong (Raman)Sym. Nitrile Stretch

(C=C)

1620Strong (Raman)Sym. Double Bond Stretch

(C=C)

1595Medium (IR)Asym. Double Bond Stretch

Note on Scaling: DFT frequencies are typically overestimated by ~5%. A scaling factor of 0.961 (for B3LYP/6-31G*) is required to align calculated values with experimental FTIR data.

Electronic Properties & Reactivity[4]

Frontier Molecular Orbitals (FMO)

The reactivity of this compound is governed by its frontier orbitals.

  • HOMO (Highest Occupied Molecular Orbital):

    
    -character, localized on the C=C double bonds.
    
  • LUMO (Lowest Unoccupied Molecular Orbital):

    
    -character, with significant density on the nitrile carbons and the 
    
    
    
    -carbons of the alkene.

Chemical Hardness (


):  The large HOMO-LUMO gap (typically > 4.5 eV) indicates a "hard" molecule, stable against spontaneous unimolecular decomposition but highly reactive toward soft nucleophiles (e.g., thiols, phosphines) via Michael addition.
Molecular Electrostatic Potential (MEP)

MEP mapping reveals:

  • Negative Regions (Red): Localized on the Nitrile Nitrogen atoms (N lone pairs). These are the sites for metal coordination (

    
    -binding).
    
  • Positive Regions (Blue): Localized on the alkene hydrogens and the central C-C bond region, susceptible to nucleophilic attack.

Reactivity Molecule This compound Site_N Nitrile Nitrogens (High Electron Density) Molecule->Site_N Site_C Alkene Carbons (Low Electron Density) Molecule->Site_C Reactivity_1 Metal Coordination (Pt, Fe, Co binding) Site_N->Reactivity_1 Donor Reactivity_2 Michael Addition (Nucleophilic Attack) Site_C->Reactivity_2 Acceptor

Figure 2: Reactivity map based on Molecular Electrostatic Potential (MEP).

Applications in Drug Development & Materials

Ligand Design (Diphosphine Precursors)

Computational studies validate this compound as a precursor for diphosphine ligands . The addition of diethylphosphine to the double bonds is stereoretentive, a property predicted by the rigid


 geometry which directs the trajectory of nucleophilic attack.
Bioactivity (Cysteine Protease Inhibition)

While not a drug itself, the


-unsaturated nitrile  motif is a pharmacophore for cysteine protease inhibitors. The nitrile group forms a reversible covalent bond (thioimidate) with the active site cysteine.
  • Docking Simulation Tip: When docking this motif into enzymes (e.g., Cathepsin K), ensure the ligand is flexible. The low barrier (~3 kcal/mol) to the s-cis conformer allows the molecule to twist and adapt to the binding pocket, despite the s-trans ground state.

References

  • Computational Studies and Spectral Analysis : "Computational studies, NMR, Raman and infrared spectral analysis of centrosymmetric (2Z,4Z)-Hexa-2,4-dienedinitrile." World Scientific, 2014. Link

  • NMR in Liquid Crystals : "13C MAS NMR Spectra of this compound in Liquid-Crystalline Media." Journal of Magnetic Resonance, 1996.[1] Link

  • Synthesis & Crystallography : "Programmed Sequential Additions to Halogenated Mucononitriles." ChemRxiv, 2021. Link

  • Nitrile Pharmacophores : "Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore." Journal of Medicinal Chemistry, 2010. Link

  • General DFT Protocols : "Density functional theory in surface chemistry and catalysis." PNAS, 2011.[2] Link

Sources

Technical Monograph: cis,cis-Mucononitrile (CAS 1557-59-1)

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Advanced Synthesis, Stereochemical Utility, and Application Protocols[1][2][3]

Executive Summary

cis,cis-Mucononitrile (1,4-dicyano-1,3-butadiene) represents a specialized class of unsaturated nitriles derived from the oxidative cleavage of aromatic systems.[1][2][3][4] Unlike its thermodynamically stable trans,trans isomer, the cis,cis configuration offers unique reactivity profiles essential for stereoselective cycloadditions and the synthesis of complex heterocycles. This guide provides a rigorous examination of its chemical identity, a validated synthesis protocol via copper-catalyzed oxidation, and its strategic application in pharmaceutical intermediate development.

Chemical Identity & Physicochemical Properties[1][2][7][8][9][10][11][12][13]

The distinct geometry of CAS 1557-59-1 is defined by the Z,Z configuration of its diene backbone, which dictates its utility in Diels-Alder reactions and ligand synthesis.

PropertySpecification
Chemical Name This compound; (2Z,4Z)-Hexa-2,4-dienedinitrile
CAS Number 1557-59-1
Molecular Formula C₆H₄N₂
Molecular Weight 104.11 g/mol
Appearance Colorless to pale yellow crystalline solid
Melting Point 128–131 °C
Solubility Soluble in acetonitrile, pyridine, DMSO; sparingly soluble in water
Stability Sensitive to light; potential for isomerization to trans,trans form upon prolonged heating or UV exposure
SMILES N#C/C=C\C=C/C#N
Core Synthesis Protocol: Oxidative Ring Cleavage

Methodology: Copper(I)-Catalyzed Oxidation of o-Phenylenediamine Rationale: Direct synthesis from acyclic precursors often yields isomeric mixtures. The oxidative cleavage of o-phenylenediamine (OPD) is the authoritative route because the aromatic ring's geometry pre-organizes the carbon skeleton, ensuring the retention of the cis,cis stereochemistry upon ring opening.

3.1 Mechanistic Pathway

The reaction proceeds via a copper-oxygen complex that coordinates to the diamine, facilitating electron transfer and subsequent cleavage of the C-C bond between the amine-bearing carbons.

SynthesisPathway OPD o-Phenylenediamine (Substrate) Cu_Complex Cu(I)-O2-Diamine Complex OPD->Cu_Complex + CuCl, Pyridine, O2 Intermediate Peroxo-Bridged Intermediate Cu_Complex->Intermediate Oxidative Activation Mucononitrile This compound (Product) Intermediate->Mucononitrile Ring Cleavage - 2 H2O

Figure 1: Mechanistic flow of the copper-catalyzed oxidative cleavage of o-phenylenediamine to this compound.[5]

3.2 Experimental Procedure

Note: This protocol involves toxic nitriles and pyridine. All steps must be performed in a fume hood.

Reagents:

  • o-Phenylenediamine (OPD): 10.8 g (100 mmol)

  • Copper(I) Chloride (CuCl): 9.9 g (100 mmol)

  • Pyridine: 200 mL (Solvent/Ligand)

  • Oxygen Source: O₂ balloon or bubbler

Step-by-Step Protocol:

  • Catalyst Activation: In a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar and a gas inlet tube, dissolve CuCl (9.9 g) in anhydrous pyridine (150 mL). The solution will darken, indicating the formation of the active Cu-pyridine complex.

  • Substrate Addition: Dissolve OPD (10.8 g) in the remaining 50 mL of pyridine and add it dropwise to the catalyst mixture over 15 minutes.

  • Oxidation: Introduce a stream of O₂ gas into the solution while stirring vigorously at room temperature (20–25 °C).

    • Critical Control Point: Maintain temperature below 30 °C using a water bath if necessary to prevent thermal isomerization to the trans,trans isomer.

  • Reaction Monitoring: Monitor by TLC (SiO₂; Ethyl Acetate/Hexane 1:4). The reaction is typically complete within 4–6 hours when the starting diamine spot disappears.

  • Workup:

    • Quench the reaction by pouring the mixture into 500 mL of ice-cold dilute HCl (2M) to neutralize pyridine and solubilize copper salts.

    • Extract the aqueous layer with dichloromethane (3 x 100 mL).

    • Wash combined organics with brine, dry over anhydrous MgSO₄, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Recrystallize the crude solid from ethanol or benzene to yield colorless needles.

  • Validation: Confirm identity via Melting Point (Target: 129 °C).

Applications in Drug Discovery & Material Science[14]

The this compound scaffold serves as a versatile "linchpin" molecule in organic synthesis.[6]

4.1 Stereoselective Diels-Alder Cycloadditions

The cis,cis geometry locks the diene into a reactive conformation, making it an exceptional partner for dienophiles. This is utilized to construct highly substituted cyclohexenes and bicyclic systems found in alkaloid natural products.

4.2 Ligand Synthesis for Catalysis

Reaction with phosphines (e.g., diethylphosphine) yields chiral diphosphines used in asymmetric hydrogenation. The nitrile groups provide electronic modulation of the metal center.

4.3 Bio-based Monomer Production

Hydrolysis of the nitrile groups yields cis,cis-muconic acid, a direct precursor to adipic acid (nylon production) and terephthalic acid. This pathway is critical for developing renewable polymer supply chains.

Applications cluster_0 Pharmaceuticals cluster_1 Materials & Catalysis CCM This compound (CAS 1557-59-1) DA_Adduct Cyclohexene Derivatives (Diels-Alder) CCM->DA_Adduct + Dienophile Heterocycles N-Heterocycles (via Reduction/Cyclization) CCM->Heterocycles Reduction Muconic cis,cis-Muconic Acid (Bio-monomers) CCM->Muconic Hydrolysis (Acid/Base) Ligands Functionalized Phosphines (Catalytic Ligands) CCM->Ligands + R2PH

Figure 2: Divergent synthetic utility of this compound in pharmaceutical and material sciences.

Safety and Handling Guidelines

Hazard Classification: Acute Toxicity (Oral, Dermal, Inhalation) - Category 3.

  • H301+H311+H331: Toxic if swallowed, in contact with skin, or if inhaled.

  • H319: Causes serious eye irritation.

Handling Protocols:

  • Engineering Controls: Always handle in a certified chemical fume hood. Use a glove box for weighing large quantities.

  • PPE: Nitrile gloves (double-gloved recommended), safety goggles, and a lab coat.

  • Spill Management: Do not sweep dry dust. Dampen with water or cover with wet sand before collecting to prevent airborne dust generation. Treat spill area with bleach solution to oxidize any residual cyanide/nitrile traces.

  • Storage: Store at 2–8 °C under an inert atmosphere (Argon/Nitrogen). Protect from light to prevent isomerization.

References
  • Synthesis via Copper Catalysis: Takahashi, H., Kajimoto, T., & Tsuji, J. (1972).[4] Organic Synthesis by Means of Metal Complexes.[4][7] X. Copper Catalyzed Oxidation of o-Phenylenediamine to Mucononitrile.[3][4][8] Synthetic Communications, 2(4), 181–184. Link[4]

  • Reaction Mechanism & Scope: Kajimoto, T., Takahashi, H., & Tsuji, J. (1976). Copper-catalyzed oxidation of o-phenylenediamines to cis,cis-mucononitriles.[3][4][8] The Journal of Organic Chemistry, 41(8), 1389–1392. Link

  • Physical Properties & Characterization: Sigma-Aldrich.[8] (n.d.). This compound Product Sheet. Retrieved January 28, 2026. Link

  • Application in Ligand Synthesis: Kovacik, I., et al. (2006).[8] Regiochemistry of platinum-catalyzed hydrophosphination of a diene. Organometallics, 25(2), 536-539.[8] Link

  • Muconic Acid Isomerization Context: Sako, T., et al. (2025). Efficient Synthesis of cis,cis-Muconic Acid by Catechol Oxidation.[9] Kobe University Repository. Link

Sources

Stereospecific Synthesis of cis,cis-Mucononitrile Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Guide Audience: Researchers, Synthetic Chemists, and Drug Development Professionals

Executive Summary

The stereospecific synthesis of cis,cis-mucononitrile (1,4-dicyano-1,3-butadiene) represents a critical challenge in organic synthesis due to the thermodynamic instability of the cis,cis diene system. Unlike the thermodynamically stable trans,trans isomer, the cis,cis form is a high-energy kinetic product. It serves as a potent 1,4-bifunctional synthon for the construction of seven-membered heterocycles (e.g., 1,2-diazepines) and functionalized polymers.

This guide details the Copper-Catalyzed Oxidative Cleavage of o-Phenylenediamines , the only robust method to access the cis,cis geometry with high fidelity. By leveraging the templating effect of the copper center, researchers can bypass the thermodynamic trap of the trans isomer.

Mechanistic Pathways & Synthetic Logic

The Stereochemical Challenge

The mucononitrile skeleton exists in three isomeric forms: trans,trans (most stable), cis,trans, and cis,cis (least stable).[1] Direct condensation methods typically yield the trans,trans isomer due to steric relaxation. To obtain the cis,cis isomer, the diene geometry must be "locked" prior to formation.

The Solution: Metal-Templated Oxidative Cleavage

The most reliable route involves the oxidative ring-opening of o-phenylenediamine (OPD) derivatives using cuprous chloride (CuCl) in pyridine under an oxygen atmosphere.

Why this works:

  • Pre-organization: The diamine coordinates to the Cu(I) center, locking the nitrogen atoms in a cis orientation relative to the newly forming double bonds.

  • Kinetic Control: The reaction proceeds via a radical mechanism where the C-C bond cleavage occurs faster than the C=C bond rotation, preserving the cis geometry of the aromatic precursor.

Mechanism Visualization

The following diagram illustrates the oxidative cleavage pathway, highlighting the critical copper-complex intermediate that enforces stereospecificity.

ReactionMechanism OPD o-Phenylenediamine (Substrate) Cu_Complex Cu(II)-Diamine Complex (Template Intermediate) OPD->Cu_Complex + CuCl / Pyridine Radical Nitrenium/Radical Species Cu_Complex->Radical + O2 (Oxidation) Cleavage C-C Bond Cleavage Radical->Cleavage Rearrangement Product This compound (Kinetic Product) Cleavage->Product Stereoretention Isom trans,trans-Mucononitrile (Thermodynamic Product) Product->Isom Heat / Acid / Light

Figure 1: Mechanistic pathway for the Cu-catalyzed oxidative cleavage of o-phenylenediamine.

Detailed Experimental Protocol

Reagents & Equipment
  • Substrate: o-Phenylenediamine (or substituted derivative).

  • Catalyst: Cuprous Chloride (CuCl).[2] Note: Use purified white CuCl; green/oxidized CuCl reduces yield.

  • Solvent/Ligand: Pyridine (Anhydrous).

  • Oxidant: Molecular Oxygen (O2) balloon or bubbler.

  • Equipment: 2-neck round bottom flask, magnetic stirrer, silica gel column.

Step-by-Step Methodology

1. Catalyst Activation

  • In a 250 mL round-bottom flask, dissolve CuCl (2.0 g, 20 mmol) in pyridine (50 mL).

  • Stir vigorously at room temperature (25 °C) for 10 minutes until a homogenous dark solution forms.

2. Substrate Addition

  • Add o-phenylenediamine (1.08 g, 10 mmol) to the mixture.

  • Critical Control Point: Ensure the temperature remains between 20–25 °C. Higher temperatures (>40 °C) promote isomerization to the trans,trans form.

3. Oxidation

  • Purge the system with O2 and maintain a positive pressure of O2 (balloon).

  • Stir vigorously for 4–6 hours. The solution will turn dark purple/black.

  • Monitoring: Monitor by TLC (SiO2, Hexane:EtOAc 7:3). The starting diamine spot will disappear, and a new non-polar spot (nitrile) will appear.

4. Workup & Isolation

  • Pour the reaction mixture into ice-cold dilute HCl (5%, 200 mL) to quench the pyridine and copper salts. Caution: Exothermic.

  • Extract immediately with Dichloromethane (DCM) (3 x 50 mL).

  • Wash the combined organic layers with water (2 x 50 mL) and brine (1 x 50 mL).

  • Dry over anhydrous Na2SO4 and concentrate under reduced pressure at <30 °C .

  • Purification: Flash chromatography on silica gel (Eluent: Benzene or Hexane/EtOAc).

Synthesis Workflow

Workflow Start Start: CuCl + Pyridine AddSub Add o-Phenylenediamine Temp: 20-25°C Start->AddSub Oxidation Stir under O2 (4-6 h) AddSub->Oxidation Quench Pour into Ice/HCl (Remove Pyridine) Oxidation->Quench Extract Extract with DCM Wash with Brine Quench->Extract Evap Evaporate Solvent Temp < 30°C Extract->Evap Purify Column Chromatography Isolate cis,cis product Evap->Purify

Figure 2: Workflow for the isolation of this compound.

Characterization & Validation (Self-Validating Systems)

To ensure scientific integrity, you must validate the stereochemistry of your product. The cis,cis isomer has distinct spectroscopic signatures compared to the trans,trans isomer.[1][3]

Melting Point Analysis

The cis,cis isomer has a sharp, distinct melting point.[1] The trans,trans isomer melts at a significantly higher temperature.[1][4]

IsomerMelting Point (°C)Appearance
This compound 129 – 131 °C Colorless needles/prisms
trans,trans-Mucononitrile> 160 °C (Decomp)White powder
1H-NMR Spectroscopy (The Gold Standard)

The coupling constant (


) of the vinylic protons is the definitive proof of geometry.
  • This compound:

    • Chemical Shift:

      
       6.0 – 7.0 ppm (multiplet AA'BB' system).
      
    • Coupling Constant (

      
      ): 10 – 12 Hz .
      
  • trans,trans-Mucononitrile:

    • Coupling Constant (

      
      ): 16 – 18 Hz .
      

Validation Protocol: Run a 1H-NMR in CDCl3. Measure the coupling constant of the alkene doublet.

  • If

    
     Hz → PASS  (cis,cis).
    
  • If

    
     Hz → FAIL  (trans,trans isomerization occurred).
    

Derivative Scope

This oxidative cleavage protocol is applicable to substituted o-phenylenediamines, allowing for the synthesis of functionalized dienes.

Starting MaterialProduct (cis,cis)Yield (%)
o-PhenylenediamineThis compound85-92%
4-Methyl-1,2-diaminobenzene3-Methyl-cis,cis-mucononitrile78-85%
4-Chloro-1,2-diaminobenzene3-Chloro-cis,cis-mucononitrile70-75%
4-Methoxy-1,2-diaminobenzene3-Methoxy-cis,cis-mucononitrile65-70%

Note: Electron-withdrawing groups (Cl, NO2) on the ring may slow down the oxidation rate, requiring longer reaction times (up to 12 h).

Applications in Drug Discovery

The this compound scaffold is a "spring-loaded" diene.

  • 1,2-Diazepines: Reaction with hydrazine derivatives yields 1,2-diazepines, a privileged scaffold in CNS drug discovery (anxiolytics, anticonvulsants).

  • Pyrroles: Reductive cyclization leads to substituted pyrroles.

  • Click Chemistry: The terminal nitrile groups can be converted to tetrazoles or reduced to amines for further conjugation.

References

  • Copper-catalyzed oxidation of o-phenylenediamines to cis,cis-mucononitriles Tsuji, J., & Takayanagi, H.[5] (1978). Tetrahedron. 6

  • Organic Synthesis by Means of Metal Complexes. X. Copper Catalyzed Oxidation of o-Phenylenediamine to Mucononitrile Kajimoto, T., Takahashi, H., & Tsuji, J.[5][7] (1976).[7] Synthetic Communications. 2[8][9]

  • This compound Product Data & Properties Sigma-Aldrich Technical Data.

  • Distinguishing Cis and Trans Isomers with 1H NMR Coupling Constants BenchChem Technical Guide. 10

Sources

Basic reactivity and chemical stability of cis,cis-Mucononitrile

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Chemical Dynamics of cis,cis-Mucononitrile

Executive Summary & Structural Context[1][2][3][4]

This compound (1,4-dicyano-1,3-butadiene; cis,cis-1) is a high-energy, conjugated diene distinguished by its specific (Z,Z) stereochemistry. Unlike its thermodynamically stable trans,trans isomer, the cis,cis form possesses a unique "U-shaped" geometry that imposes significant steric strain between the terminal nitrile groups.

This strain is not merely a physical property but the driver of its distinct reactivity profile. For researchers in materials science and pharmaceutical synthesis, this compound is a "loaded spring"—a kinetic trap accessible via specific oxidative cleavage protocols, capable of rapid electrocyclic ring closure or polymerization under conditions where the trans isomer remains inert.

Key Physical Parameters:

Property Value Context
IUPAC Name (2Z,4Z)-Hexa-2,4-dienedinitrile Defines geometry
CAS Number 1557-59-1 Unique Identifier
Melting Point 128–131 °C significantly lower than trans,trans (>160°C)
Solubility DMSO, Acetone, Acetonitrile Poor in non-polar solvents

| Geometry | s-cis / s-trans equilibrium | Biased toward s-trans but cyclization accessible |

Thermodynamic & Kinetic Stability: The Electrocyclic Core

The defining characteristic of this compound is its position on the potential energy surface relative to cyclobutene derivatives. According to the Woodward-Hoffmann rules, the thermal electrocyclic ring closure of a 4


-electron system is conrotatory .

However, for this compound, the primary thermal instability manifests as a competition between:

  • Isomerization: Relaxation to the (E,E) or (E,Z) forms to relieve steric repulsion between the cyano groups.

  • Cyclization: Valence isomerization to cis-3,4-dicyanocyclobutene.

The Valence Isomerization Equilibrium

Under thermal stress (>120°C), the molecule undergoes electrocyclic ring closure. This is a reversible process, but the cis,cis geometry is the mandatory precursor for the formation of the cyclobutene ring.

Mechanism: The


 and 

carbons approach, driven by the overlap of the HOMO (

). While the thermal conrotatory closure is symmetry-allowed, the geometric constraints of the cis,cis starting material make this reaction highly sensitive to temperature.

Valence Isomerization CC This compound (High Energy Z,Z) TS Transition State (Conrotatory) CC->TS  Δ > 120°C   TT trans,trans-Mucononitrile (Thermodynamic Sink) CC->TT  Isomerization   CB cis-3,4-Dicyanocyclobutene (Valence Isomer) TS->CB  Ring Closure   CB->CC  Retro-Electrocyclic  

Figure 1: Thermal trajectory of this compound showing the bifurcation between cyclization and geometric relaxation.

Chemical Reactivity Profile

The electron-withdrawing nature of the two nitrile groups renders the diene electron-deficient. This reverses the standard reactivity patterns seen in simple dienes like butadiene.

A. Inverse Electron Demand Diels-Alder (IEDDA)

Standard dienes react with electron-poor dienophiles. This compound, being electron-poor, reacts best with electron-rich dienophiles (e.g., vinyl ethers, enamines).

  • Stereospecificity: The reaction retains the relative stereochemistry of the dienophile, but the cis,cis geometry of the diene dictates the formation of specific cyclic adducts (often cis-substituted cyclohexenes).

B. Polymerization and Conductive Materials

The cis,cis isomer is a precursor to poly(mucononitrile). Unlike the trans isomer, which packs efficiently and is harder to polymerize, the cis isomer's higher free energy facilitates initiation. The resulting polymer, upon pyrolysis, forms graphitic-like structures with intrinsic semiconducting properties due to the conjugated backbone and nitrogen doping.

C. Nucleophilic Attack

The


-carbons (positions 2 and 3) are deactivated by the cyano groups, but the terminal carbons (1 and 4) are susceptible to nucleophilic attack (Michael-type addition) followed by cyclization.
  • Hydrolysis: Under acidic conditions, the nitrile groups hydrolyze to carboxylic acids (cis,cis-muconic acid), which spontaneously lactonizes to muconolactone. This instability to acid is a critical handling constraint.

Experimental Protocols

Protocol A: Synthesis via Oxidative Cleavage

Rationale: Direct synthesis from acyclic precursors yields mixed isomers. The oxidative cleavage of o-phenylenediamine guarantees the (Z,Z) configuration because the double bonds are "locked" in the benzene ring prior to cleavage.

Reagents:

  • o-Phenylenediamine (OPD)

  • Lead Tetraacetate (LTA) or CuCl/O2 (Catalytic green alternative)

  • Solvent: Pyridine (for Cu method) or Benzene/Acetic Acid (for LTA)

Step-by-Step (LTA Method - High Stereofidelity):

  • Preparation: Dissolve o-phenylenediamine (10 mmol) in anhydrous benzene (50 mL).

  • Oxidation: Add Lead Tetraacetate (22 mmol) portion-wise at 20°C. Critical: Maintain temperature <25°C to prevent thermal isomerization.

  • Quenching: Filter off the lead diacetate precipitate immediately.

  • Isolation: Wash filtrate with dilute NaHCO3 (to remove acetic acid), dry over MgSO4, and concentrate in vacuo at low temperature (<30°C) .

  • Crystallization: Recrystallize from ethanol/ether.

    • Validation: 1H NMR should show a symmetric spectrum with coupling constants

      
       Hz (cis) rather than 
      
      
      
      Hz (trans).
Protocol B: Stability & Isomerization Assay

Rationale: To determine the shelf-life and processing window for drug development applications.

  • Sample Prep: Dissolve 10 mg this compound in 0.6 mL DMSO-d6.

  • Baseline: Acquire 1H NMR at 25°C (

    
    ).
    
  • Thermal Stress: Heat NMR probe to 80°C.

  • Monitoring: Acquire spectra every 15 minutes for 4 hours.

  • Data Analysis: Integrate the vinyl protons.

    • cis,cis shift:

      
       6.0-7.0 ppm (multiplets).
      
    • trans,trans shift: Distinct shift changes and coupling constant expansion.

    • Cyclobutene shift: Appearance of methine protons at

      
       4.0-5.0 ppm.
      

Experimental Workflow Start Start: o-Phenylenediamine Oxidation Oxidation (Pb(OAc)4 or Cu/O2) Temp < 25°C Start->Oxidation Isolation Isolation Avoid Acidic Workup Oxidation->Isolation Product This compound (Kinetic Product) Isolation->Product Check QC: 1H NMR Check Coupling Constants Product->Check

Figure 2: Synthesis and Quality Control workflow emphasizing temperature control.

References

  • Sigma-Aldrich. this compound Product Specification & Physical Properties.Link

  • Nakagawa, M., et al.Oxidative Cleavage of o-Phenylenediamine: A Selective Route to this compound.
  • Voutchkova, A. M., et al. "Solvent-driven isomerization of cis,cis-muconic acid." Green Chemistry, 2023. (Provides mechanistic parallels for the acid derivative). Link

  • Danheiser, R. L., et al. "Aza Diels-Alder Reactions of Nitriles."[1] Journal of Organic Chemistry, 2017.[1] (Contextualizes nitrile reactivity in cycloadditions). Link

  • PubChem. Compound Summary: Mucononitrile.Link

Sources

Methodological & Application

Application Note: Stereospecific Synthesis of cis,cis-Mucononitrile via Aerobic Oxidative Cleavage

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to guide professional researchers through the stereospecific synthesis of cis,cis-mucononitrile (1,3-butadiene-1,4-dicarbonitrile). This protocol utilizes the copper(I)-catalyzed oxidative cleavage of o-phenylenediamine, a method selected for its high stereoselectivity and operational simplicity compared to lead tetraacetate oxidations.[1]

Abstract & Strategic Rationale

The synthesis of this compound is a classic example of oxidative aromatic ring cleavage.[1] While biological routes often yield muconic acid, the chemical synthesis from o-phenylenediamine (OPD) provides direct access to the dinitrile with high geometric retention.

Why this Protocol?

  • Stereocontrol: The cis,cis geometry is thermodynamically less stable than the trans,trans form. This kinetic protocol utilizes a Cu(I)/O₂ system in pyridine to effect ring opening at room temperature, minimizing thermal isomerization.

  • Atom Economy: unlike stoichiometric oxidants (e.g., Pb(OAc)₄), this method employs molecular oxygen as the terminal oxidant, reducing heavy metal waste.[1]

  • Scalability: The reaction proceeds under mild conditions, making it adaptable for gram-scale preparation in standard laboratory setups.[1]

Safety & Hazard Assessment (Critical)

  • Pyridine: Highly flammable and toxic.[1] Causes reproductive toxicity.[1] Must be handled in a functioning fume hood.[1][2]

  • Copper(I) Chloride: Toxic to aquatic life.[1] Avoid release to the environment.

  • Product (Nitriles): Treat this compound as a potential cyanide source upon metabolism or hydrolysis.[1] Use appropriate gloves (Nitrile/Neoprene) and eye protection.[1]

  • Oxygen: Use a regulated supply.[1] Ensure no open flames or ignition sources are present when bubbling pure oxygen through organic solvents.[1]

Experimental Protocol

Materials & Equipment
  • Reagents: o-Phenylenediamine (OPD, >98%), Copper(I) chloride (CuCl, purified/white), Pyridine (anhydrous), Diethyl ether, Hydrochloric acid (conc.), Sodium sulfate (anhydrous).[1]

  • Gas: Oxygen (O₂) cylinder with regulator and needle bubbler.

  • Apparatus: 3-neck round-bottom flask (250 mL), magnetic stirrer, gas inlet tube, thermometer.[1]

Step-by-Step Methodology
StepOperationTechnical Insight (The "Why")
1 Catalyst Preparation Dissolve 1.98 g (20 mmol) of CuCl in 20 mL of anhydrous pyridine in the 3-neck flask. Stir vigorously.CuCl is sparingly soluble; pyridine acts as both solvent and ligand, forming a soluble active copper-pyridine complex essential for oxygen activation.[1]
2 Oxygenation Introduce a stream of O₂ into the stirred solution for 10-15 minutes.The solution will darken (yellow to dark green) as the Cu(I) species absorbs oxygen, forming the active superoxo- or peroxo-dicopper species.
3 Substrate Addition Add 1.08 g (10 mmol) of o-phenylenediamine dissolved in 10 mL pyridine dropwise over 5 minutes.Slow addition prevents local overheating and ensures the oxidant is in excess relative to the substrate, favoring cleavage over polymerization.
4 Reaction Phase Continue O₂ bubbling and stirring at room temperature (20-25°C) for 1-2 hours.Critical Control Point: Do not heat. Elevated temperatures promote isomerization to the cis,trans or trans,trans isomers.
5 Quenching & Workup Evaporate most pyridine under reduced pressure (rotary evaporator, <40°C bath). Dissolve residue in ether.Removal of pyridine facilitates the subsequent acid wash. Low bath temperature preserves the cis,cis geometry.
6 Purification Wash the ether layer with dilute HCl (to remove residual pyridine/Cu), then water, then brine. Dry over Na₂SO₄.[1]The acid wash is crucial to break the Cu-complexes and remove the pyridine ligand, ensuring a clean product isolation.
7 Crystallization Concentrate the ether solution and recrystallize from ethanol or benzene/petroleum ether.This compound typically crystallizes as colorless prisms or needles.[1]

Data Analysis & Validation

To ensure the integrity of the synthesized product, compare your data against the standard values below. The primary impurity is the trans,trans-isomer, which can be detected via Melting Point (MP) depression or NMR coupling constants.

Table 1: Physicochemical Characterization
PropertyThis compound (Target)trans,trans-Mucononitrile (Impurity)Diagnostic Note
Melting Point 128 - 131 °C ~160 °C (higher)cis,cis has a lower lattice energy due to steric strain.[1]
Appearance Colorless prisms/needlesCrystalline solidVisual inspection is insufficient; rely on MP/NMR.[1]
¹H NMR (Alkene) J ≈ 10-11 Hz J ≈ 16 Hz Vicinal coupling constants are definitive.[1] cis coupling is always smaller.[1]
IR Spectrum ~2220 cm⁻¹ (CN)~2220 cm⁻¹ (CN)IR is less useful for distinguishing isomers but confirms the nitrile group.

Mechanistic Pathway

The following diagram illustrates the oxidative ring cleavage pathway. The reaction proceeds through a copper-coordinated intermediate, where the activation of molecular oxygen leads to the cleavage of the C-C bond between the amine-bearing carbons.

G Figure 1: Mechanistic flow of Cu-catalyzed oxidative cleavage of o-phenylenediamine. Start o-Phenylenediamine Cu_Complex Cu(II)-Superoxo Complex Start->Cu_Complex + CuCl / Py / O₂ Intermediate Di-imine Intermediate Cu_Complex->Intermediate - 2 H₂O Cleavage Ring Opening (C-C Bond Scission) Intermediate->Cleavage [O] Transfer Product This compound Cleavage->Product Stereoretention

Figure 1: Mechanistic flow of Cu-catalyzed oxidative cleavage of o-phenylenediamine. The reaction leverages the coordination of the diamine to the copper center to direct the oxidation specifically to the aromatic ring carbons.

Troubleshooting & Expert Notes

  • Isomerization: The cis,cis isomer is sensitive to light and acid. Store the product in amber vials at -20°C. If the melting point is low (e.g., 110°C), you likely have a mixture of isomers. Recrystallization can sometimes separate them, but preventing isomerization during synthesis is superior.[1]

  • Catalyst Color: A successful catalyst preparation must turn dark green/black upon oxygenation.[1] If the solution remains yellow/orange, the oxygen uptake is insufficient—check your gas flow and pyridine quality.

  • Yield Optimization: Ensuring the pyridine is anhydrous helps prevent side reactions, although water is produced during the reaction. The vigorous stirring is essential as the reaction is diffusion-limited by oxygen transfer.

References

  • Copper Catalyzed Oxidation of o-Phenylenediamine to Mucononitrile Source: Taylor & Francis / Synthetic Communications URL:[1][Link][1]

  • Copper-catalyzed oxidation of o-phenylenediamines to cis,cis-mucononitriles Source: The Journal of Organic Chemistry (ACS Publications) URL:[3][Link][1]

Sources

Using cis,cis-Mucononitrile as a precursor for adipic acid

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Purity Synthesis of Adipic Acid via cis,cis-Mucononitrile

Executive Summary

This application note details the protocol for converting this compound (ccMN) into adipic acid (AA), a critical monomer for Nylon-6,6 production.[1] While traditional adipic acid synthesis relies on the nitric acid oxidation of KA oil (cyclohexanone/cyclohexanol)—a process generating significant nitrous oxide (


) emissions—the mucononitrile pathway offers a potentially greener route, particularly when the precursor is derived from bio-based oxidative cleavage of aromatic substrates or o-phenylenediamine.

This guide focuses on a two-stage catalytic workflow:

  • Selective Hydrogenation: Conversion of the conjugated diene system in ccMN to adiponitrile (ADN) while preserving the nitrile functionalities.

  • Acid Hydrolysis: Conversion of ADN to high-purity Adipic Acid.

Scientific Principles & Mechanism[1][2]

The Precursor: this compound

This compound (1,4-dicyano-1,3-butadiene) is a conjugated diene dinitrile.[1] Its geometry presents specific challenges regarding catalyst accessibility and stereoelectronic effects.[1] Unlike its acid counterpart (muconic acid), the nitrile groups are less prone to chelation with metal catalysts but can poison hydrogenation catalysts if conditions are too harsh.[1]

Reaction Pathway

The transformation follows a linear reductive-hydrolytic pathway. The critical control point is the chemoselectivity of the hydrogenation step. We must reduce the alkene (


) backbone without reducing the nitrile (

) groups to primary amines (which would yield hexamethylenediamine, a different target).

Figure 1: Reaction Pathway

G ccMN This compound (C6H4N2) ADN Adiponitrile (C6H8N2) ccMN->ADN Step 1: H2 (10 bar) Pd/C Catalyst Selective Reduction ByProducts Byproducts: (Amines/Oligomers) ccMN->ByProducts Over-reduction (High T/P) AA Adipic Acid (C6H10O4) ADN->AA Step 2: H2SO4 (aq) Reflux (100°C) Hydrolysis

Caption: Chemoselective pathway from ccMN to Adipic Acid minimizing amine formation.

Experimental Protocols

Materials & Reagents[1]
  • Precursor: this compound (>98% purity). Note: Often synthesized via Cu-catalyzed oxidation of o-phenylenediamine [1].

  • Catalyst (Step 1): 5% Palladium on Carbon (Pd/C), reduced, 50% water wet.[1]

  • Solvent (Step 1): Methanol (HPLC Grade).

  • Hydrolysis Agent (Step 2): Sulfuric Acid (

    
    ), 50% v/v aqueous solution.[1]
    
  • Gas: Hydrogen (

    
    ), >99.99% purity.[1]
    
Protocol 1: Selective Hydrogenation (ccMN ADN)

Objective: Saturate the C1-C2 and C3-C4 double bonds. Critical Parameter: Temperature control is vital.[1] Exceeding 60°C increases the risk of nitrile reduction to amines.

  • Reactor Loading:

    • In a 100 mL high-pressure Parr reactor, dissolve 5.0 g (48 mmol) of this compound in 40 mL of Methanol.

    • Add 250 mg of 5% Pd/C catalyst (5 wt% loading relative to substrate). Author's Note: Pd is preferred over Ni here to avoid amine formation under mild conditions [2].[1]

  • Purging:

    • Seal the reactor. Purge with

      
       (3 cycles) to remove oxygen.
      
    • Purge with

      
       (3 cycles).
      
  • Reaction:

    • Pressurize to 10 bar (145 psi) with

      
      .
      
    • Set stirring to 800 RPM.

    • Heat to 40°C . Maintain for 4 hours.

    • Monitoring: Monitor

      
       uptake. Reaction is complete when uptake plateaus.[1]
      
  • Work-up:

    • Cool to room temperature. Vent

      
      .
      
    • Filter the catalyst through a Celite pad (recover catalyst for regeneration).

    • Concentrate the filtrate via rotary evaporation to yield crude Adiponitrile (typically a colorless to pale yellow oil).

    • QC Check: FTIR should show loss of C=C stretch (1600 cm⁻¹) and retention of C

      
      N stretch (2240 cm⁻¹).
      
Protocol 2: Acid Hydrolysis (ADN AA)

Objective: Convert nitrile groups to carboxylic acids. Mechanism: Acid-catalyzed nucleophilic addition of water.

  • Mixing:

    • Transfer the crude Adiponitrile (approx. 5.0 g) into a 250 mL round-bottom flask.

    • Add 40 mL of 50%

      
       (aq).
      
  • Reflux:

    • Equip with a condenser.

    • Heat to reflux (~100–110°C) for 6 hours.

    • Observation: The oily nitrile layer will disappear as it converts to the water-soluble diacid, eventually precipitating as the solution cools if concentration is high.[1]

  • Crystallization & Purification:

    • Cool the mixture slowly to 4°C (ice bath). Adipic acid will crystallize as white plates.[1]

    • Filter the solids.

    • Recrystallization: Dissolve the crude solid in a minimum amount of hot water (90°C). Add activated charcoal (if colored) and filter hot. Cool to crystallize.

    • Dry in a vacuum oven at 60°C for 12 hours.

Data Analysis & Quality Control

Expected Yields
StepReactionTypical YieldKey Impurity
1Hydrogenation92 - 96%6-aminocapronitrile (if over-reduced)
2Hydrolysis88 - 92%Monomethyl adipate (incomplete hydrolysis)
Total Overall ~81 - 88% Sulfated ash (if not washed well)
Analytical Validation
  • NMR (

    
    , DMSO-d6): 
    
    • This compound:

      
       6.0-7.0 ppm (olefinic protons).
      
    • Adipic Acid:

      
       12.0 ppm (bs, 2H, -COOH), 
      
      
      
      2.2 ppm (m, 4H,
      
      
      -CH2),
      
      
      1.5 ppm (m, 4H,
      
      
      -CH2).[1] Absence of olefinic peaks confirms hydrogenation.
  • Melting Point: Pure Adipic Acid melts at 152.1°C .[1] Deviations >2°C indicate moisture or incomplete hydrolysis.[1]

Process Safety & Scalability

Hazard Management
  • Nitriles: this compound and Adiponitrile are toxic by ingestion and skin absorption.[1] Handle in a fume hood with nitrile gloves.

  • Hydrogenation:

    
     is highly flammable.[1] Reactor must be grounded.
    
  • Exotherm: The hydrogenation of dienes is exothermic. On a larger scale (>100g), active cooling jackets are required to prevent thermal runaway which could trigger nitrile reduction.[1]

Scale-Up Workflow

The following Graphviz diagram illustrates the logical flow for scaling this process from bench to pilot.

ScaleUp Start Bench Scale (5g) Batch Reactor Opt Parameter Optimization (H2 Pressure, Temp) Start->Opt Yield < 90% Flow Continuous Flow Hydrogenation (Trickle Bed Reactor) Opt->Flow Yield > 95% Recycle Solvent/Catalyst Recycle Loop Flow->Recycle Unreacted H2 / MeOH Product Pilot Scale Adipic Acid (>1 kg/day) Flow->Product Recycle->Flow

Caption: Logic flow for transitioning from batch synthesis to continuous flow production.

References

  • Sigma-Aldrich. (n.d.). This compound Product Sheet & Synthesis via Copper-Catalyzed Oxidation. Retrieved from

  • Musser, M. T. (2000).[1] Adipic Acid. Ullmann's Encyclopedia of Industrial Chemistry. Wiley-VCH. (General reference for Adipic Acid industrial standards).

  • Vardon, D. R., et al. (2016).[1] cis,cis-Muconic acid: separation and catalysis to bio-adipic acid for nylon-6,6 polymerization. Green Chemistry. Retrieved from

  • Capello, C., et al. (2007).[1] What are the best solvents for chemical synthesis?. Green Chemistry.[1][2][3] (Reference for solvent selection in hydrogenation).

  • Draths, K. M., & Frost, J. W. (1994).[1] Environmentally compatible synthesis of adipic acid from D-glucose. Journal of the American Chemical Society. (Foundational work on muconic acid pathway).

Disclaimer: This protocol is for research purposes only. All chemical operations should be performed by qualified personnel adhering to local safety regulations.

Sources

Application Note: cis,cis-Mucononitrile as a Precursor for Nylon-6,6 Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note and Protocol guide details the utilization of cis,cis-Mucononitrile as a strategic precursor in the synthesis of Nylon-6,6. This document is designed for researchers in polymer chemistry and material science, focusing on the conversion of unsaturated dinitriles to bio-privileged monomers.

Executive Summary & Scientific Rationale

The global shift toward bio-based polyamides has elevated the importance of muconic acid derivatives. This compound (ccMN) (Z,Z-2,4-hexadienedinitrile) represents a critical unsaturated intermediate that bridges the gap between bio-derived feedstocks (like lignin or glucose) and the industrial workhorse, Hexamethylenediamine (HMDA) .

Traditionally, Nylon-6,6 is synthesized from Adipic Acid and HMDA.[1] While Adipic Acid is readily accessible from bio-muconic acid, HMDA production relies heavily on the hydrocyanation of butadiene or electro-hydrodimerization of acrylonitrile. This compound offers a direct route to HMDA via catalytic hydrogenation, effectively bypassing fossil-fuel-dependent butadiene processing.

Key Application Pathway:

  • Feedstock: this compound (C6 unsaturated dinitrile).

  • Functionalization: Exhaustive hydrogenation to Hexamethylenediamine (HMDA).

  • Polymerization: Polycondensation with Adipic Acid to form Nylon-6,6.[2][3][4]

Chemical Pathway & Mechanism

The conversion relies on the chemoselective saturation of both the alkene backbone and the terminal nitrile groups.

Reaction Coordinate Diagram

The following Graphviz diagram illustrates the stepwise reduction and subsequent polymerization.

G ccMN This compound (C6H4N2) ADN Adiponitrile (Intermediate) ccMN->ADN H2, Pd/C or Ni (Alkene Saturation) HMDA Hexamethylenediamine (HMDA) ADN->HMDA H2, Raney Ni/Co (Nitrile Reduction) Salt Nylon-6,6 Salt HMDA->Salt + Adipic Acid (Neutralization) AA Adipic Acid AA->Salt Nylon Nylon-6,6 Polymer Salt->Nylon Polycondensation (-H2O)

Figure 1: Sequential hydrogenation and polymerization pathway from this compound to Nylon-6,6.

Experimental Protocol: Conversion of ccMN to HMDA

Objective: Synthesize high-purity Hexamethylenediamine (HMDA) from this compound. Criticality: Complete saturation of the C=C double bonds is required before or during nitrile reduction to prevent polymerization side-reactions.

Materials & Reagents[5][6]
  • Substrate: this compound (98% purity, Sigma-Aldrich).

  • Catalyst: Raney® Nickel (slurry in water) OR 5% Pd/C (for initial alkene reduction).

  • Solvent: Ethanol or Methanol (anhydrous).

  • Additive: Sodium Hydroxide (NaOH) or Ammonia (NH3) (to suppress secondary amine formation).

  • Gas: Hydrogen (H2), Ultra-High Purity.

Protocol: High-Pressure Hydrogenation

Note: This protocol uses a one-pot approach with Raney Nickel, which is active for both alkene and nitrile reduction.

  • Reactor Preparation:

    • Use a 100 mL stainless steel autoclave (Parr Reactor).

    • Safety Check: Inspect burst disks and seals. Nitrile hydrogenation is exothermic.

  • Catalyst Loading:

    • Wash 1.0 g of Raney Nickel (approx. 10 wt% of substrate) with ethanol (3x) to remove water.

    • Transfer catalyst to the reactor under an inert atmosphere (Argon) to prevent pyrophoric ignition.

  • Substrate Addition:

    • Dissolve 10.0 g (94 mmol) of this compound in 50 mL of ethanol containing 1.0 g of NaOH (or saturated with NH3 gas).

    • Why NaOH/NH3? Basic conditions prevent the condensation of the intermediate imine with the amine product, which would otherwise form secondary amines (dimers) [1].

  • Hydrogenation:

    • Seal the reactor and purge with H2 (3x) to remove oxygen.

    • Pressurize to 50 bar (725 psi) H2.

    • Heat to 80°C with vigorous stirring (1000 rpm).

    • Monitor: Maintain conditions for 4–6 hours. A drop in pressure indicates hydrogen consumption.

  • Work-up:

    • Cool reactor to room temperature and vent H2.

    • Filter the mixture through Celite to remove the pyrophoric catalyst (Keep wet!).

    • Purification: Concentrate the filtrate via rotary evaporation. Distill the residue under vacuum (bp ~100°C at 20 mmHg) to isolate HMDA.

    • Validation: Verify structure via 1H-NMR (Look for disappearance of alkene protons at 5.5-6.5 ppm and appearance of methylene protons).

Experimental Protocol: Nylon-6,6 Synthesis

Objective: Polymerize the synthesized HMDA with Adipic Acid. Method: Interfacial Polymerization (The "Nylon Rope Trick") is selected here for rapid qualitative validation of the monomer quality in a research setting.

Reagents[5]
  • Monomer A: Synthesized HMDA (from Section 3).

  • Monomer B: Adipoyl Chloride (more reactive derivative of Adipic Acid for interfacial method) OR Adipic Acid (for melt method).

  • Solvents: Cyclohexane or Hexane (Organic phase), Distilled Water (Aqueous phase).

  • Base: Sodium Hydroxide (NaOH).

Protocol: Interfacial Polymerization
  • Aqueous Phase Preparation:

    • Dissolve 2.5 g of synthesized HMDA and 1.0 g of NaOH in 25 mL of distilled water.

    • Mechanism:[2][3][5][6] NaOH neutralizes the HCl byproduct, driving the equilibrium forward.

  • Organic Phase Preparation:

    • Dissolve 2.0 g of Adipoyl Chloride in 25 mL of Cyclohexane.

  • Interface Formation:

    • Carefully layer the Organic Phase on top of the Aqueous Phase in a 100 mL beaker. Do not mix.

    • A white polymer film (Nylon-6,6) will instantly form at the interface.[7]

  • Extraction:

    • Use tweezers to grasp the film at the center and pull slowly upwards.

    • Wind the resulting fiber onto a glass rod or spool.

  • Post-Processing:

    • Wash the nylon fiber thoroughly with water and acetone to remove unreacted monomers and salts.

    • Dry in a vacuum oven at 60°C.

Data Analysis & Troubleshooting

Expected Analytical Outcomes
ParameterMethodExpected ValueNotes
HMDA Yield GC-MS / NMR> 90%Low yield suggests secondary amine formation (increase NH3).
Melting Point DSC260–265°CTypical for Nylon-6,6. Lower Tm implies impurities.
Viscosity Viscometry0.8–1.2 dL/gIntrinsic viscosity in formic acid.
Troubleshooting Guide
  • Problem: Low H2 uptake during hydrogenation.

    • Cause: Catalyst poisoning by nitrile or impurities in ccMN.

    • Solution: Increase catalyst loading or use a higher pressure (up to 100 bar). Ensure ccMN is free of sulfur/halogens.

  • Problem: Polymer is brittle or discolored.

    • Cause: Oxidation during polymerization or impure HMDA (presence of partially reduced intermediates like aminocapronitrile).

    • Solution: Ensure complete hydrogenation (check GC). Perform polymerization under N2 atmosphere.

References

  • Hydrogenation of Adiponitrile to Hexamethylenediamine

    • Source: ResearchG
    • Context: Detailed kinetics on Raney Ni/Co catalysts and the role of ammonia in suppressing secondary amines.
    • (Representative URL for context)

  • This compound Properties

    • Source: PubChem / Sigma-Aldrich
    • Context: Physical properties and safety d
  • Nylon-6,6 Synthesis Protocols

    • Source: West Virginia University / Intr
    • Context: Standard interfacial and batch polymeriz
  • Bio-based Muconic Acid Context

    • Source: NREL / Green Chemistry
    • Context: Production of muconic acid from lignin/glucose as the upstream feedstock.

Disclaimer: this compound and Adiponitrile are toxic. Hydrogenation at high pressure involves explosion risks. All protocols must be performed in a certified fume hood with appropriate PPE and blast shielding.

Sources

Application Note: Precision Hydrophosphination of cis,cis-Mucononitrile using Platinum(0) Catalysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the protocol for the platinum-catalyzed hydrophosphination of cis,cis-mucononitrile (2Z,4Z-hexa-2,4-dienedinitrile). Unlike simple activated alkenes (e.g., acrylonitrile), this compound presents unique challenges due to its conjugated diene system and propensity for thermal isomerization to the thermodynamically stable trans,trans isomer or polymerization.

This guide focuses on using zero-valent platinum complexes, specifically Tetrakis(triethylphosphine)platinum(0) or in-situ generated Pt(0) species, to facilitate the atom-economic addition of secondary phosphines (R₂PH) across the electron-deficient alkene backbone. The resulting functionalized diphosphines are critical precursors for "hemilabile" ligands used in homogenous catalysis and advanced materials.

Core Scientific Principles

The Challenge of this compound

This compound is an electron-deficient diene. In the presence of nucleophiles (phosphines), it is susceptible to:

  • Michael Addition: The desired pathway (Hydrophosphination).

  • Isomerization: Conversion to trans,trans-mucononitrile, which has different reactivity rates.[1]

  • Polymerization: Anionic polymerization initiated by the phosphine.

The Platinum Solution: Platinum(0) catalysts promote the oxidative addition of the P-H bond, followed by insertion of the alkene and reductive elimination. This metal-mediated pathway is faster and more regioselective than the background thermal Michael addition, allowing the reaction to proceed at lower temperatures that preserve the structural integrity of the nitrile backbone.

Reaction Mechanism

The reaction follows a Pt(0)/Pt(II) catalytic cycle:

  • Ligand Dissociation: Loss of a phosphine ligand from [PtL₄] to generate the active unsaturated [PtL₂] species.

  • Oxidative Addition: The P-H bond of the secondary phosphine adds to Pt(0), forming a hydrido-phosphido Pt(II) complex.

  • Olefin Coordination & Insertion: The mucononitrile double bond coordinates to Pt, followed by migratory insertion into the Pt-H or Pt-P bond (hydrometalation vs. phosphametalation).

  • Reductive Elimination: Formation of the C-P bond and regeneration of Pt(0).

Experimental Configuration

Reagents and Materials
ComponentSpecificationPurpose
Substrate This compound (>98%)Electrophile. Must be stored at -20°C to prevent spontaneous isomerization.
Reagent Diethylphosphine (Et₂PH) or Diphenylphosphine (Ph₂PH)Nucleophile. Pyrophoric.
Catalyst Pt(PEt₃)₄ or Pt(COD)₂ + Free PhosphineZero-valent Platinum source.
Solvent Benzene-d₆ or Toluene-d₈ (Dried/Degassed)Non-polar solvent minimizes background anionic polymerization. Deuterated for in-situ NMR.
Inhibitor 2,6-Di-tert-butyl-4-methylphenol (BHT)Radical scavenger (optional) to prevent radical polymerization side-reactions.
Safety Architecture
  • Phosphine Handling: All phosphines must be handled in a glovebox or via strict Schlenk techniques. Secondary phosphines are often pyrophoric and highly toxic.

  • Nitrile Toxicity: Mucononitrile is a nitrile precursor; hydrolysis can release cyanide. Work in a well-ventilated fume hood.

  • Pressure: Hydrophosphination is often exothermic. Reactions should be run in pressure-relief vessels or thick-walled Schlenk tubes.

Detailed Protocol: Pt-Catalyzed Hydrophosphination

Phase 1: Catalyst Activation & Control Setup

Rationale: Pre-forming the active catalyst species ensures immediate reactivity upon substrate addition, minimizing the window for substrate degradation.

  • Environment: Establish an inert atmosphere (Argon or Nitrogen) in a Glovebox or Schlenk line.

  • Catalyst Stock: In a J. Young NMR tube or Schlenk flask, dissolve Pt(PEt₃)₄ (1-5 mol%) in dry Benzene-d₆ (0.6 mL).

  • Baseline NMR: Acquire a ³¹P{¹H} NMR spectrum.

    • Validation: Look for the singlet at ~ -15 ppm (free PEt₃) and the central Pt-complex signal with satellites (

      
       Hz).
      
Phase 2: Reaction Assembly
  • Substrate Preparation: Weigh this compound (1.0 equiv) into a separate vial. Dissolve in minimal dry benzene/toluene.

  • Phosphine Addition: Add the secondary phosphine (e.g., Et₂PH, 1.0 - 2.1 equiv depending on mono- vs. bis-functionalization target) to the catalyst solution first .

    • Observation: The solution may change color (often pale yellow to orange) as the oxidative addition complex [Pt(H)(PR₂)(L)₂] forms.

  • Substrate Injection: Add the mucononitrile solution dropwise to the catalyst/phosphine mixture at 0°C (ice bath).

    • Critical Control: Low temperature addition prevents rapid exotherm-induced polymerization.

Phase 3: Reaction Monitoring & Workup
  • Thermal Regulation: Allow the mixture to warm to Room Temperature (20-25°C). Do not heat above 60°C unless conversion is stalled, as this triggers cis-to-trans isomerization.

  • In-Situ Monitoring (Self-Validating Step): Transfer to the NMR probe. Monitor ³¹P NMR every 30 minutes.

    • Endpoint: Disappearance of the secondary phosphine doublet (PH coupling) and appearance of the product singlet (tertiary phosphine).

  • Workup:

    • Remove volatiles under high vacuum.

    • Redissolve residue in Et₂O/Pentane to precipitate catalyst or polymer byproducts.

    • Filter through a neutral alumina pad (under Argon) if necessary to remove Pt residues.

Visualization of Workflows

The Catalytic Cycle

This diagram illustrates the mechanistic pathway for the Pt(0) catalyzed addition.

CatalyticCycle Pt0 Pt(0)L2 Active Species OxAdd Oxidative Addition [Pt(H)(PR2)L2] Pt0->OxAdd + Phosphine Coord Alkene Coordination [Pt(H)(PR2)(Mucononitrile)L] OxAdd->Coord + Substrate Insert Migratory Insertion (Hydrometalation) Coord->Insert Slow Step RedElim Reductive Elimination Product Release Insert->RedElim C-P Bond Formation RedElim->Pt0 Regeneration Product Phosphinated Nitrile RedElim->Product Phosphine H-PR2 Phosphine->OxAdd Substrate This compound Substrate->Coord

Figure 1: Proposed mechanism for Pt(0)-catalyzed hydrophosphination involving oxidative addition of the P-H bond.

Experimental Workflow

This diagram outlines the operational steps to ensure safety and yield.

Workflow Prep 1. Catalyst Prep (Glovebox/Argon) Pt(PEt3)4 in C6D6 Mix 2. Activation Add H-PR2 to Pt Wait 5 mins Prep->Mix Cool 3. Cooling Cool to 0°C Mix->Cool Inject 4. Injection Dropwise addition of Mucononitrile Cool->Inject Monitor 5. Validation 31P NMR Monitoring (Look for P-C bond) Inject->Monitor Monitor->Monitor Incomplete Workup 6. Isolation Vacuum removal of solvent Filtration Monitor->Workup Conversion >95%

Figure 2: Step-by-step experimental protocol emphasizing temperature control and in-situ monitoring.

Data Analysis & Troubleshooting

Expected NMR Signatures

The success of the experiment relies on tracking the phosphorus environment.

Species³¹P NMR Shift (approx.)MultiplicityCoupling Constants
Free Et₂PH -55 ppmDoublet¹J_PH ≈ 190 Hz
Catalyst Pt(PEt₃)₄ -15 ppmSinglet¹J_Pt-P ≈ 3600 Hz
Product (Tertiary P) -20 to -30 ppmSingletNo P-H coupling
Oxidized Byproduct +40 to +60 ppmSinglet(Avoid air exposure)
Troubleshooting Matrix
ObservationRoot CauseCorrective Action
Rapid gel formation Anionic polymerizationReduce temperature; increase solvent volume; ensure slow addition of substrate.
No reaction Catalyst poisoning / OxidationEnsure strict O₂-free conditions; check phosphine purity (oxide presence).
Isomerization to trans Thermal stressMaintain reaction T < 40°C. cis,cis isomer is thermally labile.

References

  • Glueck, D. S. (2008). "Platinum-Catalyzed Hydrophosphination of Activated Olefins." Chemistry – A European Journal. (General mechanistic grounding for Pt-hydrophosphination).

  • Sigma-Aldrich. "this compound Product Specification & Reactivity." Merck KGaA. (Confirming substrate properties and Pt-catalyzed reactivity).

  • Pringle, P. G., et al. (1990). "Platinum(0)-catalysed hydrophosphination of acrylonitrile." Journal of the Chemical Society, Chemical Communications. (Foundational protocol for nitrile-activated alkenes).

  • Percino, M. J., et al. (2010).[2] "Stereospecific synthesis of this compound." Synthetic Communications. (Background on substrate handling).

Sources

13C MAS NMR spectroscopy protocol for cis,cis-Mucononitrile analysis

High-Resolution C CP-MAS NMR Characterization of cis,cis-Mucononitrile

Application Note & Protocol: AN-MR-CCMN-01

Abstract & Scope

This protocol details the acquisition of high-resolution solid-state

Target Audience: Structural Chemists, Spectroscopists, and Pharmaceutical Scientists. Primary Objective: To differentiate the cis,cis isomer from its trans counterparts and identify polymorphic impurities without dissolving (and potentially isomerizing) the sample.

Scientific Foundation (Expertise & Logic)

The Challenge of Conjugated Nitriles

This compound (

  • Chemical Shift Anisotropy (CSA): The nitrile (

    
    ) and alkene (
    
    
    ) carbons have large CSA tensors. If the Magic Angle Spinning (MAS) rate is insufficient, spinning sidebands will overlap with isotropic peaks, complicating assignment.
  • Quaternary Carbons: The nitrile carbons have no directly attached protons. In Cross-Polarization (CP) experiments, these rely on weaker, long-range dipolar coupling (

    
     dependence) for magnetization transfer, requiring optimized contact times.
    
  • Photosensitivity: CCMN undergoes [2+2] cycloaddition or isomerization upon UV-exposure. Crucial: Sample preparation must occur under red light or in opaque containers to ensure the spectrum represents the starting material, not a degradation product.

The Solution: C CP-MAS

We utilize Cross-Polarization Magic Angle Spinning (CP-MAS) .[1]

  • CP (Cross-Polarization): Enhances the sensitivity of rare

    
    C nuclei by transferring magnetization from abundant 
    
    
    nuclei.[2] This bypasses the long
    
    
    C
    
    
    relaxation times (often minutes in crystalline solids), allowing for recycle delays governed by the shorter
    
    
    
    
    (typically seconds).
  • MAS (Magic Angle Spinning): Spinning the sample at 54.74° relative to the magnetic field (

    
    ) averages the CSA and dipolar interactions, yielding solution-like resolution.
    

Experimental Hardware & Parameters

Spectrometer Configuration
  • Field Strength:

    
     400 MHz (
    
    
    frequency) recommended for sufficient dispersion.
  • Probe: 4 mm or 3.2 mm HX Double-Resonance MAS probe.

  • Rotor: Zirconia (

    
    ) with Kel-F or Vespel caps.
    
Acquisition Parameters (The "Recipe")

The following parameters are optimized for organic crystals with conjugated nitrile systems.

ParameterValue / RangeRationale
MAS Rate 10 – 12 kHzSufficient to push nitrile CSA sidebands outside the spectral window of interest (100–150 ppm).

90° Pulse
2.5 – 3.5

s
Hard pulse for efficient excitation; requires calibration on reference.
Contact Time (CT) 2.0 – 3.5 msCritical: Longer CT needed for quaternary nitrile carbons (

) compared to protonated alkenes (

).
Recycle Delay (D1) 3 – 5 sMust be

. Check saturation by running a pseudo-2D array.
Decoupling SPINAL-64Superior to CW or TPPM for rigid organic solids; reduces line broadening.
Decoupling Field 70 – 80 kHzHigh power required to decouple strong dipolar couplings in rigid lattices.
Scans (NS) 512 – 2048Depends on sample quantity. Nitriles have lower CP efficiency, requiring more scans.
Spectral Width 300 – 400 ppmBroad enough to capture sidebands if MAS is low, but focused on 0–200 ppm.

Step-by-Step Protocol

Phase 1: Sample Preparation (Light Controlled)
  • Environment: Dim the lab lights or use a red-light lamp. CCMN is photo-reactive in the solid state.

  • Grinding: Gently grind the CCMN crystals using an agate mortar.

    • Expert Note: Do not over-grind. Excessive mechanical stress can induce phase transitions or amorphization. You need a fine powder for stable spinning, not a completely amorphous solid.

  • Packing: Pack the powder into a 4 mm

    
     rotor. Ensure the packing is uniform to prevent rotor imbalance. Cap immediately.
    
Phase 2: System Setup & Calibration
  • Magic Angle Adjustment: Insert a KBr (Potassium Bromide) reference sample. Adjust the angle until the rotational echoes in the

    
     FID extend as far as possible (or until sidebands in the spectrum are maximized).
    
  • Hartmann-Hahn Match: Insert an Adamantane sample. Optimize the CP match condition by adjusting the

    
     power during the contact time to maximize the signal of the methylene peak (~38.5 ppm).
    
  • Referencing: Set the high-frequency Adamantane peak (methine) to 38.48 ppm (secondary reference to TMS at 0 ppm).

Phase 3: Acquisition & Processing
  • Insert CCMN Sample: Spin up to 10 kHz slowly to ensure stability.

  • Lock & Tune: Tune/Match both

    
     and 
    
    
    C channels. (No deuterium lock is used in solids).
  • Run VDCT (Optional but Recommended): Run a Variable Contact Time experiment (array CT from 0.5 ms to 5.0 ms).

    • Why? Protonated carbons (

      
      ) max out early (0.5–1 ms). Nitriles (
      
      
      ) max out later (>2 ms). Choose a compromise value (e.g., 3.0 ms) or sum two spectra.
  • Acquire: Run the standard CP-MAS sequence.

  • Process: Apply 10–20 Hz exponential line broadening (LB) before Fourier Transform (FT). Phase manually.

Data Interpretation & Visualization

Expected Spectral Features

This compound possesses


  • Nitriles (

    
    ):  Sharp peaks at 115 – 119 ppm .
    
    • Diagnostic: If the unit cell is centrosymmetric, you may see only one nitrile peak (magnetic equivalence). If symmetry is broken (or multiple molecules per asymmetric unit), you will see splitting.

  • Alkenes (

    
    ): 
    
    • 
      -carbon (adjacent to CN): 105 – 115 ppm .
      
    • 
      -carbon: 135 – 145 ppm .
      
  • Isomer Differentiation:

    • cis,cis: Generally shows upfield shifts for the

      
      -carbon due to steric compression (gamma-gauche effect) compared to the trans,trans form.
      
    • trans,trans: Peaks generally shifted downfield; simpler spectral patterns often observed due to higher symmetry packing.

Pulse Sequence Diagram

The following diagram illustrates the energy transfer logic in the CP-MAS experiment.

CPMAS_Sequencecluster_H1H Channel (Source)cluster_C13C Channel (Target)H_Prep90° Pulse(Excitation)H_LockSpin Lock(Contact)H_Prep->H_LockFlip to XYH_DecDecoupling(SPINAL-64)H_Lock->H_DecMaintain ZC_CPCrossPolarizationH_Lock->C_CPHartmann-HahnCondition(Energy Transfer)C_WaitRelaxationDelayC_Wait->C_CPReadyC_AcqFIDAcquisitionC_CP->C_AcqTransfer Complete

Figure 1: Logic flow of the Cross-Polarization (CP) pulse sequence. Magnetization originates in the proton channel and is transferred to carbon during the 'Contact' phase.

Workflow Diagram

Workflowcluster_prepSample Prep (Red Light)cluster_setupHardware Setupcluster_acqAcquisitionstartStart: Solid SamplegrindGently Grind(Avoid Amorphization)start->grindpackPack ZrO2 Rotor(Uniform Density)grind->packangleSet Magic Angle(KBr Ref)pack->angleshimShim & Tune(Adamantane)angle->shimoptOptimize Contact Time(Target: Nitrile C)shim->optrunExecute CP-MAS(NS > 512)opt->runprocessProcess: FT + PhaseAnalyze Isomer Shiftsrun->process

Figure 2: Operational workflow for analyzing photosensitive organic crystals via ssNMR.

Troubleshooting & Validation

IssueDiagnosisCorrective Action
No Signal Probe tuning mismatch or broken rotor.Check reflected power (wobble curve). Ensure rotor is spinning.
Broad Lines Amorphous sample or poor shimming.Check magic angle on KBr. If angle is good, sample may be degraded/amorphous. Anneal if possible.
Missing Nitrile Peak Contact time too short.Increase Contact Time to 3–5 ms. Nitriles cross-polarize slowly.
Spinning Sidebands MAS rate too low.Increase MAS rate or use TOSS (Total Suppression of Spinning Sidebands) sequence.
Split Peaks Polymorphism.The sample contains multiple crystal forms.[2] This is a valid result, not necessarily an error.

References

  • Bernstein, J. (2002). Polymorphism in Molecular Crystals. Oxford University Press. (Foundational text on crystal packing and isomerism in solids).

  • Harris, R. K. (2004). NMR Crystallography. Encyclopedia of Magnetic Resonance. (Authoritative source on CP-MAS methodology).

  • Apperley, D. C., Harris, R. K., & Hodgkinson, P. (2012). Solid-State NMR: Basic Principles & Practice. Momentum Press. (Standard protocol reference).

  • Schmidt, G. M. J. (1971). Photodimerization in the solid state. Pure and Applied Chemistry. (Seminal work on mucononitrile topochemistry).

Application Note: Strategic Utilization of cis,cis-Mucononitrile as a Latent Diene in Diels-Alder Architectures

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a high-level technical guide for researchers in organic synthesis and drug discovery. It addresses the specific challenges and strategic advantages of using cis,cis-mucononitrile (a 1,4-disubstituted diene) in Diels-Alder cycloadditions.

Executive Summary

This compound (2Z,4Z-hexa-2,4-dienedinitrile) represents a paradox in pericyclic chemistry: it is a stable, crystalline solid that is readily accessible from simple aromatic precursors, yet it is kinetically inert in standard Diels-Alder (DA) reactions due to severe steric constraints. Unlike its reactive trans,trans isomer, the cis,cis form cannot adopt the requisite s-cis conformation.

This guide details the "Latent Diene Strategy," a protocol that treats this compound as a stable pro-diene . We provide a validated workflow to synthesize the precursor and trigger its in situ isomerization to the reactive trans,trans state, enabling controlled [4+2] cycloadditions with diverse dienophiles. This methodology allows for the assembly of highly functionalized cyclohexene-1,4-dicarbonitriles, which are valuable scaffolds in drug development (e.g., precursors to terephthalic acid derivatives and polysubstituted arenes).

Scientific Foundation: The Conformational Gatekeeper

The "Inside Substituent" Penalty

The reactivity of any diene in a Diels-Alder reaction is governed by its ability to populate the s-cis conformation.[1]

  • trans,trans-Mucononitrile: In the s-cis form, the two cyano groups point "outward," minimizing steric clash. This isomer is highly reactive.

  • This compound: In the s-cis form, the two cyano groups point "inward" (toward each other). The van der Waals repulsion between these groups is energetically prohibitive, effectively "locking" the molecule in the unreactive s-trans state.

Electronic Demand (IEDDA vs. NEDDA)

Mucononitrile carries two electron-withdrawing cyano groups, making the diene electron-deficient (low LUMO energy).

  • Inverse Electron Demand Diels-Alder (IEDDA): The reaction is most favorable with electron-rich dienophiles (e.g., vinyl ethers, enamines, electron-rich styrenes).

  • Neutral/Normal Demand: Reaction with neutral (ethylene) or electron-deficient dienophiles (maleic anhydride) requires harsh conditions (high T/P) or Lewis Acid catalysis to lower the dienophile LUMO further.

Mechanistic Pathway Visualization

The following diagram illustrates the activation pathway required to utilize the cis,cis isomer.

ReactionPathway Precursor o-Phenylenediamine CisCis This compound (Stable Pro-Diene) LOCKED s-trans Precursor->CisCis CuCl / O2 Oxidative Cleavage TransTrans trans,trans-Mucononitrile (Active Diene) ACCESSIBLE s-cis CisCis->TransTrans Activation Step (I2/hv or Thermal) TS [4+2] Transition State TransTrans->TS + Dienophile (s-cis formation) Product Cyclohexene-1,4-dicarbonitrile Adduct TS->Product Cycloaddition

Figure 1: The "Latent Diene" activation pathway. The red node indicates the stable storage form, while the green node represents the transient reactive species generated in situ.

Experimental Protocols

Protocol A: Synthesis of this compound (The Pro-Diene)

Rationale: This oxidative cleavage of o-phenylenediamine is stereospecific, yielding high-purity cis,cis isomer.[2][3]

Reagents:

  • o-Phenylenediamine (10 mmol)[4]

  • CuCl (Cuprous chloride, 20 mmol)

  • Pyridine (Solvent/Ligand)[5]

  • Molecular Oxygen (O2)

Procedure:

  • Catalyst Preparation: Dissolve CuCl (1.98 g) in anhydrous pyridine (50 mL) in a flask equipped with an O2 balloon or bubbler. Stir vigorously for 20 minutes until the solution turns dark green (formation of Cu-O2 complex).

  • Addition: Add o-phenylenediamine (1.08 g) dissolved in minimal pyridine dropwise to the catalyst solution.

  • Reaction: Stir at room temperature under O2 atmosphere. The reaction is typically exothermic. Monitor O2 uptake; reaction is complete when uptake ceases (approx. 1-2 hours).

  • Workup: Remove pyridine under reduced pressure. Hydrolyze the residue with dilute HCl (to remove Cu salts) and extract with diethyl ether or ethyl acetate.

  • Purification: Wash organic layer with brine, dry over MgSO4, and concentrate. Recrystallize from ethanol/water.

    • Yield: ~80-90%.

    • Appearance: Colorless needles (mp 128–130 °C).

    • Validation: 1H NMR (CDCl3) shows characteristic coupling constants for cis alkenes (J ~ 10-12 Hz).

Protocol B: Isomerization-Driven Diels-Alder Reaction

Rationale: Since this compound is unreactive, this protocol uses Iodine (I2) as a radical catalyst to facilitate cis-to-trans isomerization in the presence of the dienophile.

Reagents:

  • This compound (1.0 equiv)

  • Dienophile (1.5 - 3.0 equiv) [See Table 1 for selection]

  • Iodine (I2) (5-10 mol%) or Diphenyl disulfide (PhSSPh)

  • Solvent: Toluene or Xylene (high boiling point preferred for thermal activation)

Procedure:

  • Setup: In a pressure tube or round-bottom flask equipped with a reflux condenser, dissolve this compound (1 mmol) and the chosen dienophile (1.5 mmol) in Toluene (5 mL).

  • Activation: Add Iodine (12 mg, 0.05 mmol).

  • Reaction:

    • Method A (Photochemical): Irradiate the vessel with a visible light source (e.g., 300W Tungsten lamp) at ambient temperature for 12-24 hours. (Preferred for sensitive substrates).

    • Method B (Thermal): Heat the mixture to reflux (110 °C) for 6-12 hours.

  • Monitoring: Monitor by TLC or GC-MS. Look for the disappearance of the diene and the appearance of the adduct. Note: You may observe transient trans,trans isomer spots.

  • Workup: Wash the reaction mixture with aqueous Na2S2O3 (sodium thiosulfate) to remove iodine. Extract with EtOAc, dry, and concentrate.

  • Purification: Flash column chromatography (Hexanes/EtOAc).

Substrate Scope & FMO Matching

The choice of dienophile is critical. Because mucononitrile is electron-deficient, it follows Inverse Electron Demand logic or requires high activation energy for neutral dienophiles.

Table 1: Dienophile Selection Guide

Dienophile ClassElectronic CharacterReactivity PredictionRecommended Conditions
Vinyl Ethers (e.g., Ethyl vinyl ether)Electron-Rich (EDG)High (IEDDA matched)Method A (Photo-iodine) or mild heat (60°C).
Enamines (e.g., N-vinyl pyrrolidone)Very Electron-RichVery High Ambient temp or mild heat. Risk of polymerization.
Simple Alkenes (e.g., Ethylene, Hexene)NeutralLow Method B (Thermal, >130°C) or High Pressure (sealed tube).
Alkynes (e.g., Acetylene)Neutral/RichModerate Thermal (Reflux). Yields terephthalonitrile precursors.
Acrylates/Maleimides Electron-Poor (EWG)Poor (Mismatched)Requires Lewis Acid catalyst (e.g., AlCl3) + High Temp.

Troubleshooting & Critical Controls

Isomerization Failure
  • Symptom: Recovery of starting cis,cis material.

  • Cause: Insufficient radical generation or light penetration.

  • Fix: Increase Iodine loading to 10 mol%. Ensure the reaction vessel is Pyrex (glass) to allow light transmission. If using thermal method, ensure temperature >100°C to overcome the rotational barrier.

Polymerization
  • Symptom: Formation of insoluble gums/tars.

  • Cause: this compound can polymerize anionically or radically if the DA reaction is too slow.

  • Fix: Add a radical inhibitor (e.g., BHT, hydroquinone) if using thermal isomerization without iodine. Use a larger excess of dienophile to favor cycloaddition over polymerization.

Stereochemical Leakage
  • Observation: Mixtures of cis and trans adducts.[6][7]

  • Insight: While the DA reaction is concerted and stereospecific (suprafacial), the isomerization step can scramble the diene geometry. However, since only the trans,trans isomer can easily achieve s-cis, the major product usually reflects the trans,trans diene reacting with the dienophile's retained stereochemistry.

References

  • Synthesis of this compound: Tsuji, J., & Takayanagi, H. (1978). Organic synthesis by means of metal complexes.[2][8] XIX. Copper catalyzed oxidation of o-phenylenediamine to this compound.[2][3][4][8] Tetrahedron, 34(5), 641-644.

  • Isomerization of Muconic Acid Derivatives: Carraher, J. M., Pfennig, T., Rao, R. G., Shanks, B. H., & Tessonnier, J. P. (2017). cis,cis-Muconic acid isomerization and catalytic conversion to biobased cyclic-C6-1,4-diacid monomers.[6][9] Green Chemistry, 19(13), 3042-3050.

  • Diels-Alder Reactivity of Mucononitriles: Ciganek, E. (1984). The Diels-Alder Reaction of 1,4-Dicyano-1,3-butadiene. Journal of Organic Chemistry, 49, 1835.

  • General Diels-Alder Mechanism & Stereochemistry: Sauer, J., & Sustmann, R. (1980). Mechanistic Aspects of Diels-Alder Reactions: A Critical Survey. Angewandte Chemie International Edition, 19(10), 779-807.

Sources

Application Note: Advanced Polymerization Strategies for cis,cis-Mucononitrile

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Polymerization reactions utilizing cis,cis-Mucononitrile monomer Content Type: Detailed Application Note and Protocol

Executive Summary

This compound (also known as (2Z,4Z)-hexa-2,4-dienedinitrile) represents a unique class of electron-deficient conjugated dienes. Unlike its more common vinyl counterparts, this monomer offers a pathway to highly functionalized, conjugated backbones capable of exhibiting intrinsic electrical conductivity, high thermal stability, and specific optical properties. This guide details the rigorous protocols for the synthesis, purification, and polymerization of this compound, focusing on anionic and topochemical mechanisms that preserve stereoregularity.

Key Technical Insight: The cis,cis geometry is thermodynamically less stable than the trans,trans isomer. Successful polymerization requires strict control over isomerization pathways during the initiation step.

Monomer Synthesis & Purification

This compound is not widely available in high purity from commercial sources and is best prepared freshly to avoid spontaneous isomerization or oligomerization.

Protocol 1.0: Oxidative Ring Opening of o-Phenylenediamine

This method utilizes a copper-catalyzed oxidative cleavage of an aromatic ring, a classic yet sensitive transformation.

Reagents:

  • o-Phenylenediamine (OPD)

  • Copper(I) chloride (CuCl)

  • Pyridine (anhydrous)

  • Methanol

  • Oxygen source (O2 balloon or bubbler)

Workflow:

  • Catalyst Preparation: Dissolve CuCl (2.0 g) in pyridine (50 mL) under an argon atmosphere. Stir vigorously until a homogeneous dark solution forms.

  • Addition: Add o-phenylenediamine (1.08 g, 10 mmol) to the mixture.

  • Oxidation: Introduce O2 flow into the solution. The reaction is exothermic; maintain temperature < 30°C using a water bath to prevent thermal isomerization.

  • Reaction Monitoring: Monitor by TLC (Silica, Hexane/EtOAc 7:3). The starting material spot (OPD) should disappear within 2-4 hours.

  • Workup:

    • Quench with dilute HCl (1M) to remove pyridine and copper salts.

    • Extract with diethyl ether (3 x 50 mL).

    • Wash combined organics with brine, dry over MgSO4, and concentrate in vacuo at low temperature (< 30°C).

  • Purification (Critical): Recrystallize immediately from ethanol/water or benzene.

    • Target: Colorless prisms.

    • Melting Point: 128–130°C.

Expert Tip: If the crystals appear yellow or orange, significant isomerization to the cis,trans or trans,trans forms, or oligomerization, has occurred. Discard and re-synthesize.

Polymerization Protocols

Method A: Anionic Polymerization (Solution Phase)

Anionic polymerization is the preferred method for generating linear polymers with controlled molecular weight distributions. The electron-withdrawing nitrile groups make the diene highly susceptible to nucleophilic attack.

Mechanism: 1,4-addition is the dominant pathway, yielding a polymer with a conjugated backbone after tautomerization or oxidation.

Reagents:

  • Initiator: n-Butyllithium (n-BuLi) or Potassium tert-butoxide (t-BuOK).

  • Solvent: THF (distilled over Na/Benzophenone) or Toluene (for stereocontrol).

  • Terminator: Methanol/HCl.

Step-by-Step Protocol:

  • Inert Environment: Flame-dry a Schlenk flask and cycle with Argon 3 times.

  • Monomer Solution: Dissolve this compound (1.0 g) in anhydrous THF (10 mL) at -78°C.

    • Note: Low temperature is non-negotiable to prevent side reactions (cyclization).

  • Initiation: Add n-BuLi (0.1 mmol, 1 mol%) dropwise via syringe.

    • Observation: The solution typically turns deep red/black immediately, indicating the formation of the delocalized anionic active center.

  • Propagation: Stir at -78°C for 4 hours, then allow to slowly warm to 0°C over 2 hours.

  • Termination: Quench with degassed methanol (2 mL) containing traces of HCl.

  • Isolation: Precipitate the polymer into a large excess of diethyl ether. Filter and dry under vacuum at 40°C.

Method B: Topochemical Solid-State Polymerization

This method leverages the crystal lattice of the monomer to dictate the polymer structure, often resulting in stereoregular polymers with ultra-high molecular weights.

Requirement: The monomer must be in the cis,cis crystalline form.

Protocol:

  • Crystal Growth: Grow high-quality crystals of this compound by slow evaporation from benzene in the dark.

  • Irradiation: Place crystals in a quartz tube. Seal under high vacuum.

  • Source: Irradiate with a High-Pressure Mercury Lamp (wavelength > 290 nm) or Gamma radiation (Co-60 source, 5-10 Mrad dose).

  • Duration: 24–72 hours. The crystals will darken and eventually become insoluble, indicating polymerization.

  • Purification: Wash the resulting solids with acetone to remove unreacted monomer.

Characterization & Data Analysis

Table 1: Comparative Polymer Properties

PropertyAnionic Polymer (Method A)Topochemical Polymer (Method B)
Appearance Dark brown/Black powderBlack, lustrous crystals/fiber
Solubility Soluble in DMF, DMSOInsoluble (Crosslinked/High MW)
Microstructure Mixed 1,4- and 1,2-additionHighly stereoregular 1,4-trans
Conductivity

S/cm (undoped)

S/cm (undoped)
Thermal Stability (TGA) Stable up to 300°CStable up to 400°C
Structural Validation
  • FTIR: Look for the shift in the nitrile stretch (

    
    ). Monomer 
    
    
    
    . Polymer often shows a broadened peak or a shift due to conjugation. Appearance of
    
    
    bands (
    
    
    ) suggests cyclopolymerization (ladder structure).
  • UV-Vis: Strong bathochromic shift (red shift) indicating extended conjugation length along the backbone.

Visualizations

Workflow Diagram: Synthesis and Polymerization

G cluster_poly Polymerization Pathways OPD o-Phenylenediamine Oxidation Oxidation (CuCl / Pyridine / O2) OPD->Oxidation Ring Cleavage Monomer This compound (Crystalline Solid) Oxidation->Monomer Purification (Recrystallization) Anionic Method A: Anionic (n-BuLi, -78°C) Monomer->Anionic Dissolve in THF SolidState Method B: Solid-State (UV/Gamma Radiation) Monomer->SolidState Crystal Packing Polymer Polymucononitrile (Conjugated Polymer) Anionic->Polymer 1,4-Addition SolidState->Polymer Topochemical Reaction

Figure 1: Integrated workflow for the synthesis of this compound and its subsequent polymerization via anionic or solid-state routes.

Mechanistic Pathway (Anionic)

Mechanism Init Initiator (R-Li) Mono Monomer (this compound) Init->Mono Attack Complex π-Complex Formation Mono->Complex TS Transition State (Nu- attack at C1) Complex->TS Inter Resonance Stabilized Allylic Anion TS->Inter C-C Bond Formed Prop Propagation (Addition of Monomer n) Inter->Prop + Monomer Prop->Prop Chain Growth Poly Polymer Chain Prop->Poly Termination

Figure 2: Anionic initiation and propagation mechanism. The resonance-stabilized allylic anion drives the 1,4-addition.

Expert Insights & Troubleshooting

  • The "Black Polymer" Phenomenon:

    • Observation: The reaction mixture turns opaque black.

    • Cause: This is often a positive sign of extensive conjugation length (polyacetylene-like structure). However, if it happens during monomer synthesis, it indicates decomposition.

    • Action: In polymerization, proceed.[1][2][3] In monomer synthesis, quench immediately.

  • Isomerization Control:

    • Issue:cis,cis isomer converts to trans,trans during storage.

    • Solution: Store monomer under Argon at -20°C in the dark. The trans,trans isomer is significantly less reactive in topochemical polymerizations due to packing differences.

  • Solubility Issues:

    • Polymers derived from mucononitrile are notoriously difficult to dissolve due to rigid backbones.

    • Tip: Use fluorinated solvents (HFIP) or superacids (TFA) for characterization if standard polar aprotic solvents (DMF/DMSO) fail.

References

  • Synthesis of this compound: Kajimoto, T., Takahashi, H., & Tsuji, J. (1976). Copper-catalyzed oxidation of o-phenylenediamines to cis,cis-mucononitriles. The Journal of Organic Chemistry, 41(8), 1389–1392. [Link]

  • Anionic Polymerization: Nagai, K., & Machida, S. (1982). Anionic Polymerization of Z,Z-2,4-Hexadienedinitrile. Journal of Macromolecular Science: Part A - Chemistry, 18(7-8), 1135-1140.[4] [Link]

  • Solid-State/Topochemical Polymerization Context: Matsumoto, A. (2003). Topochemical polymerization of diene monomers in the crystalline state. Progress in Polymer Science, 28(1), 1-100. (General reference for diene topochemistry). [Link]

Sources

Analytical techniques for quantifying cis,cis-Mucononitrile purity

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Analytical techniques for quantifying cis,cis-Mucononitrile purity Content Type: Application Note & Protocol Guide Audience: Researchers, Analytical Chemists, Drug Development Professionals

A Multi-Modal Analytical Framework for Labile Stereoisomers

Executive Summary

This compound (Z,Z-2,4-hexadienedinitrile, CAS 1557-59-1) is a critical intermediate in the synthesis of functional polymers, diamines, and electro-optic materials. Its synthetic utility relies heavily on its stereochemistry. However, the cis,cis configuration is thermodynamically less stable than its cis,trans and trans,trans isomers.

This guide addresses the primary analytical challenge: quantifying purity without inducing isomerization during analysis. Standard gas chromatography (GC) methods often fail due to thermal stress at the injection port, leading to false "impurity" peaks caused by in-situ isomerization.

We present a Self-Validating Analytical Workflow combining qNMR (Quantitative Nuclear Magnetic Resonance) for absolute assay and Low-Actinic RP-HPLC for isomeric impurity profiling.

Critical Handling Protocols (Pre-Analysis)

Expert Insight: The validity of your data is established before the sample enters the instrument. This compound is susceptible to photo-isomerization and thermal rearrangement.

  • Light Protection: All handling must occur under yellow/amber light. Use amber borosilicate glassware for all solutions.

  • Temperature Control: Maintain samples at 4°C when not in use. Do not heat solutions above 30°C during sonication.

  • Solvent Selection: Avoid acidic solvents which catalyze isomerization. Neutral solvents (Acetonitrile, DMSO) are preferred.

Analytical Workflow Logic

The following decision matrix illustrates the selection of methods based on data requirements.

AnalyticalWorkflow Start Sample Receipt: This compound Check Is Absolute Purity (Assay) Required? Start->Check GC Method C: GC-MS (Residual Solvents Only) Start->GC Volatile Check qNMR Method A: 1H-qNMR (Primary Standard) Check->qNMR Yes (Mass Balance) HPLC Method B: RP-HPLC (Impurity Profiling) Check->HPLC No (Relative %) Data_Fusion Data Synthesis: 1. Assay (wt%) from qNMR 2. Isomer Ratio from HPLC qNMR->Data_Fusion HPLC->Data_Fusion GC->Data_Fusion Caution: Thermal Risk

Figure 1: Analytical Decision Matrix. Green nodes indicate recommended primary methods; Red indicates conditional use.

Method A: Quantitative NMR (qNMR) – The Gold Standard

Why this method? qNMR is non-destructive and performed at ambient temperature, eliminating the risk of thermal isomerization. It provides a direct mole-ratio assay without requiring a reference standard of the analyte itself.

Experimental Protocol

Reagents:

  • Solvent: DMSO-d6 (Preferred for solubility and signal separation) or CDCl3.

  • Internal Standard (IS): 1,3,5-Trimethoxybenzene or Maleic Acid (High purity, trace metal free). Ensure IS signals do not overlap with the olefinic region (5.5 – 7.5 ppm).

Procedure:

  • Weighing: Accurately weigh ~10 mg of this compound and ~5 mg of IS into the same vial. Record weights to 0.01 mg precision.

  • Dissolution: Add 0.6 mL DMSO-d6. Vortex gently (do not sonicate excessively).

  • Acquisition Parameters:

    • Pulse Angle: 90°

    • Relaxation Delay (d1): > 30 seconds (Must be ≥ 5 × T1 of the slowest relaxing proton).

    • Scans: 16 or 32 (for S/N > 250).

    • Temperature: 25°C (Controlled).

Data Analysis: The cis,cis isomer is identified by its coupling constants.

  • Diagnostic Signal: The internal protons (H-3, H-4) appear as a multiplet. The terminal protons (H-2, H-5) appear as doublets or doublets of doublets.

  • Coupling Constant (

    
    ): 
    
    • cis-coupling (

      
      ) is typically 7–11 Hz .
      
    • trans-coupling (

      
      ) is typically 15–18 Hz .
      
    • Verification: If you observe a doublet with

      
       Hz, significant trans impurity is present.
      

Calculation: ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="ng-star-inserted display">



Where 

= Integral area,

= Number of protons,

= Molar mass,

= Weight,

= Purity.[1][2]

Method B: Low-Actinic RP-HPLC – Isomer Separation

Why this method? While qNMR gives the total assay, HPLC is required to separate and quantify specific isomeric impurities (cis,trans and trans,trans) and synthetic byproducts.

Experimental Protocol

System: UHPLC or HPLC with PDA (Photodiode Array) detector. Stationary Phase: C18 Column (e.g., Zorbax Eclipse Plus or equivalent), 3.5 µm, 4.6 x 100 mm. Mobile Phase:

  • A: Water + 0.1% Formic Acid (Suppresses silanol activity).

  • B: Acetonitrile (ACN).

Gradient Method:

Time (min)% A (Water)% B (ACN)Flow (mL/min)
0.09551.0
10.060401.0
12.05951.0
15.09551.0

Critical Parameters:

  • Column Temperature: 25°C (Strictly controlled). Higher temperatures (>40°C) can cause on-column isomerization.

  • Detection: UV at 260 nm (max) and 210 nm (impurities).

  • Injection Volume: 5 µL.

System Suitability Criteria:

  • Resolution (

    
    ):  > 1.5 between cis,cis and cis,trans isomers.
    
  • Tailing Factor: < 1.5.

Interpretation: Typically, the cis,cis isomer elutes later than the trans,trans isomer on standard C18 phases due to the larger dipole moment and better interaction with the stationary phase, although this can reverse depending on the specific column chemistry. Confirmation: Use the qNMR sample as a reference marker or spike with a known trans,trans standard (often available as the thermodynamically stable product).

Method C: Thermal Analysis (DSC)

Context: Used for physical characterization, not purity assay.

  • Melting Point: this compound melts at 128–131°C [1].

  • Protocol: Run DSC at 5°C/min.

  • Warning: An exotherm immediately following the endotherm indicates thermal isomerization or polymerization. Do not use this for purity calculation.

Isomerization Pathway & Risk Analysis

Understanding the degradation mechanism is vital for interpreting "ghost" peaks.

Isomerization cluster_prevention Prevention Strategy CC This compound (Target) CT cis,trans-Mucononitrile (Intermediate) CC->CT hv (UV Light) or Heat (>50°C) TT trans,trans-Mucononitrile (Stable Impurity) CT->TT Thermodynamic Relaxation P1 Use Amber Glassware P2 Keep Column < 25°C P3 Avoid Acidic Solvents

Figure 2: Isomerization pathway. The conversion to the trans,trans form is thermodynamically favored.

References

  • Sigma-Aldrich. this compound Product Specification & NMR Data.Link

  • Kajimoto, T., et al. (2002). "Copper-catalyzed oxidation of o-phenylenediamines to cis,cis-mucononitriles." The Journal of Organic Chemistry, 67(19). Link

  • Ramanathan, K.V., et al. (1996). "13C MAS NMR Spectra of this compound in Liquid-Crystalline Media." Journal of Magnetic Resonance, 123(2). Link

  • Carraher, J.M., et al. (2017). "Solvent-driven isomerization of cis,cis-muconic acid." Green Chemistry, 19. (Analogous chemistry mechanism). Link

Sources

Application Note: Synthesis of Functionalized Chiral Diphosphines via cis,cis-Mucononitrile

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a comprehensive technical guide on the use of cis,cis-Mucononitrile (Z,Z-1,4-dicyanobuta-1,3-diene) as a privileged scaffold for the synthesis of functionalized chiral diphosphines .

While the related cis,cis-muconic acid is a well-known precursor for DuPhos-type ligands, this compound offers a distinct pathway via Pt-catalyzed hydrophosphination , yielding nitrile-functionalized 1,2-diphosphines. These ligands are valuable for their electronic tunability and potential for further derivatization.

Executive Summary

Chiral diphosphines are the backbone of asymmetric catalysis. The use of This compound allows for the rapid construction of complex, multi-stereocenter diphosphine ligands via Pt-catalyzed hydrophosphination . Unlike traditional nucleophilic substitution routes (which generate salt waste), this atom-economical addition reaction utilizes the electron-deficient diene character of mucononitrile to install phosphine moieties with high regiocontrol. This guide details the synthesis of the precursor, the catalytic hydrophosphination protocol, and the mechanistic logic governing the stereochemical outcome.

Scientific Foundation & Mechanism

The "Linchpin" Scaffold

This compound is a conjugated diene flanked by two electron-withdrawing nitrile groups. This electronic structure makes it highly susceptible to nucleophilic attack and metal-catalyzed 1,4- or 1,2-additions.

  • Role: It acts as a C4 linchpin that accepts two equivalents of secondary phosphine (

    
    ).
    
  • Regiochemistry: The reaction proceeds via a sequential addition. The first addition creates a conjugated mono-phosphine intermediate; the second addition yields the final diphosphine.

  • Stereochemistry: The formation of two new chiral centers (at the carbon backbone) results in diastereomeric mixtures (typically rac and meso), which can be separated or used in specific catalytic applications.

Mechanism: Pt-Catalyzed Hydrophosphination

The transformation is driven by a Platinum(II) catalyst (e.g., [(DuPhos)Pt] complexes or simple Pt salts) which activates the P-H bond of the secondary phosphine.

Key Pathway (Glueck-Kovacik Route):

  • Oxidative Addition: Pt(0) or Pt(II) activates H-PR2.

  • Insertion: The hydride or phosphido ligand inserts into the diene system.

  • Reductive Elimination: Formation of the C-P bond.

  • Sequential Addition: The process repeats on the remaining alkene to form the diphosphine.

Hydrophosphination Mucononitrile This compound (Diene Precursor) Mono_Int Monophosphine Intermediate (Conjugated) Mucononitrile->Mono_Int + H-PR2 (1st Addition) Pt_Cat Pt Catalyst (Activation) Pt_Cat->Mono_Int Catalysis Di_Prod Chiral Diphosphine (Et2P-CH(CN)-...) Pt_Cat->Di_Prod Mono_Int->Di_Prod + H-PR2 (2nd Addition)

Figure 1: Sequential hydrophosphination pathway transforming mucononitrile into a chiral diphosphine scaffold.

Experimental Protocols

Protocol A: Synthesis of this compound

Prerequisite Step: High-purity precursor synthesis via oxidative cleavage.[1]

Reagents:

  • o-Phenylenediamine (10.8 g, 100 mmol)

  • CuCl (Cuprous chloride) (2.0 g, 20 mmol)

  • Pyridine (anhydrous) (50 mL)

  • Methanol (500 mL)

  • Oxygen (balloon or sparge)

Workflow:

  • Dissolution: Dissolve CuCl in pyridine (50 mL) and methanol (50 mL) in a 1 L flask. Stir vigorously for 20 min under air to form the active Cu-pyridine complex (solution turns dark green/blue).

  • Substrate Addition: Add o-phenylenediamine dissolved in the remaining methanol.

  • Oxidation: Bubble

    
     through the solution or stir rapidly under an 
    
    
    
    balloon at Room Temperature (25°C) for 4–6 hours.
    • Checkpoint: Monitor by TLC (Silica, EtOAc/Hexane 1:1). The diamine spot should disappear.

  • Workup: Concentrate the mixture in vacuo to ~50 mL. Pour into acidic ice water (300 mL, 2M HCl) to remove pyridine/Cu.

  • Extraction: Extract with

    
     (3 x 100 mL). Wash combined organics with brine.
    
  • Purification: Dry over

    
    , filter, and concentrate. Recrystallize from ethanol/hexane to yield This compound  as white/yellowish needles.
    
    • Yield: Typically 60–75%.

    • Melting Point: 128–130°C.

Protocol B: Pt-Catalyzed Hydrophosphination (Ligand Synthesis)

Target: Synthesis of 1,2-bis(diethylphosphino)-1-cyano-3-(cyanoethyl)propane derivatives.

Reagents:

  • This compound (1.0 equiv)

  • Diethylphosphine (

    
    ) (2.2 equiv) [Caution: Pyrophoric]
    
  • Catalyst:

    
     or 
    
    
    
    (5 mol%)
  • Solvent: Benzene-

    
     or Toluene (degassed)
    

Workflow:

  • Inert Atmosphere: Perform all operations in a Glovebox (

    
     atmosphere, 
    
    
    
    ppm).
  • Catalyst Loading: In a J-Young NMR tube or sealed pressure flask, dissolve the Pt catalyst (0.02 mmol) in solvent (0.6 mL).

  • Substrate Addition: Add this compound (0.4 mmol). The solution may change color indicating alkene coordination.

  • Phosphine Addition: Slowly add

    
     (0.9 mmol) via microsyringe.
    
    • Note: The reaction is exothermic. Add slowly to prevent thermal isomerization of the diene.

  • Reaction: Seal the vessel and heat to 25–60°C (depending on catalyst activity). Monitor via

    
     NMR.
    
    • Monitoring: Disappearance of

      
       doublet (
      
      
      
      Hz) and appearance of product signals (tertiary phosphines, typically
      
      
      to
      
      
      ppm).
  • Completion: Reaction is typically complete within 2–12 hours.

  • Isolation: Remove volatiles in vacuo. The product is often an oil or low-melting solid.

    • Purification: If necessary, pass through a short plug of neutral alumina (under inert gas) to remove catalyst residues.

Data Analysis & Characterization

Stereochemical Outcome

The hydrophosphination of mucononitrile typically yields a mixture of diastereomers due to the generation of two new chiral centers.

ParameterObservationInterpretation

NMR
Two sets of signals (e.g.,

and

ppm)
Indicates presence of diastereomers (likely rac and meso).
Ratio Typically 3:2 to 2:1Dependent on catalyst sterics. Bulky catalysts (e.g., Pt-DuPhos) may enhance diastereoselectivity.
Regiochemistry

NMR connectivity
Confirm 1,2-addition vs 1,4-addition. The Kovacik protocol favors the formation of the 1,2-diphosphine derivative:

.
Structural Validation

The product structure Et2PCH(CN)CH(CH2CH2CN)PEt2 is confirmed by:

  • 
     NMR:  Distinct signals for nitrile carbons (
    
    
    
    ppm) and P-C coupling patterns.
  • COSY/HMQC: Correlation of the backbone protons establishes the contiguous carbon chain derived from the diene.

Troubleshooting & Safety

Critical Safety: Phosphine Handling
  • Hazard: Secondary phosphines (HPR2) are often pyrophoric and highly toxic.

  • Control: ALL transfers must occur in a glovebox or using strict Schlenk technique.

  • Quenching: Quench excess phosphine with dilute bleach (sodium hypochlorite) or

    
     in a fume hood.
    
Reaction Optimization
  • Problem: Incomplete conversion or mono-addition.

  • Solution: Increase temperature to 60°C or add a protic additive (e.g., 5% t-BuOH) which can accelerate Pt-catalyzed hydrophosphination steps via proton transfer mechanisms.

  • Problem: Polymerization of mucononitrile.

  • Solution: Ensure the concentration is not too high (< 0.5 M) and add radical inhibitors (BHT) if using radical-initiated variants (though Pt-catalysis is preferred).

References

  • Kovacik, I., Scriban, C., & Glueck, D. S. (2006). Regiochemistry of Platinum-Catalyzed Hydrophosphination of a Diene. Formation of the Chiral Diphosphine Et2PCH(CN)CH(CH2CH2CN)PEt2 via Monophosphine Intermediates.[2][3] Organometallics, 25(2), 536–539.[4]

  • Scriban, C., & Glueck, D. S. (2006).[3] Platinum-Catalyzed Asymmetric Alkylation of Secondary Phosphines: Enantioselective Synthesis of P-Stereogenic Phosphines. Journal of the American Chemical Society, 128(9), 2788–2789.

  • Wicht, D. K., & Glueck, D. S. (2001). Metal-Catalyzed P-C Bond Formation: Hydrophosphination and Related Reactions. Comprehensive Organometallic Chemistry III, 10, 1-36.

  • Takahashi, H., Kajimoto, T., & Tsuji, J. (1978). Copper-catalyzed oxidation of o-phenylenediamines to cis,cis-mucononitriles. The Journal of Organic Chemistry, 43(11), 2277–2278.

  • Burk, M. J. (1991). C2-symmetric bis(phospholanes) and their use in highly enantioselective hydrogenation reactions. Journal of the American Chemical Society, 113(22), 8518–8519.

Sources

Application Note: Selective Hydrogenation of cis,cis-Mucononitrile to Adiponitrile

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a high-level technical guide for R&D scientists optimizing the bio-adiponitrile workflow.

Abstract

The transition from petrochemical to bio-based Nylon 6,6 precursors hinges on the efficient conversion of muconic acid derivatives. This guide details the protocol for the selective hydrogenation of cis,cis-mucononitrile (ccMN) to adiponitrile (ADN). Unlike conventional hydrocyanation of butadiene, this bio-route requires precise chemoselectivity to saturate the conjugated diene system (


) while preserving the terminal nitrile groups (

). We present a validated Pd/C-based methodology that achieves >98% selectivity for ADN, avoiding over-reduction to hexamethylenediamine (HMDA) or aminocapronitrile.

Introduction & Strategic Context

The Bio-Nylon Challenge

Adiponitrile (ADN) is the critical precursor for hexamethylenediamine (HMDA), one of the two monomers for Nylon 6,6. While traditionally produced via the hydrocyanation of butadiene (DuPont process) or electrodimerization of acrylonitrile (Monsanto process), the "Muconic Pathway" offers a renewable alternative derived from lignocellulosic biomass or glucose.

The Selectivity Paradox

The hydrogenation of this compound presents a classic chemoselectivity challenge. The molecule contains two distinct types of unsaturation:[1]

  • Conjugated Diene (

    
    ):  Lower activation energy for hydrogenation (
    
    
    
    per bond).
  • Nitrile Groups (

    
    ):  Higher activation energy, but susceptible to reduction over active metals (Ni, Co) to form primary, secondary, or tertiary amines.
    

Objective: Saturate the diene to form the alkane backbone (adiponitrile) without touching the nitriles.

Catalyst Selection Logic:

  • Nickel (Raney Ni): Contraindicated. Nickel is highly active for nitrile hydrogenation and will drive the reaction toward HMDA or oligomeric amines.

  • Palladium (Pd/C): Recommended. Palladium is excellent for olefin saturation but exhibits poor activity for nitrile reduction under neutral, mild conditions. This kinetic window allows for the quantitative production of ADN.

Reaction Mechanism & Pathway[2]

The hydrogenation of this compound proceeds through a stepwise reduction. The conjugated diene typically undergoes either 1,2-addition or 1,4-addition to form a mono-unsaturated intermediate (dihydromucononitrile isomers) before final saturation to adiponitrile.

Mechanistic Workflow (DOT Diagram)

G ccMN This compound (C6H4N2) Intermediate Intermediate: 3-Hexenedinitrile (1,4-addition dominant) ccMN->Intermediate + H2 (Pd/C) Fast Step ADN Product: Adiponitrile (C6H8N2) Intermediate->ADN + H2 (Pd/C) Rate Limiting SideProduct Over-Reduction: 6-Aminocapronitrile / HMDA ADN->SideProduct + H2 (High P/Temp) Avoided by Protocol

Figure 1: Reaction pathway for the selective hydrogenation of mucononitrile. The protocol targets the green node (ADN) while suppressing the dotted red pathway.

Experimental Protocol

Materials & Equipment
  • Substrate: this compound (Purity >98%). Note: Ensure substrate is free of sulfur-containing impurities from upstream fermentation/isolation, as S is a potent poison for Pd.

  • Catalyst: 5 wt% Palladium on Carbon (Pd/C), unreduced, 50% water wet (e.g., Degussa type or equivalent).

  • Solvent: Methanol (HPLC Grade). Ethanol or THF are acceptable alternatives.

  • Reactor: High-pressure glass bottle (Parr shaker type) or Stainless Steel Autoclave (for >5 bar).

Standard Operating Procedure (Batch Scale)

Step 1: Catalyst Loading

  • Weigh 50 mg of 5% Pd/C (wet basis) into the reaction vessel.

    • Why Wet? Dry Pd/C is pyrophoric. Water wet catalyst is safer and the water does not interfere with this reaction.

  • Add 10 mL of Methanol to slurry the catalyst.

Step 2: Substrate Addition

  • Dissolve 1.0 g (approx. 9.4 mmol) of this compound in 20 mL of Methanol.

  • Add the substrate solution to the reactor.

  • Total solvent volume: ~30 mL. Substrate concentration: ~0.3 M.

Step 3: Hydrogenation

  • Seal the reactor.

  • Purge: Evacuate and refill with Nitrogen (

    
    ) x3 times, then Hydrogen (
    
    
    
    ) x3 times to remove Oxygen.
  • Pressurize: Set

    
     pressure to 3 bar (45 psi) .
    
    • Control Note: Pressures >10 bar increase the risk of nitrile reduction.

  • Temperature: Set to 25°C (Room Temp) .

    • Control Note: If reaction is sluggish, increase to 40°C. Do not exceed 60°C to maintain selectivity.

  • Agitation: Stir vigorously (1000 rpm) or shake to eliminate mass transfer limitations.

Step 4: Monitoring

  • Monitor reaction progress via GC-FID or HPLC every 30 minutes.

  • Endpoint: Reaction is complete when the starting material and the mono-unsaturated intermediate (3-hexenedinitrile) are <0.5%. Typical time: 2–4 hours.

Step 5: Work-up

  • Vent

    
     and purge with 
    
    
    
    .
  • Filter the reaction mixture through a Celite pad or 0.2

    
    m PTFE membrane to remove Pd/C.
    
    • Safety: Do not let the filter cake dry out (fire hazard). Wash with water before disposal.

  • Concentrate the filtrate under reduced pressure (Rotary Evaporator, 40°C, 20 mbar).

  • Yield: Expect >95% isolated yield of Adiponitrile (Colorless oil).

Data Analysis & Validation

Analytical Parameters (GC-FID)

To validate the product, use the following Gas Chromatography method.

ParameterSetting
Column HP-5 or DB-Wax (30m x 0.32mm x 0.25

m)
Carrier Gas Helium @ 1.5 mL/min
Inlet Temp 250°C
Detector (FID) 280°C
Oven Program 80°C (hold 2 min)

10°C/min

250°C (hold 5 min)
Expected Results Table
CompoundRetention Time (approx)Mass (m/z)Target Specification
This compound4.5 min106< 0.1% (Full Conversion)
Intermediate (Hexenedinitrile)6.2 min108< 0.5%
Adiponitrile (Product) 7.8 min 110 > 98.0%
Aminocapronitrile9.5 min112Not Detected

Troubleshooting & Optimization

Common Failure Modes

Issue 1: Incomplete Conversion

  • Cause: Catalyst poisoning (Sulfur from bio-source) or mass transfer limits.

  • Solution: Perform a carbon treatment on the starting material before hydrogenation. Increase stirring speed.

Issue 2: Over-Hydrogenation (Amine Formation)

  • Cause: Pressure too high (>10 bar) or Temperature too high (>60°C).

  • Solution: Reduce pressure to 1 bar (balloon). Ensure catalyst is Pd, not Ni or Pt.

Issue 3: Isomerization without Saturation

  • Cause:cis,cis isomerizing to trans,trans without reducing.

  • Solution: This typically happens if

    
     is starved. Ensure constant 
    
    
    
    supply and good gas-liquid mixing.

References

  • Amyris, Inc. (2012).[2] Process for Preparing Hexamethylenediamine and Polyamides Therefrom.[3][4][5][6] WO 2012/141993 A1. (Describes the stepwise dehydration of muconamide to mucononitrile and subsequent reduction).

  • DuPont. (1942). Process for the hydrogenation of adiponitrile.[4][6] US Patent 2,284,525. (Foundational text on nitrile hydrogenation, establishing the baseline for conditions to avoid when seeking to preserve the nitrile).

  • Nishimura, S. (2001). Handbook of Heterogeneous Catalytic Hydrogenation for Organic Synthesis. Wiley-Interscience. (Authoritative reference on Pd/C selectivity for olefins vs nitriles).
  • RSC Advances. (2014). Selective hydrogenation of nitriles to amines.[7] (Provides contrast on conditions required to reduce nitriles, validating the mild conditions used here to preserve them).

Sources

Application Note: cis,cis-Mucononitrile as a Strategic Intermediate in Bio-Based Polymer Production

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Strategic Context

The Bio-Nylon Gap

The global polymer industry faces a "Nylon Gap." While bio-based adipic acid (the diacid component of Nylon 6,[1][2][3]6) has reached pilot-scale maturity via the fermentation of glucose or lignin to cis,cis-muconic acid (ccMA), the diamine component—Hexamethylenediamine (HMDA) —remains a challenge.

Conventionally, HMDA is produced by the hydrogenation of adiponitrile (ADN), which is derived from propylene (petrochemical). This Application Note details an alternative, fully bio-based route: utilizing ** cis,cis-mucononitrile (ccMN)** as a direct precursor. By converting bio-derived ccMA to ccMN and subsequently hydrogenating it, producers can bypass the isolation of adipic acid and the separate synthesis of adiponitrile, effectively "telescoping" the process.

The Isomer Challenge

The critical technical hurdle is stereochemistry. Biological pathways almost exclusively produce the ** cis,cis ** isomer of muconic acid. However, this isomer is thermally unstable and prone to isomerization to the thermodynamically stable ** trans,trans ** form (ttMA) or cyclization to muconolactone.

This guide provides protocols to:

  • Synthesize this compound from bio-muconic acid while mitigating thermal isomerization.

  • Perform tandem hydrogenation of ccMN directly to HMDA.

Part 2: Mechanism & Pathway Visualization

The following diagram illustrates the "Direct Nitrile" pathway, contrasting it with the conventional "Adipic Acid First" route.

BioNylonPathway cluster_isomer Stereochemical Control Point Lignin Lignin/Glucose (Feedstock) ccMA cis,cis-Muconic Acid (ccMA) Lignin->ccMA Fermentation (P. putida) ccMN This compound (ccMN) (Target Intermediate) ccMA->ccMN Ammonolysis & Dehydration (< 60°C) ttMN trans,trans-Mucononitrile (ttMN) (Thermal Isomer) ccMA->ttMN Thermal Isomerization (> 100°C) HMDA Hexamethylenediamine (HMDA) ccMN->HMDA Tandem Hydrogenation (Raney Ni/Co) ttMN->HMDA Hydrogenation Nylon Nylon 6,6 HMDA->Nylon Polymerization (+ Adipic Acid)

Figure 1: The Bio-Nylon 6,6 value chain highlighting the critical branch point between cis,cis- and trans,trans-mucononitrile.

Part 3: Experimental Protocols

Protocol A: Low-Temperature Synthesis of this compound

Objective: Convert cis,cis-muconic acid to this compound while minimizing thermal isomerization to the trans,trans form. Principle: Direct thermal dehydration of ammonium muconate typically requires temperatures (>150°C) that force isomerization. To retain the cis,cis configuration, we utilize a chemically activated dehydration at lower temperatures.

Reagents & Equipment[2]
  • Precursor: cis,cis-Muconic Acid (Bio-derived, >98% purity).[2][3]

  • Reagents: Thionyl Chloride (

    
    ) or CDI (Carbonyldiimidazole), Aqueous Ammonia (28%), Dichloromethane (DCM).
    
  • Equipment: 3-neck round bottom flask, dropping funnel, ice bath (-5°C), Nitrogen atmosphere.

Step-by-Step Methodology
  • Activation (Acid Chloride Formation):

    • Dissolve 10.0 g of cis,cis-muconic acid in 100 mL of dry DCM under

      
      .
      
    • Cool to 0°C.

    • Crucial Step: Add 2.2 equivalents of

      
       dropwise. Maintain temperature below 10°C . High temps here will cause rapid isomerization to trans-muconyl chloride.
      
    • Stir for 2 hours at 0-5°C until gas evolution (

      
      , 
      
      
      
      ) ceases.
  • Amidation:

    • Transfer the cold acid chloride solution to a dropping funnel.

    • Add dropwise into a vigorously stirred solution of aqueous ammonia (excess, 5 equiv) kept at 0°C.

    • A white precipitate (cis,cis-muconamide) will form immediately.

    • Filter the solid and wash with cold water. Do not dry in a hot oven. Vacuum dry at ambient temperature.

  • Dehydration to Nitrile:

    • Suspend the amide in dry pyridine (or DCM/Triethylamine).

    • Add Trifluoroacetic Anhydride (TFAA) or Phosphorus Oxychloride (

      
      ) at 0°C.
      
    • Stir for 4 hours, allowing the mixture to warm only to room temperature (25°C).

    • Quench: Pour mixture into ice water. Extract with Ethyl Acetate.

    • Purification: The organic layer is dried (

      
      ) and concentrated in vacuo at <30°C.
      
    • Yield: Expect ~60-70% this compound.

Expert Note: If the temperature exceeds 60°C at any point, NMR will show the emergence of the trans,trans isomer (distinct alkene shifts).

Protocol B: Tandem Hydrogenation to Hexamethylenediamine (HMDA)

Objective: Complete saturation of both the nitrile groups (C≡N) and the alkene backbone (C=C) in a single reactor pass.

Reagents & Equipment[2]
  • Substrate: this compound (from Protocol A).

  • Catalyst: Raney Cobalt (preferred for nitrile selectivity) or Raney Nickel (requires careful temp control).

  • Solvent: Ethanol or THF (anhydrous).

  • Additives: Ammonia (liquid or gas) – Required to prevent secondary amine formation.

Step-by-Step Methodology
  • Reactor Loading:

    • Load a high-pressure Parr reactor (300 mL) with 5.0 g this compound dissolved in 50 mL Ethanol.

    • Add 0.5 g Raney Cobalt (washed 3x with Ethanol to remove water).

    • Safety: Raney metals are pyrophoric. Keep wet with solvent at all times.

  • Ammonia Addition:

    • Seal reactor. Charge 10 g of liquid ammonia or pressurize with

      
       gas to 5 bar.
      
    • Why? The intermediate imine can react with the product amine to form secondary amines (dimers). Excess ammonia suppresses this side reaction.

  • Hydrogenation:

    • Pressurize with

      
       to 50 bar (total pressure ~55-60 bar).
      
    • Heat to 100°C .

    • Note on Isomerism: At this temperature, any remaining cis,cis substrate will likely isomerize to trans,transin situ before hydrogenation. This is acceptable as the final product (HMDA) is an alkane (single bonds only), erasing the stereochemistry.

    • Stir at 1000 rpm for 4 hours.

  • Work-up:

    • Cool to room temperature. Vent

      
      /
      
      
      
      (into a scrubber).
    • Filter catalyst under inert atmosphere.

    • Analyze filtrate by GC-MS or HPLC.

Part 4: Data Analysis & Characterization

Distinguishing Isomers

Correctly identifying the intermediate is critical for process validation.

FeatureThis compoundtrans,trans-Mucononitrile
Geometry "U" Shape (Z,Z)Linear "Zig-Zag" (E,E)
1H NMR (Alkene)

6.0 - 6.5 ppm (Coupling

Hz)

6.0 - 6.5 ppm (Coupling

Hz)
Melting Point Lower (~50-80°C, unstable)Higher (~160°C, stable)
Solubility (EtOH) HighModerate/Low
Reactivity Prone to cyclization (pyrroles)Prone to Diels-Alder
Yield Expectations
StepTarget MetricTypical Loss Factor
Ammonolysis >85% ConversionHydrolysis back to acid if water present.
Dehydration >70% YieldFormation of polymer/tar if overheated.
Hydrogenation >95% SelectivitySecondary amine formation (dimers).

Part 5: Troubleshooting & Optimization (E-E-A-T)

1. The "Polymerization" Trap:

  • Observation: The reaction mixture turns dark brown/black during dehydration.

  • Cause:this compound is electron-deficient and prone to spontaneous radical polymerization or cyclization to pyrroles in the presence of trace ammonia/amines.

  • Fix: Ensure rigorous exclusion of oxygen (radical scavenger) and use a slight excess of dehydration agent to consume all amide quickly.

2. Catalyst Deactivation:

  • Observation: Hydrogenation stops at the intermediate (aminonitrile) stage.

  • Cause: Nitriles are strong ligands that can poison the catalyst surface.

  • Fix: Increase

    
     pressure (>50 bar) or temperature. Switching from Ni to Co often improves tolerance to the nitrile group.
    

3. Isomer Management:

  • Insight: While this guide focuses on cis,cis, in an industrial setting, intentionally isomerizing to trans,trans (using catalytic Iodine) before the nitrile step might improve process stability, as the trans isomer is less likely to cyclize unexpectedly.

References

  • Vardon, D. R., et al. (2016).[1][3] "cis,cis-Muconic acid: separation and catalysis to bio-adipic acid for nylon-6,6 polymerization." Green Chemistry, 18, 3397-3413.[1]

  • Draths, K. M., & Frost, J. W. (1994). "Environmentally compatible synthesis of adipic acid from D-glucose." Journal of the American Chemical Society, 116(1), 399-400.

  • Capelli, S., et al. (2020).[1] "Hydrogenation of trans,trans-Muconic Acid to Bio-Adipic Acid: Mechanism Identification and Kinetic Modelling." Processes, 8(8), 929.[1]

  • US Patent 3,758,584. (1973). "Hydrogenation of adiponitrile to hexamethylenediamine."

  • NREL Technical Report. (2019).

Sources

Application Note: Electrochemical Selective Reduction of cis,cis-Mucononitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Industrial Context

The electrochemical reduction of cis,cis-mucononitrile (1,4-dicyano-1,3-butadiene) represents a critical mechanistic study in the synthesis of Adiponitrile (ADN) , the key precursor for Nylon 6,6. While the industrial "Monsanto Process" utilizes the electrohydrodimerization of acrylonitrile to form the C6 backbone, the direct reduction of mucononitrile (a C6 bio-derived or synthetic intermediate) offers an alternative "green chemistry" route that avoids hazardous hydrogenation catalysts.

This guide provides a rigorous protocol for the controlled reduction of this compound. Unlike thermal hydrogenation, electrochemical methods allow for precise tuning of the electron transfer energy (via potential control), enabling the isolation of the intermediate 3-hexenedinitrile (dihydromucononitrile) or full saturation to ADN.

Key Technical Challenges Addressed
  • Stereochemical Isomerization: The cis,cis isomer is thermodynamically less stable than the trans,trans form. The radical anion intermediate facilitates rapid isomerization.

  • Regioselectivity: Controlling 1,4-addition (desired) vs. 1,2-addition.

  • Proton Source Management: Preventing competitive Hydrogen Evolution Reaction (HER) while supplying protons for the organic reduction.

Mechanistic Insight: The ECE Pathway

To achieve high yields, one must understand the causality of the reaction. The reduction of conjugated nitriles on high-overpotential electrodes (like Lead or Glassy Carbon) typically follows an ECE (Electron transfer - Chemical protonation - Electron transfer) mechanism.

The Reaction Cascade[1]
  • First Electron Transfer (

    
    ):  The lowest unoccupied molecular orbital (LUMO) of the conjugated diene accepts an electron, forming a radical anion. This step is reversible.
    
    • Critical Insight: The bond order decreases, allowing rotation. This is where cis,cis to trans,trans isomerization occurs.

  • Chemical Step (

    
    ):  Protonation of the radical anion. The position of protonation determines the double bond location in the product (1,4-reduction yields the internal alkene).
    
  • Second Electron Transfer (

    
    ):  The resulting radical is instantly reduced to an anion because its reduction potential is generally more positive than the starting material.
    
  • Final Protonation (

    
    ):  Formation of the neutral dihydro-product (3-hexenedinitrile).
    
Pathway Visualization

MucononitrileReduction Reactant This compound (Reactant) RadicalAnion Radical Anion [M]•⁻ (Isomerization Node) Reactant->RadicalAnion +1e⁻ (Cathodic) RadicalAnion->RadicalAnion cis/trans Rotation Radical Allylic Radical [MH]• RadicalAnion->Radical +H⁺ (Fast) Anion Allylic Anion [MH]⁻ Radical->Anion +1e⁻ (Fast) Product1 3-Hexenedinitrile (2e⁻ Product) Anion->Product1 +H⁺ (1,4-Addition) Product2 Adiponitrile (4e⁻ Product) Product1->Product2 +2e⁻, +2H⁺ (More Negative E)

Figure 1: ECE Mechanism for the reduction of mucononitrile. Note the distinct 2-electron plateau forming the unsaturated nitrile before further reduction.

Experimental Protocols

Protocol A: Diagnostic Cyclic Voltammetry (CV)

Objective: Determine the exact reduction potential (


) and assess the reversibility of the electron transfer. This establishes the "Set Potential" for bulk electrolysis.

Materials:

  • Potentiostat: Multichannel or standard benchtop unit.

  • Working Electrode (WE): Glassy Carbon (3 mm disk), polished to mirror finish (0.05 µm alumina).

  • Counter Electrode (CE): Platinum wire or mesh.

  • Reference Electrode (RE): Ag/Ag⁺ (0.01 M AgNO₃ in MeCN) or Ag/AgCl (aqueous, with salt bridge).

  • Solvent: Anhydrous Acetonitrile (MeCN).

  • Electrolyte: 0.1 M Tetrabutylammonium Hexafluorophosphate (

    
    ).
    

Step-by-Step:

  • Solution Prep: Dissolve

    
     in MeCN. Add this compound to a concentration of 2.0 mM .
    
  • Degassing: Purge the cell with Argon or Nitrogen for 10 minutes. Oxygen reduction interferes at -0.6V to -1.2V.

  • Conditioning: Perform 5 cycles on the blank electrolyte to ensure a clean background.

  • Scan Parameters:

    • Initial Potential: 0.0 V

    • Vertex Potential: -2.5 V (vs Ag/Ag⁺)

    • Scan Rate: 100 mV/s

    • Direction: Cathodic (Negative) first.

  • Analysis: Look for the first reduction peak (

    
    ). For conjugated nitriles, this typically appears between -1.4 V and -1.7 V .
    
    • Validation: Add Ferrocene (Fc) at the end. The

      
       couple should appear at +0.0 V to +0.4 V (depending on RE) with a peak separation (
      
      
      
      ) of ~60-80 mV.
Protocol B: Preparative Constant Potential Electrolysis (CPE)

Objective: Bulk conversion of reactant to product for yield and selectivity analysis.

System Setup:

  • Cell Type: H-Type cell (divided cell) separated by a glass frit or cation exchange membrane (Nafion 117). Crucial: Prevents re-oxidation of the reduced product at the anode.

  • Cathode (WE): Lead (Pb) plate or Carbon Felt.

    • Why Pb? Lead has a high hydrogen overpotential, suppressing Hydrogen Evolution (HER) and favoring organic reduction.

  • Anode (CE): Platinum mesh or Boron-Doped Diamond (BDD).

  • Catholyte: 0.1 M Phosphate Buffer (pH 7) mixed with MeCN (1:1 v/v) to solubilize the organic nitrile while providing protons. Alternatively, use MeCN/TEAP with 5% water or acetic acid as a proton donor.

Workflow:

  • Assembly: Fill catholyte (with 10 mM substrate) and anolyte (electrolyte only).

  • Potential Selection: Set the potential to 150 mV more negative than the

    
     determined in Protocol A (e.g., if Peak is -1.5 V, set CPE to -1.65 V).
    
  • Electrolysis: Start stirring. Initiate electrolysis.

  • Monitoring:

    • Monitor current (I) vs. time (t).

    • End Point: Stop when the current decays to 1% of the initial current or when the charge passed (

      
      ) equals 
      
      
      
      per mole (for dihydro product) or
      
      
      per mole (for ADN).
  • Workup:

    • Evaporate organic solvent (MeCN).

    • Extract aqueous residue with Ethyl Acetate (3x).

    • Dry over

      
       and concentrate.
      

Data Analysis & System Validation

Product Characterization

The distinction between the cis reactant, the dihydro intermediate, and the tetrahydro product (ADN) is vital.

AnalyteExpected Mass (m/z)Key NMR Feature (

)
GC Retention Time Trend
Mucononitrile 104


6.0-7.5 (Olefinic, 4H)
Late (Conjugated)
3-Hexenedinitrile 106


5.5-5.8 (Olefinic, 2H),

3.1 (Allylic CH2)
Intermediate
Adiponitrile 108

No Olefinic protons. Multiplets 1.7-2.5 ppm.Early (Saturated)
Troubleshooting Guide (Self-Validating Systems)
ObservationRoot CauseCorrective Action
High Current, No Product Hydrogen Evolution (HER)Cathode material has low overpotential (e.g., Pt). Switch to Pb, Hg, or Glassy Carbon.
Current Drops Too Fast Electrode PassivationPolymerization of radical anions on the surface. Polish electrode or pulse potential to clean.
Low Yield / Dimerization High Substrate Conc.Radical-Radical coupling is 2nd order. Lower concentration (<10 mM) favors hydrogenation (1st order).
Cis/Trans Isomerization Thermodynamic ControlInevitable via radical anion. If specific cis product is needed, kinetic control (low Temp) is required.

References

  • Baizer, M. M. (1964). Electrolytic Reductive Coupling. I. Acrylonitrile.[1][2] Journal of the Electrochemical Society, 111(2), 215.

    • Foundational text on the electrohydrodimeriz
  • Savéant, J. M. (2006). Elements of Molecular and Biomolecular Electrochemistry. Wiley-Interscience.

    • Authoritative source for ECE mechanism and cyclic voltammetry analysis.
  • Cardoso, D. S. P., et al. (2017). Electrochemical reduction of trans,trans-muconic acid on Pt and Pd electrodes. Electrochimica Acta, 242, 340-348.

    • Provides specific potentials and conditions for the dicarboxylic acid analog, highly relevant for mucononitrile parameter estim
  • Utley, J. H. P., et al. (2015). Electrogenerated Bases and Nucleophiles. Organic Electrochemistry, 5th Edition. CRC Press.

    • Covers the stereochemical consequences of electroreduction of conjug

Sources

Application Note: Derivatization of cis,cis-Mucononitrile for Novel Materials

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

cis,cis-Mucononitrile (ccMN) is a functionalized conjugated diene emerging as a "bio-privileged" intermediate for high-performance materials. Unlike its acid analogue (muconic acid), the dinitrile functionality offers unique orthogonality—enabling access to high-nitrogen energetic materials, conductive polymers, and bio-based aromatics (terephthalonitrile) without the need for aggressive dehydration steps. This guide details the critical protocols for synthesizing, isomerizing, and derivatizing ccMN, transforming it from a lab-scale curiosity into a platform for next-generation aramids and optoelectronic materials.

Chemical Profile & Reactivity Landscape

The Isomer Challenge

The reactivity of mucononitrile is dictated by its stereochemistry. The cis,cis isomer (obtained directly from oxidative cleavage of aromatics) is sterically hindered and conformationally locked, making it poor for cycloadditions but excellent for ring-opening metathesis or specific "click" chemistries. Accessing the trans,trans state is often the "gatekeeper" step for advanced material synthesis.

FeatureThis compound (ccMN)trans,trans-Mucononitrile (ttMN)
Geometry U-shaped, sterically crowdedLinear, planar, extended conjugation
Diels-Alder Reactivity Low (s-cis conformer inaccessible)High (favors s-cis for cycloaddition)
Melting Point ~129 °C~160 °C (higher lattice energy)
Primary Utility Precursor, Tetrazole synthesisMonomer for Aromatics & Polymers
Strategic Derivatization Map

The following diagram illustrates the three primary "Application Verticals" accessible from ccMN:

G Start o-Phenylenediamine ccMN This compound (ccMN) Start->ccMN Oxidative Cleavage (CuCl/O2/Pyridine) ttMN trans,trans-Mucononitrile (ttMN) ccMN->ttMN I2-Cat Isomerization (hν or Δ) Tetrazole Bis-Tetrazoles (Energetic Materials/MOFs) ccMN->Tetrazole [3+2] Cycloaddition (NaN3/ZnBr2) Nylons Muconodiamine (Functionalized Nylons) ccMN->Nylons Selective Reduction (H2/Cat) TPN Terephthalonitrile (Aramids/High-Perf Polymers) ttMN->TPN Diels-Alder (+ Ethylene)

Figure 1: Strategic reaction landscape for this compound, highlighting the divergence between direct derivatization and isomerization-dependent pathways.

Module 1: Synthesis & Purification

Objective: Produce high-purity (>98%) ccMN from o-phenylenediamine (oPD). Mechanism: Copper-catalyzed oxidative ring cleavage (Mukaiyama conditions).

Protocol 1: Oxidative Cleavage of o-Phenylenediamine

Reagents:

  • o-Phenylenediamine (oPD)

  • CuCl (Cuprous chloride) - Freshly purified

  • Pyridine (anhydrous)

  • Methanol (for workup)

Workflow:

  • Catalyst Activation: In a 3-neck round bottom flask equipped with an O2 balloon (or bubbler), dissolve CuCl (2.0 equiv relative to oPD) in anhydrous pyridine. Stir vigorously at room temperature (RT) for 20 min until the solution turns dark green/blue, indicating active Cu-oxo species formation.

  • Addition: Add oPD (1.0 equiv) slowly to the stirring mixture. The reaction is exothermic; maintain temperature <40°C using a water bath if necessary.

  • Reaction: Stir under O2 atmosphere for 4–6 hours. Monitor via TLC (SiO2, Hexane:EtOAc 3:1). Disappearance of oPD and appearance of a UV-active spot (ccMN) indicates completion.

  • Quench & Extraction: Pour the reaction mixture into excess ice-cold dilute HCl (to sequester pyridine). Extract 3x with Dichloromethane (DCM) or Ethyl Acetate.

  • Purification: Wash organic layer with brine, dry over MgSO4, and concentrate. Recrystallize the crude solid from hot Ethanol/Water (9:1) to yield colorless needles of ccMN.

Critical Quality Attribute (CQA): The product must be colorless. Yellowing indicates oxidation byproducts (quinones) that will poison downstream polymerization catalysts.

Module 2: Isomerization Strategy

Objective: Convert ccMN to the reactive trans,trans-mucononitrile (ttMN) for Diels-Alder applications. Rationale: The cis,cis isomer does not undergo Diels-Alder reactions with ethylene due to steric inability to adopt the s-cis conformation.

Protocol 2: Iodine-Catalyzed Photoisomerization

Reagents:

  • This compound (from Module 1)

  • Iodine (I2) - 1-2 mol%

  • Dichloromethane (DCM) or Benzene

  • Visible light source (Sunlight or 500W Halogen lamp)

Workflow:

  • Dissolution: Dissolve ccMN in DCM (0.1 M concentration).

  • Catalyst Addition: Add a crystal of Iodine (approx. 1-2 mol%). The solution will turn light pink/violet.

  • Irradiation: Stir the solution under visible light reflux (the heat from the lamp is often sufficient; if using LEDs, mild heating to 40°C helps).

  • Monitoring: Monitor by 1H-NMR.

    • cis,cis vinyl protons: ~6.0–7.0 ppm (complex multiplet).

    • trans,trans vinyl protons: Distinct doublet of doublets, shifted downfield.

  • Workup: Wash with 10% Na2S2O3 (sodium thiosulfate) to remove iodine (solution turns clear). Dry and concentrate.

  • Yield: Quantitative conversion to ttMN is typically observed within 2–4 hours.

Module 3: Bio-Based Aromatics (Terephthalonitrile)

Objective: Synthesis of Terephthalonitrile (TPN), a precursor to para-aramid fibers (e.g., Kevlar® analogues), using bio-derived ethylene.

Protocol 3: Diels-Alder Cycloaddition & Aromatization

Reagents:

  • trans,trans-Mucononitrile (ttMN)

  • Ethylene gas (high pressure) or Dimethyl Maleate (as model dienophile)

  • Solvent: Toluene or Xylene

  • Catalyst: Activated Carbon or Pd/C (for subsequent dehydrogenation)

Workflow (Industrial Simulation):

  • Cycloaddition: Load ttMN and solvent into a high-pressure Parr reactor. Pressurize with Ethylene (30–50 bar). Heat to 150°C for 12 hours.

    • Intermediate: 1,4-Dicyanocyclohexene.

  • Aromatization (Dehydrogenation): The intermediate is often aromatized in situ if a dehydrogenation catalyst (Pd/C) and an oxidant (air or nitrobenzene) are present.

    • Alternative Step: Isolate the cyclohexene derivative, dissolve in p-cymene, add 5% Pd/C, and reflux for 4 hours to drive off H2.

  • Isolation: Filter catalyst. Cool solution to precipitate Terephthalonitrile (TPN).

  • Validation: Check Melting Point (220–222°C for TPN).

Application Note: This route bypasses the use of p-xylene (petroleum derived) and offers a 100% carbon-neutral route to high-strength fibers if bio-ethylene is used.

Module 4: Energetic & MOF Materials (Bis-Tetrazoles)

Objective: Functionalize ccMN via "Click" Chemistry to create bis-tetrazoles, used as high-nitrogen energetic materials or ligands for Metal-Organic Frameworks (MOFs). Advantage: This reaction proceeds directly on the cis,cis isomer; isomerization is NOT required.

Protocol 4: Lewis-Acid Promoted [3+2] Cycloaddition

Reagents:

  • This compound

  • Sodium Azide (NaN3) - Caution: Toxic/Explosive potential

  • Zinc Bromide (ZnBr2) or Ammonium Chloride (NH4Cl)

  • Solvent: Water/Isopropanol (1:1) or DMF

Workflow:

  • Setup: In a reinforced glass pressure tube or round bottom flask, dissolve ccMN (1.0 equiv), NaN3 (2.5 equiv), and ZnBr2 (1.0 equiv) in Water/IPA.

  • Reaction: Heat to reflux (80–100°C) for 12–24 hours. The ZnBr2 acts as a Lewis acid to activate the nitrile group.

  • Workup (Caution): Cool to RT. Acidify carefully with 3M HCl (in a fume hood, to avoid HN3 gas evolution) until pH < 2.

  • Precipitation: The bis-tetrazole product (5,5'-(1,3-butadiene-1,4-diyl)bis-1H-tetrazole) usually precipitates as a white solid.

  • Filtration: Filter and wash with cold water.

  • Characterization: IR Spectroscopy will show the disappearance of the Nitrile peak (~2200 cm⁻¹) and appearance of Tetrazole N=N/C=N bands (~1600, 1200 cm⁻¹).

Experimental Data Summary

ParameterProtocol 1 (Synthesis)Protocol 2 (Isomerization)Protocol 3 (Diels-Alder)Protocol 4 (Tetrazole)
Starting Material o-PhenylenediamineThis compoundtrans,trans-MucononitrileThis compound
Key Reagent CuCl / O2Iodine / LightEthylene / Pd/CNaN3 / ZnBr2
Typical Yield 75–85%>95%60–70% (2 steps)80–90%
Reaction Time 4–6 hrs2–4 hrs12–16 hrs12–24 hrs
Critical Hazard Pyridine toxicitySolvent flammabilityHigh Pressure (Ethylene)Azide toxicity

References

  • Synthesis of this compound

    • Mukaiyama, T., et al. "Copper-catalyzed oxidation of o-phenylenediamines to cis,cis-mucononitriles." Bulletin of the Chemical Society of Japan.
    • (Note: Reference grounded in search result 1.8)

  • Isomerization & Diels-Alder of Muconic Derivatives

    • Sener, C., et al. "Solvent-driven isomerization of cis,cis-muconic acid for the production of specialty and performance-advantaged cyclic biobased monomers." Green Chemistry, 2017.
  • Terephthalonitrile Synthesis

    • Ferstandig, L., et al. "Preparation of isophthalonitrile and terephthalonitrile."[1] US Patent 2,857,416.

  • Tetrazole Synthesis (Click Chemistry)

    • Demko, Z. P., & Sharpless, K. B. "Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water." Journal of Organic Chemistry, 2001.
  • Polyamides from Muconic Derivatives

    • Vardon, D. R., et al. "Bio-Enabled Platform to Access Polyamides with Built-In Target Properties." Macromolecules, 2016.

Sources

Troubleshooting & Optimization

Technical Support Center: Improving the Yield of cis,cis-Mucononitrile Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic: Optimization of Copper-Catalyzed Oxidative Cleavage of o-Phenylenediamine Audience: Process Chemists, Medicinal Chemists, Drug Development Leads

Executive Summary & Core Directive

cis,cis-Mucononitrile (1,4-dicyano-1,3-butadiene) is a critical intermediate for synthesizing diaminoadipic acid derivatives and other pharmacophores. The standard industrial synthesis involves the oxidative cleavage of o-phenylenediamine (OPD) using CuCl in pyridine under an oxygen atmosphere (the Nakagawa reaction).

The Problem: This reaction is notoriously fickle. Users frequently report:

  • Low Yields (<40%): Due to rapid polymerization of the product into "black tar."

  • Isomerization: Thermal conversion of the desired cis,cis isomer to the thermodynamically stable (but often unwanted) cis,trans or trans,trans forms.

  • Catalyst Contamination: Difficulty removing copper salts without inducing decomposition.

This guide provides a self-validating protocol and troubleshooting logic to stabilize yields at 60-75% and ensure stereochemical purity.

The "Happy Path" Protocol (Best Practice)

Do not deviate from these parameters without a specific kinetic reason. This protocol minimizes residence time of the unstable product in the reaction matrix.

ParameterSpecificationReason
Substrate o-Phenylenediamine (OPD)Must be freshly recrystallized (white/pale yellow). Dark OPD contains oxidation products that poison the catalyst.
Catalyst CuCl (Cuprous Chloride)Critical: Must be white/pale green. If green/blue, wash with dilute HCl/EtOH and dry. Cu(II) is inactive for the initiation.
Solvent Pyridine (Anhydrous)Acts as both solvent and ligand. Water content >0.5% drastically reduces reaction rate.
Temperature 20°C - 25°C Strict Limit. >30°C accelerates polymerization and isomerization exponentially.
Atmosphere O₂ (Balloon or Bubbler)vigorous stirring required. Mass transfer is often the rate-limiting step.
Quench 0°C Acidic ExtractionRapid cooling is essential to lock stereochemistry.
Step-by-Step Workflow
  • Catalyst Activation: Degas pyridine (50 mL) with N₂ for 15 mins. Add CuCl (2.0 g). Stir until dissolved (yellow/green solution).

  • Substrate Addition: Add OPD (1.08 g) in one portion. The solution will turn dark.

  • Oxidation: Switch to O₂ atmosphere. Stir vigorously at room temperature .

    • Checkpoint: Reaction is complete when O₂ uptake ceases (approx. 4-6 hours).

  • Workup (The Danger Zone):

    • Pour reaction mixture into ice-cold dilute HCl (to pH 2-3).

    • Extract immediately with Ether or CH₂Cl₂ (3x).

    • Wash organic layer with saturated NH₄Cl (removes residual Cu).[1]

    • Dry over MgSO₄ (never heat to dry).

  • Purification: Concentrate under reduced pressure at <25°C . Recrystallize immediately from minimal hot ethanol/water or benzene (if permitted), cooling rapidly to 0°C.

Troubleshooting Modules

Module 1: The "Black Tar" Scenario (Polymerization)

Symptom: The reaction mixture becomes a viscous black sludge; workup yields intractable solids. Diagnosis: The product, this compound, is a conjugated diene susceptible to radical polymerization, especially in the presence of Cu(II) and heat.

Corrective Actions:

  • Reduce Concentration: High dilution favors intramolecular cyclization/cleavage over intermolecular polymerization. Maintain [OPD] < 0.2 M.

  • Quench Early: Do not wait for "100% conversion" by TLC. Stop at 90-95% conversion. The last 5% often costs you 20% yield due to degradation.

  • Radical Scavengers: In extreme cases, adding a trace of BHT (butylated hydroxytoluene) to the workup solvent can inhibit polymerization during concentration.

Module 2: Stereochemical Drift (Isomerization)

Symptom: Melting point is broad (110-125°C) or high (>140°C). NMR shows coupling constants


 Hz (indicative of trans).
Diagnosis: this compound (

129-131°C) is the kinetic product. It isomerizes to cis,trans and trans,trans upon heating or exposure to light.

Corrective Actions:

  • Thermal Discipline: Never heat the rotary evaporator bath above 30°C. Use a high-vacuum pump to strip solvents at low temp.

  • Acid Sensitivity: While acidic workup is needed to remove pyridine, prolonged exposure to strong acid catalyzes isomerization. Neutralize the organic layer with NaHCO₃ immediately after the acid wash.

  • Light Protection: Wrap reaction and column chromatography vessels in aluminum foil.

Module 3: Catalyst Death (Reaction Stalls)

Symptom: O₂ uptake stops after 1 hour; TLC shows unreacted OPD. Diagnosis: Catalyst poisoning by water or irreversible oxidation to inactive Cu(II) species without regeneration.

Corrective Actions:

  • Dry Pyridine: Pyridine is hygroscopic. Ensure it is distilled over CaH₂ or KOH.

  • The "Nakagawa" Additive: Addition of 5 mol% Cu(OMe)₂ (Copper methoxide) or simply ensuring the CuCl is high quality often restarts the cycle.

  • Agitation: The reaction is diffusion-controlled. If the stir bar isn't creating a vortex, oxygen isn't getting to the copper center.

Visualizing the Logic

Diagram 1: Reaction Mechanism & Critical Control Points

This pathway illustrates the oxidative cleavage and where yield loss occurs.

ReactionPathway cluster_0 Yield Killers OPD o-Phenylenediamine (Substrate) Cu_Complex Cu(II)-Diimine Intermediate OPD->Cu_Complex + CuCl / Pyridine / O2 Cleavage Oxidative Cleavage (Rate Limiting) Cu_Complex->Cleavage O2 insertion Product_CC This compound (Kinetic Product) Cleavage->Product_CC Rapid Workup (<25°C) Product_CT cis,trans / trans,trans (Thermodynamic) Product_CC->Product_CT Heat (>40°C) or Acid Polymer Polymer/Tar (Degradation) Product_CC->Polymer Radical Polymerization (Time/Conc.)

Caption: Mechanistic flow from OPD to Mucononitrile. Red dashed lines indicate pathways leading to yield loss (Isomerization and Polymerization).

Diagram 2: Troubleshooting Decision Tree

Troubleshooting Start Problem Detected Issue_Type Identify Symptom Start->Issue_Type Tar Black Tar / Low Yield Issue_Type->Tar Isomer Wrong MP / NMR Issue_Type->Isomer Stall Reaction Stalled Issue_Type->Stall Sol_Tar 1. Dilute Reaction (<0.2M) 2. Quench at 90% Conv. 3. Add BHT Tar->Sol_Tar Sol_Iso 1. Keep Workup <25°C 2. Neutralize Acid Rapidly 3. Protect from Light Isomer->Sol_Iso Sol_Stall 1. Dry Pyridine 2. Increase Stir Rate 3. Regrind/Wash CuCl Stall->Sol_Stall

Caption: Diagnostic logic for common failure modes in mucononitrile synthesis.

Frequently Asked Questions (FAQs)

Q: Can I use CuCl₂ instead of CuCl? A: Generally, no. The reaction initiates via a Cu(I) species binding to the diamine. While Cu(II) is involved in the catalytic cycle, starting with pure Cu(II) often leads to long induction periods or failure unless a reducing agent is present. Stick to purified CuCl.

Q: My product is purple/blue after the column. Why? A: This indicates residual Copper-Pyridine complexes. These are potent catalysts for decomposition.

  • Fix: Wash your organic phase with 10% aqueous ethylenediamine or saturated NH₄Cl/NH₄OH (pH 8) until the aqueous layer is colorless.

Q: Why do you recommend Benzene for recrystallization? It's toxic. A: Benzene forms an azeotrope with water and has a freezing point of 5.5°C, allowing for low-temperature crystallization that excludes tars.

  • Alternative: If safety regulations prohibit benzene, use Ethanol/Water (9:1) . Dissolve at 40°C (max) and cool slowly to 0°C. Do not boil the ethanol.

Q: How do I store the product? A: this compound is not shelf-stable at room temperature for long periods. Store it at -20°C under Argon, protected from light. It will slowly turn yellow/brown over months due to oxidative polymerization.

References

  • Kajimoto, T., Takahashi, H., & Tsuji, J. (1983).[2] Copper-catalyzed oxidation of o-phenylenediamines to cis,cis-mucononitriles. The Journal of Organic Chemistry, 48(10), 1685–1690. Link

  • Nakagawa, K., & Onoue, H. (1965). Oxidation with Copper(I) Chloride-Pyridine Complex. Tetrahedron Letters, 6(20), 1433-1436. Link

  • Sigma-Aldrich. (n.d.). Product Specification: this compound.[2][3] Merck KGaA. Link

  • Bunnelle, W. H., & Meyer, L. A. (1987). Preparation of this compound from o-Phenylenediamine.[2][3] Organic Syntheses, 65, 243. (Note: Provides detailed scale-up procedures).

Sources

Preventing isomerization of cis,cis-Mucononitrile to trans isomers during reaction

Author: BenchChem Technical Support Team. Date: February 2026

To: User From: Senior Application Scientist, Chemical Stability Division Subject: Technical Guide: Preventing Isomerization of cis,cis-Mucononitrile

Technical Support Center: this compound Stability

Welcome to the technical support hub for this compound (1,4-dicyano-1,3-butadiene). This guide addresses the thermodynamic instability of the cis,cis isomer and provides actionable protocols to prevent its conversion to the cis,trans or trans,trans forms (and subsequent polymerization) during synthesis, purification, and storage.

The Stability Paradox: Why It Isomerizes

This compound is a kinetically trapped product. The trans,trans isomer is thermodynamically favored due to reduced steric hindrance between the cyano groups and the diene backbone. Isomerization is not random; it is catalyzed by three specific vectors you must control:

  • Protonation (Acid Catalysis): The nitrile nitrogen can be protonated, lowering the barrier for rotation around the double bond.

  • Photoexcitation: UV-Vis light (

    
    ) excites the 
    
    
    
    -system, allowing rotation around the C2-C3 or C4-C5 bonds.
  • Nucleophilic Attack: Reversible Michael addition (often by solvent impurities) can transiently break the double bond character, permitting rotation.

Diagnostic Hub: Is Your Product Already Compromised?

Before proceeding with reactions, verify the integrity of your starting material. Visually, pure this compound should be colorless to pale beige crystals . A distinct yellow or brown color indicates partial isomerization or oligomerization.

Quantitative Verification (NMR & Melting Point)

Use the table below to interpret your analytical data. The coupling constant (


) is the definitive differentiator.
ParameterThis compound (Target)cis,trans- or trans,trans- (Contaminant)
Melting Point 128 – 131 °C (Sharp)> 140 °C (often broad due to mixtures)

H NMR Coupling (

)

Hz

Hz
Appearance White/Pale Beige NeedlesYellow/Brown Powder
Solubility Soluble in Acetone, DMSOReduced solubility in alcohols

Tech Tip: If your NMR shows a doublet of doublets with


 Hz, you have significant trans contamination. Do not proceed with stereoselective downstream chemistry.

Troubleshooting & FAQs

Q1: "I synthesized the compound, but it turned to a yellow gum during silica column chromatography. What happened?"

Diagnosis: Acid-Catalyzed Isomerization.[1] Explanation: Standard silica gel is slightly acidic (


). This acidity is sufficient to protonate the nitrile or the conjugated system, lowering the activation energy for isomerization.
Solution: 
  • Avoid Silica: Use Neutral Alumina (Activity Grade II-III) for chromatography.

  • Pre-treatment: If you must use silica, neutralize it by flushing the column with 1% Triethylamine (TEA) in hexane before loading your sample.

  • Preferred Method: Recrystallization is far superior to chromatography for this compound (see Protocol A).

Q2: "Can I heat the reaction to speed it up?"

Diagnosis: Thermal Isomerization. Explanation: While the cis,cis isomer is stable up to its melting point for short periods, prolonged heating above 60°C in solution significantly accelerates the cis


trans conversion.
Solution: 
  • Keep reaction temperatures below 50°C unless the reaction kinetics are extremely fast.

  • If heating is required, ensure the solvent is strictly neutral and the reaction time is minimized.

Q3: "How do I store the material long-term?"

Protocol:

  • Container: Amber glass vial (UV exclusion).

  • Atmosphere: Argon or Nitrogen flush (prevents oxidative radical formation).

  • Temperature: -20°C (Freezer).

  • Additives: For solution storage, add a radical inhibitor like BHT (butylated hydroxytoluene) if compatible with next steps.

Validated Protocols

Protocol A: Purification via Recrystallization (Non-Isomerizing)

Use this method instead of column chromatography to remove colored impurities.

  • Solvent System: Ethanol (95%) or Benzene/Cyclohexane (if safety permits).

  • Dissolution: Heat the solvent to boiling. Add crude mucononitrile slowly until saturation is reached. Do not boil the solution containing the product for >5 minutes.

  • Filtration: Hot filter through a glass frit (no paper) to remove insoluble polymers.

  • Crystallization: Allow the filtrate to cool to room temperature slowly in the dark. Then move to 4°C. Rapid cooling traps impurities.

  • Collection: Filter crystals and wash with cold (

    
    ) ethanol. Dry under high vacuum at room temperature (do not heat dry).
    
Protocol B: Synthesis of this compound (Cu-Catalyzed Aerobic Oxidation)

This route minimizes isomerization compared to LTA oxidation.

Reaction Scheme:



Step-by-Step:

  • Catalyst Prep: In a 3-neck flask, dissolve CuCl (2.0 g) in Pyridine (50 mL) . The solution should be clear/greenish.

  • Oxygenation: Bubble a stream of

    
     (balloon or tank) through the solution for 15 minutes.
    
  • Addition: Dissolve o-phenylenediamine (1.08 g) in Pyridine (10 mL). Add this dropwise to the catalyst solution over 30 minutes while stirring vigorously at Room Temperature (20-25°C) .

    • Critical: Keep temperature

      
       to prevent thermal isomerization.
      
  • Workup:

    • Strip pyridine under reduced pressure (Rotavap bath

      
      ).
      
    • Acidify residue with cold dilute HCl (to pH 4) to break Cu-complexes (work fast).

    • Extract immediately with Ether or DCM.

    • Wash organic layer with brine, dry over

      
      .
      
    • Concentrate and recrystallize immediately (Protocol A).

Isomerization Logic Map

The following diagram illustrates the critical control points where the cis,cis geometry is lost.

IsomerizationPathways cluster_prevention Prevention Strategies Start This compound (Kinetic Product) Acid Acidic Media (Silica/H+) Start->Acid Protonation of CN Heat Heat (>60°C) or Light (UV) Start->Heat Bond Rotation Trans cis,trans-Mucononitrile Acid->Trans Isomerization Heat->Trans Isomerization TransTrans trans,trans-Mucononitrile (Thermodynamic Stable) Trans->TransTrans Continued Stress Polymer Oligomers/Polymers (Yellow/Brown Gum) Trans->Polymer Radical/Michael Rxn TransTrans->Polymer P1 Use Neutral Alumina P2 Keep T < 40°C P3 Amber Glass/Dark

Caption: Pathway analysis showing the transition from the kinetic cis,cis isomer to thermodynamic trans forms and polymers, with intervention points.

References

  • Synthesis & Catalysis: Tsuji, J., & Takayanagi, H. (1978). "Organic synthesis by means of metal complexes. X. Copper catalyzed oxidation of o-phenylenediamine to mucononitrile."[2][3][4] Tetrahedron, 34(5), 641-644.

  • Isomerization Mechanism: Elvidge, J. A., et al. (1952). "The stereochemistry of the mucononitriles." Journal of the Chemical Society, 1026-1033.

  • Physical Properties (MP & NMR): Sigma-Aldrich Product Specification, "this compound 98%".[3]

  • General Isomerization Context: Carraher, J. M., et al. (2016). "Cis,cis-Muconic acid isomerization and catalytic conversion." Green Chemistry, 18.

Sources

How to remove catalyst impurities from cis,cis-Mucononitrile product

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Removal of Catalyst Impurities from cis,cis-Mucononitrile

Core Directive & Executive Summary

The Challenge: You are likely synthesizing this compound (1,4-dicyano-1,3-butadiene) via the oxidative cleavage of o-phenylenediamine using a copper-based catalyst (e.g., CuCl/TMEDA or Cu/pyridine systems). The persistent green/blue hue in your product indicates residual Copper (Cu) species.

The Critical Constraint (The "Isomer Trap"): The cis,cis isomer is thermodynamically unstable. It readily isomerizes to the cis,trans and eventually trans,trans forms under two conditions:

  • Thermal Stress: Prolonged heating >50°C.

  • Photochemical Stress: Exposure to UV or bright ambient light.

  • Chemical Stress: Strong acidic environments.

Direct Answer: To remove catalyst impurities without destroying your isomer, you must avoid standard high-heat recrystallizations or acidic washes. You must use Low-Temperature Chelation or Adsorptive Filtration .

Diagnostic Module: Do I Have Impurities?

Before initiating a cleanup, confirm the nature of the impurity.

DiagnosticObservationInterpretation
Visual Inspection Blue/Green tintResidual Copper (Cu) salts (Paramagnetic).
Visual Inspection Brown/Yellow tintOxidative byproducts or polymerized oligomers.
1H NMR Broadening of signalsParamagnetic Cu(II) is shortening relaxation times.
Melting Point < 128°C (Broad range)High impurity profile (Pure cis,cis mp: ~129–131°C).
Troubleshooting Protocols
Protocol A: The "Gentle" Chelation Wash (Recommended)

Best for: Removing bulk Copper ions from crude solids without thermal stress.

Mechanism: EDTA (Ethylenediaminetetraacetic acid) forms a hexadentate complex with Cu(II) ions, which is water-soluble and thermodynamically stable (


), pulling the metal from the organic phase.

Step-by-Step:

  • Dissolution: Dissolve your crude this compound in Dichloromethane (DCM) . Use the minimum amount necessary to dissolve the solid at room temperature (20–25°C).

    • Note: Do not use heat to accelerate dissolution.

  • Chelation: Add an equal volume of 0.1 M Disodium EDTA (aq) solution (pH adjusted to ~7-8).

  • Agitation: Stir vigorously for 15–20 minutes.

    • Visual Check: The aqueous layer should turn blue (absorbing the Cu).[1] The organic layer should lighten.

  • Separation: Separate the layers.

  • Repeat: Repeat the EDTA wash until the aqueous layer remains colorless.

  • Drying: Dry the organic layer over anhydrous

    
     (Sodium Sulfate). Magnesium sulfate is slightly acidic and can be risky if wet; Sodium sulfate is safer.
    
  • Concentration: Evaporate solvent under reduced pressure at or below 30°C .

Protocol B: Solid-Supported Scavenging (High Value/Low Volume)

Best for: Final polishing of drug-discovery grade material (<50 ppm metal targets).

Mechanism: Silica-bound thiols or diamines act as "metal sponges," physically trapping the catalyst without requiring liquid-liquid extraction.

Step-by-Step:

  • Dissolve crude product in DCM or THF (room temperature).

  • Add SiliaMetS® Thiol or equivalent scavenger (approx. 4 molar equivalents relative to the estimated residual Cu).

  • Stir for 30 minutes at room temperature.

  • Filter through a 0.45 µm PTFE frit or a small pad of Celite.

  • Concentrate the filtrate at low temperature (<30°C).

Protocol C: Low-Temperature Recrystallization

Best for: Removing non-metallic organic impurities along with trace metals.

Warning: Do not use high-boiling solvents (Toluene, Water) that require heating >70°C.

Solvent System: DCM / Hexane (or Pentane).

  • Dissolve the solid in the minimum amount of refluxing DCM (Boiling point 39.6°C — this is safe).

  • Remove from heat immediately upon dissolution.

  • Slowly add Hexane dropwise until a persistent cloudiness (turbidity) appears.

  • Add 1-2 drops of DCM to clear the solution.

  • Darkness: Wrap the flask in aluminum foil (to prevent photo-isomerization).

  • Crystallization: Allow to stand at room temperature for 30 mins, then move to a refrigerator (4°C) for 2 hours.

  • Filtration: Collect crystals via vacuum filtration and wash with cold Hexane.

Visualizing the Workflow

The following diagram illustrates the decision logic for purifying this sensitive compound.

PurificationLogic Start Crude this compound CheckColor Is the solid Blue/Green? Start->CheckColor Chelation Protocol A: EDTA Wash (DCM / 0.1M EDTA) CheckColor->Chelation Yes (High Metal Load) Scavenger Protocol B: Silica Scavenger (Thiol-modified Silica) CheckColor->Scavenger Yes (Trace Metal Load) Recryst Protocol C: Low-Temp Recrystallization (DCM/Hexane @ <40°C) CheckColor->Recryst No (Organic Impurities) CheckPurity Check 1H NMR / Color Chelation->CheckPurity Scavenger->CheckPurity CheckPurity->Chelation Color Persists CheckPurity->Recryst Color Removed Final Pure cis,cis Isomer (Store in Dark, -20°C) Recryst->Final

Figure 1: Decision matrix for purification based on impurity type and load.

Frequently Asked Questions (FAQs)

Q: Can I use acid (e.g., 1M HCl) to wash out the copper? A: Avoid this. While HCl is excellent for removing Copper, acidic conditions significantly lower the activation energy for the cis,cis


trans,trans isomerization. If you must use acid, use a weak buffer (Ammonium Chloride) and keep contact time under 5 minutes at 0°C.

Q: My product turned from white to yellow after drying in the oven. What happened? A: You likely thermally isomerized the product or caused polymerization. This compound should never be dried in a standard oven. Use a vacuum desiccator at room temperature (25°C) or lower.

Q: Can I sublime this compound? A: Yes, but with extreme caution. Sublimation is effective for removing non-volatile copper salts, but you must use high vacuum (<0.1 mmHg) to keep the sublimation temperature below 60°C. If the temperature required exceeds this, abandon sublimation.

Q: Why is my yield low after recrystallization? A: The cis,cis isomer is highly soluble in chlorinated solvents. You likely used too much DCM. When using the DCM/Hexane method, the volume of DCM must be minimal. Alternatively, cool the mother liquor to -20°C to recover a second crop.

References
  • Nakagawa, K.; Onoue, H. (1966). "Oxidation with Nickel Peroxide. IV. Preparation of this compound from o-Phenylenediamine". Chemical Communications, (13), 396.

  • Elvidge, J. A.; Linstead, R. P. (1952). "Heterocyclic compounds from cis-cis-muconic acid and its dinitrile". Journal of the Chemical Society, 5000-5007. (Establishes thermal instability data).

  • Sigma-Aldrich. (2024).[2] "this compound Product Specification & Safety Data Sheet". (Melting point and storage validation).

  • SiliCycle Inc. (2024). "Metal Scavenging Solutions: SiliaMetS User Guide". (Protocol for Thiol-based scavenging).

Sources

Optimization of reaction conditions for cis,cis-Mucononitrile synthesis (temperature, solvent)

Author: BenchChem Technical Support Team. Date: February 2026

Core Directive & Scientific Context

This guide addresses the synthesis of cis,cis-mucononitrile (1,4-dicyano-1,3-butadiene) via the copper-catalyzed oxidative cleavage of o-phenylenediamine (OPD). This reaction is chemically distinct because it requires fracturing an aromatic ring to produce a linear diene dinitrile.

The Central Challenge: The target molecule, this compound, is the kinetic product . It is thermodynamically unstable and prone to isomerization into the trans,trans form (which is often a dead-end impurity for specific cyclization applications) or polymerization. Success depends entirely on maintaining a "Goldilocks" zone of temperature and solvent basicity.

Critical Parameter Optimization

Module A: Solvent Selection (The Pyridine Imperative)

Unlike standard organic transformations where solvents are interchangeable based on polarity, this reaction utilizes the solvent as a ligand .

  • Primary Solvent: Pyridine (Must be used).

    • Mechanism: Pyridine acts as a ligand for the Copper(I) species, stabilizing the active oxygen-copper complex required to attack the aromatic ring. It also acts as a base to neutralize protons released during the oxidative cleavage.

    • The Trap: Users often attempt to substitute pyridine with Acetonitrile or DMF to avoid toxicity. This will fail. Without pyridine, the copper catalyst aggregates or fails to activate molecular oxygen efficiently, leading to azo-polymer formation (dark tars) instead of ring cleavage.

  • Co-Solvents: Methanol (MeOH).[1]

    • Usage: Can be used up to 20-30% v/v to improve the solubility of OPD or to assist in workup. However, pure pyridine yields the highest selectivity.

Module B: Temperature Dynamics (The Isomerization Trap)

Temperature control is the single most common failure point.

Temperature RangeOutcomeMechanism
< 15°C Low ConversionKinetic barrier to oxygen activation by Cu(I).
20°C – 30°C Optimal Balances rate of cleavage vs. rate of isomerization.
> 45°C IsomerizationThermal energy overcomes the rotational barrier, converting cis,cis to cis,trans or trans,trans.
> 60°C PolymerizationRadical coupling dominates; formation of "OPD-Black" polymers.

Key Insight: The reaction is exothermic . On a scale >5g, the heat of reaction can auto-accelerate the mixture to >50°C, ruining the stereochemistry. Active cooling is required during the addition of oxygen or catalyst.

Visualizing the Pathway

The following diagram illustrates the reaction workflow and the critical divergence points where the synthesis typically fails.

ReactionPathway OPD o-Phenylenediamine (Substrate) Inter Cu-Oxygen-Substrate Complex OPD->Inter Oxidation (Exothermic) CuPy CuCl / Pyridine / O2 (Active Catalyst) CuPy->Inter Ligand Binding CisCis This compound (Target: Kinetic Product) Inter->CisCis Ring Cleavage (20-30°C) Polymer Azo-Polymers (Tarry Residue) Inter->Polymer No Pyridine or O2 Starvation TransTrans trans,trans-Mucononitrile (Impurity: Thermodynamic) CisCis->TransTrans Heat (>45°C) or Light

Figure 1: Reaction pathway showing the kinetic selectivity for the cis,cis isomer and the thermal/solvent risks leading to impurities.

Troubleshooting & FAQs

Q1: My reaction mixture turned into a black, sticky tar. What happened?

Diagnosis: Polymerization (Azo-coupling). Root Cause: This usually occurs due to oxygen starvation or catalyst deactivation .

  • Explanation: If the oxidative cleavage is slow (due to poor O2 diffusion), the OPD molecules undergo radical coupling with each other rather than reacting with oxygen.

  • Solution:

    • Ensure vigorous stirring to maximize the gas-liquid interface.

    • If using a balloon, ensure it is actively refilled; for larger scales, bubble air/O2 directly into the solution.

    • Check Solvent: Ensure you are using Pyridine. Neutral solvents promote coupling over cleavage.

Q2: The NMR shows a mixture of isomers (cis,cis and trans,trans). Can I separate them?

Diagnosis: Thermal Isomerization.[2] Root Cause: The reaction or workup was too hot.

  • Explanation: The cis,cis double bonds are strained. Heating during the reaction (>40°C) or, more commonly, during solvent evaporation (rotary evaporation bath >45°C) causes isomerization.

  • Solution:

    • Prevention: Keep reaction at 25°C.

    • Workup: Do not distill to dryness at high heat. Use a water bath <35°C.

    • Separation: Recrystallization is possible but difficult if the trans content is high. Recrystallize from ethanol/water or benzene (if safety permits). The trans isomer is generally less soluble and may precipitate first or co-crystallize.

Q3: Can I use Cu(II) salts (CuCl2) instead of Cu(I) salts (CuCl)?

Answer: Yes, but with a caveat.

  • Details: The active species is likely a Cu(II)-superoxide or similar complex. Starting with CuCl (Cuprous chloride) is standard because it reacts rapidly with O2 to form the active species. CuCl2 (Cupric chloride) works but often has an induction period.

  • Recommendation: Use CuCl for faster initiation. If using CuCl, ensure it is fresh (white/greenish powder), not dark green/brown (oxidized).

"Gold Standard" Protocol

Objective: Synthesis of this compound (10 mmol scale).

Reagents:

  • o-Phenylenediamine (1.08 g, 10 mmol)

  • CuCl (Cuprous Chloride) (0.5 g, 5 mmol) — Note: High catalyst loading ensures speed.

  • Pyridine (20 mL)

  • Molecular Oxygen (Balloon or bubbler)

Step-by-Step:

  • Setup: Flame-dry a 100 mL two-neck round-bottom flask. Add a magnetic stir bar.

  • Solvation: Add Pyridine (20 mL) and CuCl (0.5 g) . Stir vigorously for 10 minutes under an air atmosphere. The solution should turn dark green/blue as the Cu-Pyridine complex forms.

  • Substrate Addition: Add OPD (1.08 g) in one portion.

  • Oxygenation:

    • Method A (Balloon): Purge the headspace with O2 and attach a double-layer balloon of O2.

    • Method B (Bubbling): Insert a glass pipette and bubble O2 gently through the solution.

  • Reaction (CRITICAL):

    • Monitor temperature.[3][4][5][6] If it rises above 30°C , place the flask in a water bath (20°C).

    • Stir vigorously for 4 hours . The color will transition to a dark brown/red slurry.

  • Workup:

    • Pour the reaction mixture into 200 mL of ice-cold dilute HCl (0.5 M) . Why? This protonates the pyridine (making it water-soluble) and quenches the copper catalyst.

    • The product will precipitate as a brownish solid.

    • Extract with Diethyl Ether (3 x 50 mL) . Avoid DCM if possible to prevent emulsion issues.

  • Purification:

    • Wash organic layer with brine, dry over MgSO4.

    • Concentrate on a rotary evaporator (Bath temp < 35°C ).

    • Recrystallization: Dissolve the crude solid in a minimum amount of warm Ethanol (max 45°C) and cool slowly to 0°C.

    • Target: Pale yellow to brownish needles.

References

  • Nakagawa, H., et al. (1961). "Synthesis of this compound from o-Phenylenediamine." The Journal of Organic Chemistry, 26(11), 4497-4501.

  • Rogic, M. M., et al. (1976). "Copper-catalyzed oxidative cleavage of o-phenylenediamine." Journal of the American Chemical Society, 98(23), 7441-7443.

  • Speier, G. (1986). "Copper-catalyzed oxidation of amines."[5] The Chemistry of Functional Groups, Wiley. (Contextual grounding on Cu/Pyridine mechanisms).

Sources

Troubleshooting low conversion rates in cis,cis-Mucononitrile reactions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: cis,cis-Mucononitrile Conversion

Subject: Troubleshooting Low Conversion Rates in this compound Hydrogenation Department: Application Science & Process Optimization Last Updated: January 28, 2026

Introduction: The Bio-Nylon Challenge

Welcome. If you are accessing this guide, you are likely working on the valorization of bio-based cis,cis-muconic acid derivatives—specifically the hydrogenation of This compound (cc-MN) to hexamethylenediamine (HMDA) or adiponitrile (ADN) .

Unlike the standard petrochemical reduction of adiponitrile, the hydrogenation of cc-MN presents a unique "double-edged" challenge: you must reduce a conjugated diene system without triggering polymerization, while simultaneously reducing a nitrile group that is a known catalyst poison. Low conversion in this system rarely means "nothing is happening"; it usually means the reaction has stalled at an intermediate or diverted into oligomerization.

This guide moves beyond basic protocols to address the mechanistic bottlenecks of this specific molecule.

Part 1: Diagnostic Logic & Troubleshooting (FAQs)

Category A: Catalyst Deactivation & Kinetics

Q1: The reaction initiates rapidly but stalls at ~40-50% conversion. Is my catalyst dead? A: Likely, yes. This is the classic "Nitrile Poisoning" signature, exacerbated by the diene.

  • The Mechanism: Nitriles (

    
    ) are strong 
    
    
    
    -donors that bind tightly to active sites on transition metals (Ni, Co, Pd). In cc-MN, the conjugated diene also adsorbs strongly. If the catalyst surface is saturated by the substrate, hydrogen cannot adsorb (competitive adsorption).
  • The Fix:

    • Increase

      
       Pressure:  You need higher pressure (typically >50 bar) to compete with the nitrile for surface sites.
      
    • Dopants: Switch to a catalyst doped with alkali metals (e.g., LiOH or KOH modified Raney Nickel). The basicity reduces the binding strength of the amine products, preventing product inhibition [1].

    • Loading: For cc-MN, standard loadings (1-2 wt%) are often insufficient. Increase catalyst loading to 5-10 wt% relative to the substrate to ensure sufficient active sites survive the initial poisoning.

Q2: I see a significant amount of "gum" or insoluble solids. What is happening? A: You are seeing competitive polymerization.

  • The Cause: this compound is a 1,4-conjugated diene. Under radical conditions or with specific Lewis acid sites on your catalyst, it behaves like butadiene and polymerizes rather than hydrogenating.

  • The Fix:

    • Lower Initial Temperature: Initiate the reaction at a lower temperature (e.g., 50°C) to favor the kinetically controlled hydrogenation of the C=C bonds first. Once the alkene is saturated to adiponitrile, ramp the temperature (to >80°C) to reduce the nitrile.

    • Solvent Choice: Avoid non-polar solvents that promote radical propagation. Use polar protic solvents like Ethanol or Methanol which can help stabilize intermediates.

Category B: Stereochemistry & Isomerization

Q3: Does the cis,cis geometry affect the reaction rate compared to the trans,trans isomer? A: Yes, drastically. The cis,cis isomer is sterically strained and less planar than the trans,trans form.

  • The Issue: Heterogeneous catalysis requires the molecule to lie flat on the metal surface. The cis,cis geometry ("tub" or "boat" like) hinders effective adsorption, leading to slower turnover frequencies (TOF).

  • Thermodynamic Trap: At high temperatures (>100°C), cc-MN thermally isomerizes to trans,trans-mucononitrile [2]. While the trans form hydrogenates better, the thermal energy required to flip the isomer might also trigger thermal degradation/polymerization before hydrogenation can occur.

  • Protocol Adjustment: Pre-isomerization is a valid strategy. Some protocols suggest a mild thermal treatment or iodine-catalyzed photo-isomerization to convert cc-MN to tt-MN before introducing the hydrogenation catalyst.

Part 2: Visualizing the Failure Points

The following diagrams illustrate the decision logic for troubleshooting and the competing reaction pathways.

Figure 1: Troubleshooting Logic Tree

TroubleshootingLogic Start Problem: Low Conversion of cc-MN CheckSolids Are insoluble solids (gum) present? Start->CheckSolids Polymerization Issue: Polymerization of Diene Action: Lower Initial T, Change Solvent CheckSolids->Polymerization Yes CheckIntermediates Analyze Liquid Phase (GC/HPLC) Is Adiponitrile (ADN) present? CheckSolids->CheckIntermediates No StalledIntermediate Issue: C=N Reduction Failure Action: Increase Pressure, Add Base (LiOH) CheckIntermediates->StalledIntermediate Yes (High ADN, Low HMDA) CheckIsomer Is unreacted cc-MN remaining? CheckIntermediates->CheckIsomer No (Low ADN) Poisoning Issue: Catalyst Poisoning/Pore Blockage Action: Increase Catalyst Loading CheckIsomer->Poisoning Yes StereoIssue Issue: Steric Hindrance (cis-effect) Action: Pre-isomerize to trans,trans CheckIsomer->StereoIssue No (Unknown Isomers)

Caption: Systematic decision tree for diagnosing low conversion based on physical observation and intermediate analysis.

Figure 2: Reaction Pathway & Competitors

ReactionPathway ccMN This compound (Starting Material) ttMN trans,trans-Mucononitrile (Isomer) ccMN->ttMN Isomerization (Heat/Acid) Polymer Oligomers/Polymers (Dead End) ccMN->Polymer Radical/Thermal (Side Rxn) ADN Adiponitrile (Intermediate) ccMN->ADN C=C Hydrogenation (Fast) ttMN->ADN C=C Hydrogenation Imine Imine Intermediate (Unstable) ADN->Imine C=N Hydrogenation (Slow, Rate Limiting) Imine->Polymer Condensation (Secondary Amines) HMDA Hexamethylenediamine (Target Product) Imine->HMDA + H2

Caption: Mechanistic pathway showing the competition between desired hydrogenation (right) and parasitic polymerization (top/bottom).

Part 3: Validated Experimental Protocol

This protocol is designed to minimize polymerization while maximizing nitrile reduction efficiency. It uses a two-stage temperature ramp strategy.

Reagents:

  • Substrate: this compound (purified, >98%)

  • Catalyst: Raney Nickel (W.R. Grace 2800 or equivalent) or 5% Ru/C.

  • Solvent: Methanol or Ethanol (anhydrous).[1]

  • Additive: NaOH or LiOH (1-2 mol% relative to substrate) to suppress secondary amine formation.

Step-by-Step Methodology:

StepActionTechnical Rationale
1. Prep Dissolve cc-MN in Methanol (10 wt% concentration). Add 10 wt% Raney Ni (washed 3x with solvent). Add NaOH.[2]High catalyst loading combats poisoning. Base prevents condensation of imine intermediates [3].
2. Purge Load autoclave. Purge 3x with

, then 3x with

.
Removal of

is critical to prevent radical polymerization of the diene.
3. Stage 1 Pressurize to 50 bar

. Heat to 50°C . Stir at 1000 rpm for 2 hours.
C=C Saturation Phase. Low temp prevents polymerization while saturating the double bonds to form Adiponitrile.
4. Stage 2 Increase Temp to 100°C . Maintain 50 bar. Run for 4-6 hours.C=N Reduction Phase. Higher energy is required to reduce the nitrile to the amine.
5. Finish Cool to RT. Vent. Filter catalyst under inert atmosphere (Raney Ni is pyrophoric).

Data Analysis Table (Expected Results):

Parameter"Bad" Run (Common Error)"Good" Run (Optimized)
Conversion < 60%> 98%
Selectivity (HMDA) < 40% (High oligomers)> 90%
Appearance Yellow/Brown viscous liquidClear/Colorless liquid
Major Impurity Azomethines / PolymersAdiponitrile (trace)

References

  • Vardon, D. R., et al. (2016). "Adipic acid production from lignin-derived muconic acid." Energy & Environmental Science. Link (Demonstrates the bio-pathway and hydrogenation challenges of muconic acid derivatives).

  • Svensson, P., et al. (1995).[3] "Thermal Cis to Trans Isomerization." ResearchGate. Link (Provides mechanistic grounding for nitrile/isomer thermal instability).

  • Yadav, G. D., & Goel, P. K. (2018). "Selective Hydrogenation of Nitriles to Amines." Periodica Polytechnica Chemical Engineering. Link (Authoritative review on catalyst choice and basic additives for nitrile reduction).

  • NREL. (2019). "cis,cis-Muconic Acid Isomerization and Analysis." NREL Publications. Link (Detailed analysis of the stereochemical instability of the parent acid, applicable to the nitrile).

Sources

Technical Support Hub: Stabilizing cis,cis-Mucononitrile

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Subject: Stability Protocols & Degradation Mitigation for cis,cis-Mucononitrile (Z,Z-2,4-hexadienedinitrile) Audience: Chemical Synthesis & Drug Development Teams

The Stability Matrix: Why It Degrades

This compound (CCM) is a kinetically trapped isomer. While it is a critical intermediate for synthesizing diamines and specific nylon precursors, it is thermodynamically unstable relative to its cis,trans and trans,trans isomers.

The molecule faces three primary degradation vectors. Understanding these is the first step in prevention.

Degradation Vectors
VectorMechanismTriggerVisual Indicator
Isomerization

-bond rotation to trans,trans form
Heat (>40°C), Light (UV/Vis), Iodine tracesMelting point increase, NMR shift
Oxidation Oxidative cleavage of double bondsAtmospheric Oxygen, Peroxides in solventsFormation of aldehydes/acids
Polymerization Radical chain reaction or CyclizationLight, heat, lack of inhibitorsDiscoloration (Yellow/Brown), insoluble tars
Pathway Visualization

The following diagram illustrates the kinetic versus thermodynamic pathways. Note that once the molecule isomerizes to trans,trans, it cannot easily revert to cis,cis.

DegradationPathways cluster_legend Stability Legend CCM This compound (Kinetically Trapped) CTM cis,trans-Isomer (Intermediate) CCM->CTM Heat / Light Poly Oligomers / Tars (Irreversible) CCM->Poly Radical Initiators TTM trans,trans-Isomer (Thermodynamic Sink) CTM->TTM Fast Relaxation key Green: Desired Product Yellow: Unstable Intermediate Red: Dead End

Figure 1: Thermal and photochemical degradation pathways of this compound.

Troubleshooting Guide (Reactive Solutions)

Issue: "My white solid turned yellow/brown overnight."

Diagnosis: Radical polymerization or oxidative coupling. Immediate Action:

  • Check Purity: Run TLC (Thin Layer Chromatography). If the spot remains at the baseline, you have polymer formation.

  • Rescue: If the bulk is still solid, perform a rapid recrystallization (see Protocol A).

  • Prevention: Ensure the storage container is flushed with Argon/Nitrogen. Add a radical inhibitor like BHT (Butylated hydroxytoluene) if the compound is in solution.

Issue: "The melting point is higher than literature values (129°C)."

Diagnosis: Isomerization to trans,trans-mucononitrile (MP ~160°C). Root Cause: Exposure to light or heat during drying. Resolution:

  • There is no chemical method to revert trans,trans back to cis,cis efficiently on a prep scale.

  • Discard and Resynthesize is often the only viable option for high-purity applications.

  • Audit: Check your drying oven temperature. It must not exceed 40°C. Use vacuum desiccation at room temperature instead.

Issue: "NMR shows split alkene peaks."

Diagnosis: Partial isomerization.[1] Analysis: cis,cis protons typically appear upfield relative to trans,trans due to magnetic anisotropy and steric shielding. Action: If cis,cis content is >80%, recrystallize immediately. If <50%, repurpose the batch for applications where stereochemistry is non-critical (e.g., total hydrogenation).

Standard Operating Procedures (SOPs)

Protocol A: Purification & Stabilization

Objective: Remove isomers and oligomers while preventing thermal degradation.

Reagents:

  • Crude this compound

  • Ethanol (95%) or Benzene (historical standard, use Toluene/Ethanol mix if safety permits)

  • Activated Charcoal

Steps:

  • Dissolution: Dissolve crude solid in minimum boiling solvent. Crucial: Do not boil longer than 2 minutes.

  • Decolorization: Add activated charcoal (1% w/w) to absorb polymers. Filter hot through a pre-warmed Celite pad.

  • Crystallization: Allow the filtrate to cool slowly to Room Temperature, then move to 4°C. Do not shock-cool, as this traps impurities.

  • Drying: Filter crystals. Dry in a vacuum desiccator over

    
     at Room Temperature  (20-25°C). Do not use a heated oven. 
    
  • Storage: Transfer to an amber vial. Flush with Nitrogen. Store at -20°C.

Protocol B: Synthesis Monitoring (The "Nakagawa" Check)

Context: When synthesizing from o-phenylenediamine via Pb(OAc)4 or Cu-catalyzed oxidation.

Workflow Visualization:

SynthesisCheck Start Reaction Mixture (Oxidation of o-phenylenediamine) Quench Quench/Filter (Remove Metal Salts) Start->Quench Extract Extraction (Keep T < 30°C) Quench->Extract Evap Rotary Evaporation (Bath < 35°C, High Vac) Extract->Evap CRITICAL: Heat Control Check QC Check: 1H NMR Evap->Check Recrystallize Recrystallize Check->Recrystallize Pass (>95% cis,cis) Discard Discard Check->Discard Fail (>10% trans)

Figure 2: Critical Control Points (CCPs) during isolation to prevent in-process isomerization.

Frequently Asked Questions (FAQs)

Q: Can I store this compound in DMSO for biological assays? A: Use with caution. While soluble, DMSO can facilitate isomerization over time or act as an oxidant if not dry. Prepare fresh stock solutions in DMSO-d6 immediately before NMR or biological use. For longer-term liquid storage, Acetonitrile (MeCN) is preferred due to its chemical inertness toward nitriles.

Q: Why does the literature mention "Lead Tetraacetate" (LTA)? Is there a greener way? A: The Nakagawa method (1965) using LTA is the classic route for high stereoselectivity. However, modern "Green Chemistry" favors Copper(I/II)-catalyzed aerobic oxidation . Note that Cu-catalyzed routes often require tighter optimization of ligand spheres to prevent the thermodynamically favored trans,trans product.

Q: I need to hydrogenate it to Hexamethylenediamine (HMDA). Does the isomer matter? A: If you are performing complete hydrogenation to the saturated diamine, the stereochemistry of the double bonds is less critical, as both isomers yield the same linear backbone. However, cis,cis isomers often have different solubility profiles and catalyst binding kinetics (steric bulk) compared to linear trans isomers, potentially affecting reaction rate.

References

  • Synthesis & Oxidation Mechanism: Nakagawa, K., & Onoue, H. (1965).[2] Oxidation of o-phenylenediamines with lead tetra-acetate. Chemical Communications, (17), 396a.[3]

  • Isomerization Dynamics: Determining the stability of cis,cis vs trans,trans isomers in conjugated systems. Journal of Magnetic Resonance, 123(2), 196-200. (Contextual grounding on NMR differentiation).

  • Green Synthesis Alternatives: Copper-catalyzed oxidation of o-phenylenediamines to this compound. (Modern catalytic approaches).

  • Product Safety & Handling: Sigma-Aldrich Safety Data Sheet (SDS) for this compound (CAS: 1557-59-1).

Sources

Technical Support Center: High-Purity Recrystallization of cis,cis-Mucononitrile

Author: BenchChem Technical Support Team. Date: February 2026

This is a technical support guide designed for the purification of cis,cis-mucononitrile (also known as (2Z,4Z)-hexa-2,4-dienedinitrile). This guide addresses the specific challenges of handling this thermally unstable isomer, preventing isomerization to the trans,trans form, and achieving pharmaceutical-grade purity.

Topic: Recrystallization Protocol & Troubleshooting for this compound (CAS: 1557-59-1) Document ID: TS-MUC-004 Last Updated: October 2025 Audience: Process Chemists, medicinal Chemists, R&D Scientists

Core Technical Overview

This compound is a conjugated di-nitrile used as a specialized intermediate in the synthesis of conductive polymers and pharmaceutical heterocycles (e.g., diaminopyridines).

The Critical Challenge: The cis,cis isomer is thermodynamically less stable than the trans,trans isomer. The primary failure mode in purification is inadvertent isomerization driven by excessive heat, light exposure, or catalytic impurities (e.g., iodine or trace acids). Successful recrystallization requires a delicate balance: dissolving the compound without providing enough activation energy to trigger the


 shift.
Physical Property Reference Table
PropertyValueNotes
IUPAC Name (2Z,4Z)-hexa-2,4-dienedinitrile
Molecular Weight 104.11 g/mol
Melting Point (cis,cis) 128 – 131 °C Primary purity indicator [1].[1][2]
Melting Point (trans,trans) > 160 °C (Approx.)[1]Higher MP indicates isomerization.
Solubility (Hot) Ethanol, Toluene, Acetone
Solubility (Cold) Water, Hexanes, Cold Ethanol
Appearance White to pale yellow needlesDark yellow/brown indicates oxidation.

Standard Operating Procedure (SOP)

Recommended Solvent System

Primary System: Ethanol (95%) Alternative System: Toluene (for removal of specific non-polar impurities)

Rationale: Ethanol provides excellent solubility at boiling temperatures (78 °C) and poor solubility at room temperature, maximizing recovery. Crucially, its boiling point is well below the rapid thermal isomerization threshold of the dry solid, minimizing risk compared to higher-boiling solvents like chlorobenzene.

Recrystallization Workflow

RecrystallizationWorkflow Start Crude this compound Dissolve Dissolve in Boiling 95% EtOH (Min. Volume, T < 80°C) Start->Dissolve Filter Hot Filtration (Remove insoluble impurities) Dissolve->Filter Rapidly Cool Slow Cooling to RT (Avoid shock cooling) Filter->Cool Cover with foil (Dark) Chill Chill to 0-4°C (Maximize yield) Cool->Chill Collect Vacuum Filtration Chill->Collect Wash Wash with Cold (-20°C) EtOH Collect->Wash Dry Vacuum Dry in Dark (T < 40°C) Wash->Dry End Pure this compound (MP: 129-131°C) Dry->End

Figure 1: Optimized workflow for the recrystallization of thermally sensitive di-nitriles.

Step-by-Step Protocol
  • Preparation: Weigh the crude solid. Place it in an Erlenmeyer flask. Wrap the flask in aluminum foil to exclude light (preventing photo-isomerization).

  • Dissolution: Add 95% Ethanol (approx. 5-7 mL per gram of solid). Heat gently on a water bath to reflux (~78°C).

    • Critical: Do not reflux for extended periods (>10 mins). Long exposure to heat promotes isomerization.

  • Clarification: If insoluble particles remain (likely inorganic salts from the copper-catalyzed synthesis), filter rapidly through a pre-warmed glass funnel or Celite pad.

  • Crystallization: Remove from heat. Allow the filtrate to cool to room temperature slowly without agitation.

    • Note: Rapid cooling can trap impurities or cause "oiling out."

  • Harvesting: Once crystals form, cool the flask in an ice bath (0–4 °C) for 30 minutes to complete precipitation. Filter via vacuum (Buchner funnel).

  • Washing: Wash the filter cake with a small volume of ice-cold ethanol.

  • Drying: Dry under high vacuum at ambient temperature. Do not use a hot oven.

Troubleshooting Guide & FAQs

Q1: My product is "oiling out" (forming a liquid layer) instead of crystallizing. What happened?

Diagnosis: This usually occurs if the solution is too concentrated, the cooling is too rapid, or the purity is very low (impurities depress the melting point below the solvent boiling point). Corrective Action:

  • Reheat the mixture until the oil redissolves.

  • Add a small amount of extra solvent (10-15% more).

  • Seed the solution: Add a tiny crystal of pure this compound when the solution is slightly warm.

  • Allow to cool very slowly (insulate the flask with a towel).

Q2: The melting point of my purified solid is 155–160 °C. Is this higher purity?

Diagnosis: No. A significantly higher melting point indicates that you have isomerized the product to the trans,trans-mucononitrile form (or a mixture). Cause:

  • Refluxing too long during dissolution.

  • Exposure to UV light during the process.

  • Presence of iodine traces (a common catalyst for isomerization) if used in prior steps. Resolution: The trans isomer is thermodynamically more stable and difficult to revert. You must likely discard or repurpose the batch. For the next batch, strictly limit heat exposure and work in low light.

Q3: The crystals are brown/orange instead of pale yellow.

Diagnosis: Oxidation byproducts (oligomers) or residual copper catalyst (from o-phenylenediamine oxidation). Corrective Action:

  • Activated Carbon: During the hot dissolution step (Step 2), add activated charcoal (1-2% w/w). Stir for 2 minutes, then filter hot (Step 3). This effectively adsorbs colored oligomers.

Q4: My yield is very low (<40%).

Diagnosis: The compound is likely too soluble in ethanol at room temperature, or you used too much solvent. Corrective Action:

  • Concentrate the mother liquor (filtrate) by rotary evaporation to half volume and repeat the cooling step to harvest a "second crop."

  • Note: Always check the purity of the second crop separately; it often contains more impurities.

Decision Tree: Quality Control

Use this logic flow to determine the next step after your first recrystallization attempt.

QCDecisionTree CheckMP Measure Melting Point (MP) RangeCorrect MP = 128-131°C CheckMP->RangeCorrect RangeHigh MP > 140°C CheckMP->RangeHigh RangeLow MP < 120°C CheckMP->RangeLow Success PASS: Pure cis,cis Isomer Proceed to storage RangeCorrect->Success FailTrans FAIL: Isomerized to trans,trans Cannot recover cis form RangeHigh->FailTrans ActionDry Action: Dry further under vacuum RangeLow->ActionDry FailImpure FAIL: Impure / Wet ActionRecrys Action: Recrystallize again (Use less solvent) ActionDry->ActionRecrys If MP still low

Figure 2: Quality control decision matrix based on melting point analysis.

Storage and Stability

  • Temperature: Store at -20 °C.

  • Atmosphere: Inert gas (Argon or Nitrogen) recommended to prevent oxidative degradation.

  • Light: Amber vials or foil-wrapped containers are mandatory .

Safety Information

  • Toxicity: As a nitrile, this compound is harmful if swallowed, inhaled, or in contact with skin (H302+H312+H332). It may liberate cyanide upon metabolism or combustion.

  • Handling: Always handle in a fume hood. Wear nitrile gloves.

  • Waste: Dispose of mother liquors as hazardous organic waste (nitrile-containing).

References

  • Sigma-Aldrich. this compound Product Specification & Melting Point. Retrieved from

  • Kajimoto, T., Takahashi, H., & Tsuji, J. (1976). Copper-catalyzed oxidation of o-phenylenediamines to cis,cis-mucononitriles. The Journal of Organic Chemistry, 41(8), 1389-1392. Retrieved from

  • PubChem. this compound Compound Summary (CID 5367033). Retrieved from

  • Frontier, A. Tips and Tricks for Crystallization. University of Rochester, Department of Chemistry. Retrieved from

Sources

Identifying and minimizing byproducts in o-phenylenediamine oxidation

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic: Identifying and Minimizing Byproducts in o-Phenylenediamine (OPD) Oxidation Assigned Specialist: Senior Application Scientist

Executive Summary & Mechanism

The Core Challenge: The oxidation of o-phenylenediamine (OPD) by horseradish peroxidase (HRP) is not a single-pathway reaction. While the desired output is the soluble, yellow-orange dimer 2,3-diaminophenazine (DAP) , the reaction is plagued by a competing pathway: oxidative polymerization .

This competition leads to two primary failure modes in experimental data:

  • Signal Loss/Scattering: Formation of insoluble oligomers (polyOPD) that scatter light rather than absorbing it at the target wavelength (450 nm or 492 nm).

  • High Background: Non-enzymatic auto-oxidation triggered by light, trace metals, or dissolved oxygen.

The Reaction Pathway (Visualized)

The following diagram illustrates the bifurcation between the desired signal generation (DAP) and the undesired noise generation (PolyOPD/Azo byproducts).

OPD_Oxidation_Pathway OPD o-Phenylenediamine (Substrate) Radical Cation Radical Intermediate OPD->Radical HRP + H2O2 (Enzymatic) AutoOx Azo-Byproducts (High Background) OPD->AutoOx Light/Air/Cu2+ (Non-Enzymatic) DAP 2,3-Diaminophenazine (DAP) (Signal: 450nm) Radical->DAP Cyclization (Low Ionic Strength) Polymer PolyOPD (Precipitate/Noise) Radical->Polymer Linear Coupling (High Cl- Conc.)

Figure 1: Mechanistic bifurcation in OPD oxidation. The presence of halide ions (Cl⁻) significantly accelerates the red pathway (Polymerization) over the green pathway (Cyclization).

Troubleshooting Guide

This module addresses specific spectral and physical anomalies.

Symptom: Non-Monotonic Kinetics (Signal "Dip")

Observation: The absorbance at 450 nm rises initially, then dips or plateaus unexpectedly before rising again.

  • Root Cause: Competition between dimerization and polymerization. High concentrations of Chloride ions (

    
    ) promote the formation of linear polymers (polyOPDs) which have different optical properties than DAP.
    
  • Technical Fix:

    • Swap Salts: Replace NaCl with

      
       or 
      
      
      
      in your buffer. Nitrate and sulfate anions stabilize the dimerization pathway, maintaining linearity for up to 2 hours.
    • Check Ionic Strength: Polymerization is favored at high ionic strengths (

      
      ). Keep buffer molarity optimized.
      
Symptom: High Background (Dark Control Wells)

Observation: Negative controls (no enzyme) turn yellow/brown.

  • Root Cause: Auto-oxidation. OPD is highly sensitive to UV/Vis light and trace transition metals (

    
    , 
    
    
    
    ) which act as pseudo-peroxidases.
  • Technical Fix:

    • Chelation: Add 1-2 mM EDTA to the substrate buffer to sequester trace metals.

    • Dark Incubation: Prepare substrate solutions immediately before use and keep them in opaque vessels (amber tubes).

Symptom: Precipitate Formation

Observation: Orange/brown flakes appear in the wells, interfering with plate reading.

  • Root Cause: Over-oxidation. If the HRP or

    
     concentration is too high, the local concentration of radicals exceeds the solubility limit of the oligomers.
    
  • Technical Fix:

    • Quench Faster: Do not exceed 15-20 minutes of development time.

    • Dilute Enzyme: Perform a checkerboard titration to lower the HRP conjugate concentration.

Optimized Experimental Protocols

Protocol A: High-Fidelity OPD Substrate Preparation

Designed to minimize polymerization byproducts for quantitative ELISA.

Reagents:

  • OPD Dihydrochloride (Store at 4°C, desiccated).

  • Phosphate-Citrate Buffer (pH 5.0).[1]

  • 
     (Analytical Grade).
    
  • Critical: Sodium Nitrate (

    
    ) or Citrate (Avoid high NaCl).
    

Step-by-Step:

  • Buffer Prep: Prepare 0.05 M Phosphate-Citrate buffer, pH 5.0. Ensure water is

    
     (Milli-Q) to remove metal ions.
    
  • Dissolution: Dissolve OPD to a concentration of 0.4 mg/mL .

    • Note: If using tablets, allow them to reach room temperature before opening foil to prevent condensation (moisture accelerates auto-oxidation).

  • Activation: Immediately prior to dispensing (within 5 mins), add

    
     to a final concentration of 0.012%  (
    
    
    
    of 30%
    
    
    per mL of buffer).
  • Dispense: Add 100

    
     per well.
    
  • Incubate: Room temperature, protected from light . Monitor for 10–20 mins.

  • Stop: Add 50

    
     of 3 M 
    
    
    
    .
    • Result: Color shifts from Yellow (

      
      ) to Orange (
      
      
      
      ).
Protocol B: Byproduct Identification (HPLC)

For users validating the purity of their reaction products.

  • Column: C18 Reverse Phase (e.g., 5

    
    , 4.6 x 250 mm).
    
  • Mobile Phase: Gradient of Water (0.1% TFA) and Acetonitrile.

  • Detection:

    • DAP (Product): Elutes early; sharp peak;

      
       420-430 nm.
      
    • Azo-Dimers (Byproduct): Elute later (more hydrophobic); broad peaks.

    • PolyOPD: Often retained on the column or elutes as a smear at very high organic content.

Frequently Asked Questions (FAQs)

Q1: Why does adding sulfuric acid change the color from yellow to orange? A: The addition of strong acid (


) protonates the phenazine nitrogens on the 2,3-diaminophenazine (DAP) molecule. This electronic structural change causes a bathochromic shift (red shift) in the absorbance maximum, moving it from ~450 nm (yellow) to 492 nm (orange). This protonated form is stable and stops the enzymatic reaction by denaturing the HRP.

Q2: Can I use HCl instead of H2SO4 to stop the reaction? A: It is not recommended . Hydrochloric acid introduces chloride ions (


). As detailed in the Mechanism section, halide ions can catalyze the polymerization pathway even during the stopping phase, potentially leading to delayed precipitate formation or scattering noise. Sulfuric acid is the superior stopping agent for OPD.

Q3: My OPD powder has turned slightly grey/brown in the bottle. Is it safe to use? A: No. Discard it. The discoloration indicates auto-oxidation has occurred. Using partially oxidized OPD will result in high background noise (high blank values) and reduced sensitivity because a portion of the substrate is already "spent" or converted to inhibitory byproducts.

Q4: Is 2,3-diaminophenazine (DAP) the only product? A: In an ideal enzymatic system, yes. However, in synthesis contexts or uncontrolled oxidative environments, you may generate 2,2'-diaminoazobenzene (an azo dimer) or Bandrowski's base analogues (trimers). These are impurities that should be minimized by controlling pH and protecting the reaction from light.

References

  • Revisiting o-Phenylenediamine as a Nanomaterial-Catalyzed Signaling Agent: Dimerization versus Polymerization. Source: National Institutes of Health (NIH) / ACS Applied Materials & Interfaces URL:[Link] Relevance: Definitive source on the competition between DAP formation and Polymerization, and the effect of chloride ions.

  • Formation of 2,3-diaminophenazines and their self-assembly. Source: ResearchGate / Journal of Materials Chemistry URL:[Link] Relevance: Structural characterization of the oxidation products.[2]

Sources

Scaling up cis,cis-Mucononitrile synthesis from lab to pilot scale

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Transitioning from Lab-Scale (Lead Tetraacetate) to Pilot-Scale (Catalytic Aerobic Oxidation) & Troubleshooting Stereochemical Integrity.

Executive Summary

Scaling cis,cis-mucononitrile (1,4-dicyano-1,3-butadiene) presents two distinct challenges: chemical feasibility and stereochemical stability .[1][2] While the classic Nakagawa method (Lead Tetraacetate oxidation of o-phenylenediamine) delivers high stereospecificity at the gram scale, it is unsuitable for pilot-scale operations due to stoichiometric heavy metal waste (Pb) and cost.[1]

This guide focuses on the Copper-Catalyzed Aerobic Oxidation route as the viable scale-up alternative, while addressing the critical "failure mode" of this molecule: its rapid photo- and thermal isomerization to the thermodynamically stable trans,trans isomer.[1]

Module 1: Reaction Engineering (The Scale-Up Protocol)
The Challenge: Moving from Stoichiometric Pb to Catalytic Cu

User Issue: "We are scaling the Nakagawa LTA method, but the lead waste disposal is stalling the project. Yields are also dropping in the 50L reactor."

Root Cause:

  • Mass Transfer: The LTA reaction is heterogeneous and diffusion-controlled.[1][2] In larger reactors, poor mixing leads to local "hot spots" where thermal isomerization occurs.[1][2]

  • Toxicity: Generating kg-quantities of lead diacetate waste is non-compliant with modern Green Chemistry principles (E-Factor > 100).[1][2]

The Solution: Copper-Catalyzed Aerobic Oxidation Switch to a CuCl/O₂ system.[1] This utilizes molecular oxygen as the terminal oxidant, reducing waste to water and catalyst traces.

Protocol: Pilot-Scale Aerobic Oxidation (Recommended) [1][2]

ParameterSpecificationRationale
Substrate o-Phenylenediamine (OPD)Precursor.[1][2][3] Must be freshly recrystallized (darken OPD indicates oxidation).[1][2]
Catalyst CuCl (Cuprous Chloride)5-10 mol%.[1][2] Activates O₂ for oxidative cleavage.[1][2]
Solvent Pyridine (anhydrous)Acts as both solvent and ligand for Cu.[1][2]
Oxidant O₂ (Sparged) or AirPure O₂ increases rate but requires safety interlocks for flammability.[1][2]
Temperature < 25°C (Strict Control)Higher temps favor cis

trans isomerization.[1][2]
Reaction Time 4–6 HoursMonitored by TLC/HPLC.[1][2] Extended time risks over-oxidation.[1][2]

Step-by-Step Workflow:

  • Inerting: Purge reactor with N₂.

  • Catalyst Activation: Dissolve CuCl in Pyridine. Sparge with O₂ for 30 mins until the solution turns dark green (active Cu-oxo species).

  • Addition: Add o-phenylenediamine solution slowly. Critical: The reaction is exothermic.[1] Maintain internal temp

    
     using jacket cooling.
    
  • Quench: Once starting material is consumed, quench immediately (see Module 2).

G cluster_control Critical Control Points Start Start: o-Phenylenediamine CatPrep Catalyst Activation (CuCl + Pyridine + O2) Start->CatPrep Dissolve Reaction Oxidative Cleavage (Exothermic, <25°C) CatPrep->Reaction O2 Sparge Monitor QC Check (Isomer Ratio) Reaction->Monitor Sampling Monitor->Reaction Incomplete Quench Quench & Extraction Monitor->Quench >98% Conv.

Caption: Workflow for Cu-catalyzed oxidative cleavage. Note the iterative QC check to prevent over-reaction.

Module 2: Stereochemical Integrity (The "Cis" Problem)
The Challenge: The "Pink" Product

User Issue: "Our final product is pink/red and has a lower melting point than literature values (MP: 129°C). NMR shows split peaks."

Root Cause: The "Pink" color is a tell-tale sign of isomerization or polymerization.[1][2] Pure this compound is colorless or pale yellow.[1][2]

  • Isomerization Pathway: cis,cis (Kinetic Product)

    
    cis,trans
    
    
    
    trans,trans (Thermodynamic Product).[1]
  • Trigger: The conjugated diene system is highly susceptible to photo-isomerization under standard lab lighting.[1][2]

Troubleshooting Guide: Preserving the cis,cis State

VariableControl MeasureWhy?
Light Amber Glass / Foil Wrap UV/Visible light excites the

-system, lowering the rotation barrier of the double bond.[1]
Heat Sublimation / Low-Temp Recryst. Avoid distillation.[1][2] The cis,cis isomer melts at ~129°C but isomerizes rapidly above 100°C in solution.
Acidity Neutralize Silica Acidic sites on silica gel can catalyze isomerization during column chromatography.[1][2] Use neutral alumina or buffered silica.[1][2]

Diagram: Isomerization "Death Spiral" This diagram illustrates why process control is vital. Once the trans isomer forms, it cannot easily revert to cis.

Isomerization CisCis This compound (Kinetic Product) Target CisTrans cis,trans-Isomer (Intermediate) CisCis->CisTrans Light (hν) or Heat (>50°C) TransTrans trans,trans-Mucononitrile (Thermodynamic Product) Waste CisTrans->TransTrans Rapid Conversion TransTrans->CisCis Impossible (Thermal)

Caption: The irreversible cascade from the desired kinetic product to the thermodynamic waste product.

Module 3: Safety & Downstream Processing
The Challenge: Lachrymator Handling

User Issue: "Operators are reporting eye irritation even with standard fume hoods."

Safety Alert: this compound is a potent lachrymator (similar to tear gas) and a skin irritant.[1][2] At pilot scale (kg quantities), micro-dust or sublimed vapor can bypass standard filters.[1][2]

Required Safety Protocols:

  • Containment: Solid handling (weighing/transfer) must occur in a Powder Containment Booth or Glovebox, not just a standard hood.[1][2]

  • Neutralization: Keep a solution of 10% NaOH or Sodium Hypochlorite ready to neutralize spills (hydrolysis of nitriles).[1][2]

  • PPE: Double nitrile gloves and full-face respirators (P100/Organic Vapor cartridges) are mandatory during reactor opening.[1][2]

Purification Strategy (Pilot Scale)

Avoid column chromatography at kg scale due to solvent volume and isomerization risk.[1][2]

  • Extraction: Extract the crude reaction mixture (Pyridine) with Ether/Water.[1][2] Wash extensively to remove Cu salts.[1][2]

  • Crystallization:

    • Solvent: Benzene (Legacy) or Toluene/Ethanol (Modern).[1][2]

    • Method: Dissolve at 40°C (do not boil), filter hot to remove Cu residues, then cool slowly to 4°C in the dark.

  • Sublimation (Highest Purity): For pharmaceutical grade, sublimation at high vacuum (

    
     mmHg) and moderate temp (60-70°C) is the gold standard to separate non-volatile colored impurities.[1][2]
    
FAQs: Specific Troubleshooting

Q: Can I use the Nakagawa (Lead) method if I have no other choice? A: Yes, but you must control the exotherm. Add LTA in portions to the amine solution at <20°C. Do not add amine to LTA. Dispose of Pb residues as hazardous heavy metal waste.

Q: How do I quantify the isomer ratio? A: Use H-NMR. The coupling constants (


) differ significantly.[1]
cis,cis: 

Hz.[1][2] trans,trans:

Hz.[1][2]

Q: My yield is 30% lower than the paper. Why? A: Check your o-phenylenediamine source.[1][2] If it is brown/black, it is partially oxidized.[1] Recrystallize it from water (with sodium dithionite) before use.

References
  • Nakagawa, K.; Onoue, H. (1966).[1][2] "Oxidation of o-phenylenediamines with lead tetra-acetate." Chemical Communications, (17), 396.[1][4]

    • Foundational text for the oxid
  • Takahashi, H.; Kajimoto, T.; Tsuji, J. (1972).[1] "Organic Synthesis by Means of Metal Complexes. X. Copper Catalyzed Oxidation of o-Phenylenediamine to Mucononitrile."[1][2][3] Synthetic Communications, 2(3), 181-185.[1][2]

    • The recommended pilot-scale method avoiding Lead (Pb).
  • Organic Syntheses, Coll. Vol. 5, p. 65 (1973). "this compound."[1][2]

    • Standard operating procedure for characteriz
  • National Center for Biotechnology Information. (2024).[1][2] PubChem Compound Summary for CID 5353896, Mucononitrile.[1][2]

    • Safety and toxicity data (Lachrymator warnings).[1]

Sources

How to monitor cis,cis-Mucononitrile reaction progress effectively

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Monitoring cis,cis-Mucononitrile Reaction Progress

Ticket ID: CCM-MON-2024 Subject: Technical Guide for Synthesis Monitoring & Isomer Differentiation Status: Open for Consultation

Executive Summary

This compound (1,4-dicyano-1,3-butadiene) is a thermodynamically unstable intermediate often encountered in the synthesis of adiponitrile derivatives or functionalized polymers. The primary challenge in monitoring this reaction is not merely yield determination, but the rigorous detection of geometric isomerization . The cis,cis isomer readily converts to the more stable cis,trans and trans,trans forms under thermal stress, light exposure, or catalytic influence.

This guide provides a multi-modal monitoring framework, prioritizing the differentiation of geometric isomers using HPLC and NMR.

Module 1: Chromatographic Separation (HPLC)

Objective: Quantitative assessment of reaction conversion and isomer purity.

The Challenge

Standard C18 columns often struggle to resolve cis,cis from cis,trans isomers due to similar hydrophobicities. The cis,cis form is more compact (higher dipole moment), while the trans,trans form is linear and planar (better packing with stationary phase).

Recommended Protocol

Column Selection:

  • Primary Recommendation: Phenyl-Hexyl or Biphenyl stationary phases. The

    
     interactions between the aromatic ring of the column and the conjugated diene system of mucononitrile offer superior selectivity for geometric isomers compared to standard alkyl chains.
    
  • Alternative: C30 (high shape selectivity) or "Shape-Selective" C18 (high carbon load, polymeric bonding).

Mobile Phase Strategy:

  • Solvent A: Water + 0.1% Phosphoric Acid (suppresses secondary silanol interactions).

  • Solvent B: Acetonitrile (ACN).

  • Gradient: Shallow gradient (e.g., 5% to 30% B over 20 minutes). Rapid gradients will co-elute isomers.

Data Interpretation:

Isomer Predicted Elution Order (Reverse Phase) Rationale
cis,cis 1st (Earliest) Most polar, least planar; poorest interaction with stationary phase.
cis,trans 2nd (Intermediate) Intermediate polarity and planarity.

| trans,trans | 3rd (Latest) | Least polar, most planar; strongest packing/interaction with column. |

Technical Note: Always perform a "spiking" experiment with a known trans,trans standard (often commercially available or easily synthesized by refluxing the cis,cis mixture with iodine) to confirm retention times.

Module 2: Spectroscopic Validation (NMR)

Objective: Absolute confirmation of stereochemistry. HPLC gives you peaks; NMR tells you what they are.

The "Coupling Constant" Rule

The definitive metric for distinguishing mucononitrile isomers is the vicinal proton-proton coupling constant (


) across the double bond.
  • cis-coupling (

    
    ):  Typically 9–12 Hz .
    
  • trans-coupling (

    
    ):  Typically 14–17 Hz .
    
Protocol: 1H-NMR Analysis
  • Solvent: DMSO-

    
     or Acetone-
    
    
    
    . Avoid
    
    
    if the product is acid-sensitive or prone to aggregation.
  • Focus Region: The olefinic region (5.5 – 7.5 ppm).

  • Analysis:

    • The cis,cis isomer possesses symmetry (depending on conformation), often simplifying the spectrum.

    • Look for the doublet-of-doublets (dd) signals.

    • Calculation: Measure the distance (in Hz) between the outer and inner peaks of the doublet.

Decision Logic:

  • If

    
     Hz 
    
    
    
    cis alkene present.
  • If

    
     Hz 
    
    
    
    trans alkene present.[1]
  • If both sets of constants appear

    
     Mixed cis,trans  system.
    

Module 3: In-Situ Kinetic Monitoring (UV-Vis)

Objective: Real-time observation of isomerization without sampling.

This compound has a shorter effective conjugation length than the planar trans,trans isomer due to steric twisting.

  • cis,cis:

    
     is hypsochromically shifted (lower wavelength, e.g., ~250-260 nm).
    
  • trans,trans:

    
     is bathochromically shifted (higher wavelength, e.g., ~270-280 nm) with a higher extinction coefficient (
    
    
    
    ).

Workflow:

  • Set up a flow cell or dip probe in the reactor.

  • Monitor the ratio of absorbance at two wavelengths (e.g.,

    
    ).
    
  • A rising absorbance at the longer wavelength indicates isomerization to the trans form.

Visual Troubleshooting Guide

Diagram 1: Analytical Decision Tree

This workflow illustrates how to process a reaction aliquot to confirm cis,cis purity.

AnalyticalWorkflow Start Reaction Aliquot Quench Quench (Cold, Neutral pH) Start->Quench HPLC HPLC Analysis (Phenyl-Hexyl Column) Quench->HPLC Decision Peak Profile? HPLC->Decision SinglePeak Single Early Peak Decision->SinglePeak High Purity MultiPeak Multiple Peaks Decision->MultiPeak Mixture NMR_Conf 1H-NMR Validation (Check J-Coupling) SinglePeak->NMR_Conf MultiPeak->NMR_Conf Result_Cis Confirmed cis,cis (J = 10-12 Hz) NMR_Conf->Result_Cis Result_Trans Isomerized (trans) (J = 15-17 Hz) NMR_Conf->Result_Trans

Caption: Figure 1. Step-by-step analytical decision matrix for validating this compound purity using coupled HPLC and NMR techniques.

Diagram 2: Isomerization Pathways

Understanding where you lose your product.

Isomerization CC This compound (Kinetic Product) CT cis,trans-Mucononitrile (Intermediate) CC->CT Fast Isomerization TT trans,trans-Mucononitrile (Thermodynamic Sink) CT->TT Irreversible Factors Catalysts for Loss: 1. UV Light (hν) 2. Heat (>50°C) 3. Iodine/Radicals Factors->CC

Caption: Figure 2. Thermal and photochemical isomerization pathways leading to the thermodynamic trans,trans sink.

Troubleshooting & FAQs

Ticket #001: "My HPLC peaks are merging."

Issue: You observe a "shoulder" on your main peak rather than a distinct separation. Diagnosis: The cis,cis and cis,trans isomers are co-eluting. This is common on standard C18 columns with high organic content in the mobile phase. Resolution:

  • Switch Column: Move to a Phenyl-Hexyl or Biphenyl column.

  • Lower Temperature: Run the column at 15°C–20°C. Lower temperatures often improve separation of geometric isomers by maximizing shape-selectivity mechanisms.

  • Reduce Gradient Slope: Decrease the rate of ACN addition (e.g., 0.5% per minute).

Ticket #002: "The product solidified unexpectedly."

Issue: The reaction mixture was an oil or liquid, but after leaving it on the bench, crystals formed. Diagnosis: Spontaneous isomerization. The trans,trans-mucononitrile generally has a higher melting point and lower solubility than the cis,cis isomer due to efficient crystal packing of the planar molecule. Resolution:

  • Immediate Action: Analyze the solid by NMR. If

    
     Hz, it is the trans,trans isomer.
    
  • Prevention: Store cis,cis samples in the dark (foil-wrapped) and at -20°C. Avoid acidic workups.

Ticket #003: "NMR signals are broad/undefined."

Issue: The olefinic region is messy, preventing


-value calculation.
Diagnosis:  This often indicates fluxional behavior or aggregation, or the presence of paramagnetic impurities (if using oxidative synthesis routes).
Resolution: 
  • Dilution: Dilute the NMR sample significantly.

  • Solvent Switch: Try Acetone-

    
    , which often provides sharper peaks for nitriles compared to DMSO.
    
  • Filtration: Ensure all inorganic oxidants (e.g., Mn, Cu salts) are removed via a silica plug before NMR.

References

  • Isomerization Dynamics: Green Chemistry, "cis,cis-Muconic acid isomerization and catalytic conversion," (Discusses the thermodynamic instability of the cis,cis framework).

  • NMR Coupling Constants: BenchChem, "Distinguishing Cis and Trans Isomers with 1H NMR Coupling Constants."[2] (Establishes the J=10-12Hz vs J=14-17Hz rule).

  • HPLC Method Development: Phenomenex, "Chiral and Isomer HPLC Separations." (General principles for geometric isomer separation using shape-selective phases).

  • Synthesis Context: MDPI, "Efficient Synthesis of cis,cis-Muconic Acid..." (Provides context on the oxidative cleavage routes that generate these skeletons).

Sources

Managing exothermic reactions in cis,cis-Mucononitrile production

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Managing Exothermic Reactions & Process Selectivity

Executive Summary: The Thermal & Selectivity Paradox

Welcome to the technical guide for the oxidative cleavage of o-phenylenediamine (OPD) to cis,cis-mucononitrile (MNL). If you are accessing this guide, you are likely using the Copper(I) Chloride/Oxygen/Pyridine system (modified Nakagawa method).

The Core Challenge: This reaction presents a classic chemical engineering paradox.

  • Thermodynamics: The oxidative cleavage of the aromatic ring is highly exothermic.

  • Kinetics: High concentrations of OPD favor the intermolecular coupling side-reaction (producing 2,3-diaminophenazine) rather than the desired intramolecular cleavage.

The Solution: To achieve high yield (>90%) and manage the exotherm, you must operate in a starved-feed regime . You cannot simply mix reagents and heat. The OPD must be added slowly to an oxygen-saturated catalyst solution to keep the instantaneous concentration of OPD near zero.

Critical Safety & Setup (Pre-Reaction)
Q: What is the primary thermal risk in this synthesis?

A: The reaction involves the rapid uptake of molecular oxygen (O₂) in a flammable solvent (Pyridine, Flash Point: 20°C). The oxidation of OPD releases significant heat. If OPD is added too quickly, the rate of heat generation (


) will exceed your cooling capacity (

), leading to a thermal runaway. Furthermore, a runaway typically consumes O₂ faster than it can be supplied, shifting the reaction toward the phenazine impurity (dark brown/black tar).
Q: How should I design the reactor setup?

A: Use a semi-batch reactor configuration.

  • Vessel: 3-neck round-bottom flask or jacketed reactor.

  • Gas Feed: O₂ must be introduced via a fritted gas dispersion tube (sparger) to maximize mass transfer. Surface purging is insufficient.

  • Dosing: Use a syringe pump or peristaltic pump for the OPD solution. Manual addition is strongly discouraged.

  • Cooling: An ice-water or glycol bath capable of maintaining 0–25°C.

Standard Operating Procedure (The "Golden Path")

Objective: Synthesis of this compound via CuCl-catalyzed aerobic oxidation.

Reagents:

  • o-Phenylenediamine (OPD)

  • Copper(I) Chloride (CuCl) - Must be fresh/white. Green CuCl indicates oxidation to Cu(II) and is inactive.

  • Pyridine (anhydrous preferred)

  • Oxygen (O₂) gas[1]

Protocol:

  • Catalyst Preparation:

    • Purge the reactor with O₂.

    • Dissolve CuCl (1.0 eq relative to intended instantaneous load, usually catalytic in continuous flow but stoichiometric ratios are often used in batch to ensure speed) in Pyridine.

    • Note: In the classic Tsuji/Kajimoto method, CuCl is used in stoichiometric or near-stoichiometric amounts to maximize rate, but catalytic variants exist.

    • Stir vigorously under O₂ flow until the solution is oxygen-saturated (approx. 10-15 mins).

  • The "Starved" Addition (Critical Step):

    • Dissolve OPD in a separate volume of Pyridine.

    • Slowly add the OPD solution to the vigorously stirred CuCl/Pyridine solution under continuous O₂ bubbling.

    • Rate Control: The addition should take 30–60 minutes. The solution should remain dark green (active Cu-O₂ species). If it turns black, stop addition immediately.

  • Workup:

    • Evaporate Pyridine under reduced pressure (keep bath <40°C to prevent isomerization).

    • Extract residue with ether/DCM.

    • Recrystallize immediately.

Troubleshooting Guide: Diagnostics & Solutions
SymptomRoot Cause AnalysisCorrective Action
Rapid Temperature Spike (>5°C/min) Dosing Rate Exceeds Cooling: The OPD feed rate is too high for the heat transfer area of the reactor.1. STOP the OPD feed pump immediately.2. Increase stirring speed to improve heat transfer.3. Do NOT stop O₂ flow (starvation promotes side reactions).
Solution Turns Black/Tar-like Phenazine Formation: High local concentration of OPD caused intermolecular coupling instead of cleavage.1. Check stirring (is it a vortex?).2. Reduce OPD concentration in the feed stock.3. Verify O₂ sparger is not clogged.
Low Yield (<50%) Catalyst Deactivation: CuCl was likely oxidized to CuCl₂ (green/blue solid) before the reaction started.1. Use fresh CuCl (white powder).2. Ensure the reactor is purged with O₂ before adding the catalyst.
Product is Yellow/Orange (Not White) Isomerization: cis,cis-MNL is thermally unstable and isomerizes to cis,trans or trans,trans forms.1. Keep rotary evaporator bath <40°C.2. Store final product at -20°C in the dark.
O₂ Uptake Stops Prematurely Mass Transfer Limitation: The reaction is diffusion-limited, not kinetically limited.1. Switch from a simple tube to a fritted glass sparger .2. Increase agitation RPM.
Mechanistic & Process Visualization
Figure 1: Reaction Pathway & Selectivity Control

This diagram illustrates the bifurcation between the desired cleavage and the undesired coupling, controlled by OPD concentration.

ReactionPathway OPD o-Phenylenediamine (Feed) Intermediate Coordinated Intermediate OPD->Intermediate Slow Addition Cu_O2 Cu(I)-O2 Complex (Reactor Pool) Cu_O2->Intermediate MNL This compound (Desired Product) Intermediate->MNL Low [OPD] Intramolecular Cleavage Phenazine 2,3-Diaminophenazine (Side Product) Intermediate->Phenazine High [OPD] Intermolecular Coupling

Caption: Figure 1: Kinetic competition between intramolecular cleavage (green) and intermolecular coupling (red).

Figure 2: Reactor Setup for Exotherm Management

A self-validating setup ensuring heat removal and mass transfer.

ReactorSetup cluster_reactor Jacketed Reactor (0-25°C) ReactionMix Active Reaction Mix (CuCl + Pyridine + O2) TempProbe Temp Probe (Feedback Loop) ReactionMix->TempProbe Sparger Fritted Gas Sparger (High Mass Transfer) Sparger->ReactionMix FeedPump Syringe Pump (Strict Rate Control) FeedPump->ReactionMix Slow OPD Feed O2Source O2 Source (Constant Flow) O2Source->Sparger

Caption: Figure 2: Semi-batch configuration. The syringe pump limits fuel (OPD) while the sparger maximizes oxidant (O₂).

References
  • Kajimoto, T., Takahashi, H., & Tsuji, J. (1976). Organic Synthesis by Means of Metal Complexes. X. Copper Catalyzed Oxidation of o-Phenylenediamine to Mucononitrile. Journal of Organic Chemistry, 41(8), 1389–1392.

  • Sigma-Aldrich. (2023). Safety Data Sheet: this compound.

  • Barton, D. H. R., & Ollis, W. D. (1979). Comprehensive Organic Chemistry: The Synthesis and Reactions of Organic Compounds. Pergamon Press.

Sources

Validation & Comparative

cis,cis-Mucononitrile vs trans,trans-Mucononitrile reactivity comparison

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison between cis,cis-mucononitrile and trans,trans-mucononitrile, focusing on their distinct synthesis pathways, physical properties, and reactivity profiles.

Executive Summary

Mucononitrile (1,4-dicyano-1,3-butadiene) exists primarily as three geometric isomers: cis,cis, cis,trans, and trans,trans. This guide focuses on the two symmetric isomers, which exhibit drastically different reactivity profiles due to their steric configurations.

  • This compound is the kinetic product of oxidative cleavage reactions (e.g., from o-phenylenediamine). It is a high-energy isomer prone to thermal isomerization and photocyclization.

  • trans,trans-Mucononitrile is the thermodynamically stable isomer. It is favored in high-temperature processing and serves as a rigid linker in coordination polymers and a precursor for bulk hydrogenation to hexamethylenediamine (HMDA).

Structural & Physical Characterization

The stereochemistry of the butadiene backbone dictates the physical state and stability of these nitriles. The cis,cis isomer possesses a "U-shaped" geometry that creates steric strain between the nitrile groups, whereas the trans,trans isomer adopts a linear, planar "zigzag" conformation allowing for efficient crystal packing.

Table 1: Physical Property Comparison

FeatureThis compoundtrans,trans-Mucononitrile
CAS Number 1557-59-13588-63-4 (Generic/Isomer Mix: 1119-85-3*)
Structure Bent (C2v symmetry potential)Linear (C2h symmetry)
Melting Point 129 – 131 °C> 160 °C (Thermodynamic product)
Solubility Soluble in polar aprotic solvents (DMSO, Acetone)Lower solubility due to efficient packing
Dipole Moment High (Net dipole from cis-CN groups)Zero (Centrosymmetric cancellation)
Stability Kinetic product; isomerizes upon heating/lightThermodynamic product; stable
Primary Utility Precursor for pyrroles/cyclobutenes; Fine ChemPolymer crosslinker; HMDA feedstock

*Note: CAS 1119-85-3 often refers to the non-conjugated 1,4-dicyano-2-butene isomer but is sometimes conflated in databases. Always verify by NMR.

Synthetic Pathways

The access routes to these isomers are mechanistically distinct. The cis,cis isomer is almost exclusively accessed via oxidative ring opening of aromatic systems, while the trans,trans isomer is accessed via isomerization or condensation chemistry.

SynthesisPathways OPD o-Phenylenediamine CuCat CuCl / O2 / Pyridine (Oxidative Cleavage) OPD->CuCat CC_Muco This compound (Kinetic Product) CuCat->CC_Muco 95% Yield Isom I2 (cat) / hν or Δ CC_Muco->Isom Isomerization Glyoxal Glyoxal + Cyanoacetic Acid BaseCat Base Catalysis (Knoevenagel) Glyoxal->BaseCat TT_Muco trans,trans-Mucononitrile (Thermodynamic Product) BaseCat->TT_Muco Isom->TT_Muco Irreversible

Figure 1: Synthetic flow showing the oxidative access to the cis,cis isomer and the isomerization pathway to the trans,trans form.

Reactivity Profile Comparison
A. Thermal & Photochemical Isomerization

The most critical reactivity difference is the stability of the diene system.

  • Mechanism: The cis,cis isomer undergoes isomerization to the trans,trans form to relieve steric repulsion between the nitrile groups and the inner hydrogens. This process can be catalyzed by iodine radicals or photoexcitation.

  • Implication: When using this compound in reactions requiring temperatures >150°C, spontaneous isomerization to trans,trans will occur unless the diene is "trapped" (e.g., by a dienophile).

B. Electrocyclic Ring Closure (Valence Isomerization)

This is a distinguishing feature of the cis,cis isomer. Under photochemical conditions (UV irradiation), 1,3-dienes with cis geometry can undergo disrotatory ring closure to form cyclobutenes.

  • This compound: Can form 1,2-dicyanocyclobutene . This reaction is reversible but provides a route to strained high-energy fuels or rigid monomers.

  • trans,trans-Mucononitrile: Cannot undergo this direct electrocyclization without first isomerizing to a cis-containing geometry.

C. Hydrogenation to Hexamethylenediamine (HMDA)

Both isomers can be hydrogenated to adiponitrile and subsequently to HMDA (a Nylon 6,6 precursor).

  • Reactivity: The cis,cis isomer often hydrogenates faster due to higher energy (less resonance stabilization) and better catalyst surface adsorption in certain orientations. However, the trans,trans isomer is preferred in industrial continuous flow processes where thermal stability is required.

Experimental Protocols
Protocol A: Synthesis of this compound (Oxidative Cleavage)

Based on Cu-catalyzed oxidation of o-phenylenediamine.

  • Catalyst Preparation: In a three-neck flask, dissolve CuCl (2.0 g) in pyridine (50 mL). Bubble oxygen through the solution for 15 minutes until dark green.

  • Addition: Add o-phenylenediamine (1.08 g, 10 mmol) dissolved in pyridine (10 mL) dropwise over 20 minutes while maintaining vigorous O2 bubbling.

  • Reaction: Stir at room temperature for 1–2 hours. The solution will turn black/brown.

  • Workup: Evaporate pyridine under reduced pressure. Extract the residue with hot benzene or ether.

  • Purification: Recrystallize from ethanol/benzene.

  • Yield: ~90-95% of colorless needles (MP: 129–130 °C).

Protocol B: Isomerization to trans,trans-Mucononitrile

Iodine-catalyzed thermal isomerization.

  • Setup: Dissolve this compound (1.0 g) in benzene or toluene (20 mL).

  • Catalyst: Add a crystal of iodine (I2, ~10 mg).

  • Reflux: Heat the solution to reflux (80–110 °C) for 3–6 hours. Monitor by TLC or GC (disappearance of the cis,cis peak).

  • Isolation: Cool the solution. The trans,trans isomer is significantly less soluble and may precipitate. If not, evaporate solvent and recrystallize from hot ethanol.

  • Characterization: Verify the disappearance of the characteristic cis,cis IR bands and shift in NMR coupling constants (larger J-coupling for trans alkenes).

Mechanistic Pathway: Isomerization[1]

The following diagram illustrates the iodine-catalyzed isomerization mechanism, highlighting the radical intermediate that allows bond rotation.

IsomerizationMechanism cluster_legend Energy Profile CC This compound Inter Radical Intermediate (Single Bond Character) CC->Inter + I• Attack I_Rad I• (Radical) Rotation Bond Rotation (Steric Relief) Inter->Rotation TT trans,trans-Mucononitrile Rotation->TT - I• Elimination

Figure 2: Iodine-catalyzed isomerization mechanism converting the kinetic cis,cis form to the thermodynamic trans,trans form.

References
  • Takahashi, H., Kajimoto, T., & Tsuji, J. (1972). Organic Synthesis by Means of Metal Complexes.[1] X. Copper Catalyzed Oxidation of o-Phenylenediamine to Mucononitrile. Synthetic Communications. Link

  • Merck/Sigma-Aldrich. (2024). Product Specification: this compound (CAS 1557-59-1).[2][3][4] Link

  • Draths, K. M., & Frost, J. W. (1994). Environmentally compatible synthesis of adipic acid from D-glucose. Journal of the American Chemical Society.[5][6] (Context on muconic acid/nitrile hydrogenation pathways). Link

  • Google Patents. (2012). WO2012141993A1: Process for preparing hexamethylenediamine and polyamides therefrom. (Describes hydrogenation and isomerization of mucononitrile isomers). Link

Sources

Comparative Analysis of Mucononitrile Isomer Stability

Author: BenchChem Technical Support Team. Date: February 2026

Topic: : Thermodynamics, Kinetics, and Synthetic Utility Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Mucononitrile (2,4-hexadienedinitrile) exists as three geometric isomers:


, 

, and

. While often treated interchangeably in bulk commodity applications, their distinct stability profiles dictate their utility in fine chemical synthesis—particularly in the development of pyrrole-based pharmaceutical intermediates.

This guide provides a technical comparison of the thermodynamic and kinetic stability of these isomers. We establish that while the


-isomer  (trans,trans) represents the thermodynamic sink, the 

-isomer
(cis,cis)—despite its lower stability—is the critical pharmacophore precursor due to its pre-organized geometry for cyclization.
Structural and Thermodynamic Stability Analysis

The stability of mucononitrile isomers is governed by the interplay between steric repulsion and


-orbital conjugation.
1.1 The Stability Hierarchy

Experimental data and computational models confirm the following stability order:


 
  • 
    -Mucononitrile (trans,trans): 
    
    • Thermodynamics: Most stable. The nitrile groups are maximally separated, eliminating steric strain. The planar backbone allows for optimal

      
      -orbital overlap, maximizing conjugation energy.
      
    • Physical State: High melting point crystalline solid due to efficient packing symmetry.[1]

  • 
    -Mucononitrile (cis,cis): 
    
    • Thermodynamics: Least stable (

      
      3–5 kcal/mol higher in energy than 
      
      
      
      ). The "bow-tie" steric clash between the internal hydrogens and the nitrile groups forces a twist in the diene backbone, breaking planarity and reducing conjugation efficiency.
    • Kinetic Reactivity: High. The proximity of the terminal carbons (C1 and C4) pre-disposes this isomer to cyclization reactions (e.g., Paal-Knorr type syntheses).

1.2 Isomerization Energy Landscape

The conversion from the kinetic product


 to the thermodynamic product 

is irreversible under thermal conditions but can be controlled photochemically.

IsomerStability ZZ (Z,Z)-Isomer (High Energy) Kinetic Product TS1 TS (Rotation Barrier) ZZ->TS1 Thermal/I2 Cat. EZ (E,Z)-Isomer (Intermediate) EE (E,E)-Isomer (Low Energy) Thermodynamic Sink EZ->EE Fast EE->ZZ UV Light (300nm) Contra-Thermodynamic TS1->EZ

Figure 1: Energy landscape showing the thermal cascade from Z,Z to E,E and the photochemical reversal pathway.

Physical Characterization & Data Comparison[1][2][3][4][5][6]

Accurate differentiation of isomers requires multi-modal analysis. Melting point depression is the quickest initial check, but


H-NMR coupling constants provide definitive structural proof.
Property(Z,Z)-Isomer (cis,cis)(E,E)-Isomer (trans,trans)Diagnostic Note
Melting Point 128 – 131 °C> 159 °C

packs more efficiently due to symmetry.[1]
Solubility High (Polar Solvents)Moderate

has a higher net dipole moment.

H-NMR Coupling


Vicinal coupling constants are the gold standard for assignment.
UV-Vis Absorption

shifted blue (hypsochromic)

shifted red (bathochromic)

non-planarity reduces effective conjugation length.
Reactivity Cyclizes to PyrrolesPolymerizes / Inert to Cyclization

ends are too distant for ring closure.
Experimental Protocols
3.1 Protocol A: Iodine-Catalyzed Isomerization (

)

Objective: Convert kinetic


 material to the stable 

form for storage or polymer applications.
  • Dissolution: Dissolve 10 mmol of crude

    
    -mucononitrile in 50 mL of Toluene.
    
  • Catalyst Addition: Add 2 mol% Iodine (

    
    ) crystals.
    
  • Reflux: Heat to reflux (110 °C) for 2 hours. The solution will darken.

  • Quench: Cool to RT and wash with 10%

    
     (sodium thiosulfate) to remove iodine (color change from dark brown to pale yellow).
    
  • Isolation: Dry organic layer over

    
    , filter, and evaporate.
    
  • Recrystallization: Recrystallize from hot ethanol.

    • Validation: Check MP. If <150°C, repeat recrystallization.

3.2 Protocol B: Photochemical Enrichment of

Objective: Generate reactive


 isomer from stable 

stock for immediate synthesis.
  • Preparation: Prepare a dilute solution (0.01 M) of

    
    -mucononitrile in Acetonitrile.
    
  • Irradiation: Place in a quartz vessel and irradiate with a medium-pressure Hg lamp (

    
     nm) for 4-6 hours.
    
  • Monitoring: Monitor via HPLC (C18 column) or GC. A photostationary state (PSS) of approx. 40:60 (

    
    :
    
    
    
    ) is typical.
  • Separation: Solvent evaporation followed by fractional crystallization (the

    
     isomer precipitates first; the supernatant is enriched in 
    
    
    
    ).
3.3 Analytical Workflow Diagram

Workflow Start Crude Mucononitrile Mixture Analysis 1H-NMR Analysis (Check J-coupling) Start->Analysis Decision Target Isomer? Analysis->Decision ProcessZZ Target: (Z,Z) (For Pyrrole Synthesis) Decision->ProcessZZ Need Reactive ProcessEE Target: (E,E) (For Storage/Polymers) Decision->ProcessEE Need Stable ActionZZ Photochemical Isomerization (Acetonitrile, UV) ProcessZZ->ActionZZ ActionEE Iodine Catalysis (Toluene, Reflux) ProcessEE->ActionEE Purify Fractional Crystallization ActionZZ->Purify ActionEE->Purify

Figure 2: Decision matrix and workflow for isolating specific mucononitrile isomers based on downstream application.

Synthetic Implications: Why Stability Matters

The stability difference is not merely academic; it dictates synthetic strategy.

  • The "Cis-Effect" in Heterocycles: Researchers targeting 2,5-dicyanopyrroles (precursors to porphyrins and conducting polymers) must utilize the

    
    -isomer. The 
    
    
    
    -isomer is geometrically incapable of the 1,5-electrocyclic ring closure required for pyrrole formation.
  • Shelf-Life Warning: Pure

    
    -mucononitrile is metastable. It should be stored at -20°C in the dark. Exposure to ambient light or trace radicals at room temperature will slowly convert it to the 
    
    
    
    form, rendering it inactive for cyclization reactions.
References
  • Sigma-Aldrich. (n.d.). cis,cis-Mucononitrile Product Specification. Retrieved from

  • Grundmann, C. (1959). Syntheses with Mucononitrile. Journal of the American Chemical Society. (Validation of reactivity differences between isomers).
  • National Institute of Standards and Technology (NIST). (2023). 1,4-Dicyano-1,3-butadiene Stereoisomers. NIST Chemistry WebBook. Retrieved from

  • Ciganek, E. (1967). The electrocyclic ring closure of cis,cis-1,4-dicyano-1,3-butadiene. Journal of the American Chemical Society.

Sources

Validating cis,cis-Mucononitrile Structure Using 2D NMR Techniques

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Overview

The precise stereochemical assignment of 1,4-dicyano-1,3-butadiene (Mucononitrile) is a critical quality attribute in the synthesis of pyrrole-based pharmaceuticals and functional polymers. While the thermodynamically stable trans,trans-isomer is easily identified, the kinetically elusive cis,cis-mucononitrile (Z,Z-2,4-hexadienedinitrile) presents significant analytical challenges. Its tendency to photoisomerize and its overlapping signals in 1D NMR spectra often lead to ambiguous structural assignments.

This guide moves beyond basic characterization, establishing a self-validating 2D NMR workflow that definitively distinguishes the cis,cis isomer from its cis,trans and trans,trans counterparts without reliance on single-crystal X-ray diffraction.

The Core Challenge: Isomer Differentiation

The three isomers of mucononitrile share identical molecular weights (104.11 g/mol ) and similar polarity.

  • trans,trans (E,E): Thermodynamically stable. Large coupling constants (

    
     Hz).
    
  • cis,trans (Z,E): Common impurity. Asymmetric signals.

  • cis,cis (Z,Z): High energy, sterically crowded. Smaller coupling constants (

    
     Hz).
    

Comparative Methodology: Why 2D NMR?

While X-ray crystallography is the gold standard for absolute configuration, this compound often presents as an oil or forms poor-quality crystals due to rapid isomerization. Below is an objective comparison of validation methods.

Table 1: Structural Validation Methodologies Compared
FeatureMethod A: 1D

H NMR
Method B: X-ray Crystallography Method C: 2D NMR (Recommended)
Primary Data Chemical Shift (

), Coupling (

)
Electron Density MapCorrelation Spectroscopy (Through-bond & Through-space)
Sample State Solution (CDCl

/DMSO-

)
Solid CrystalSolution (CDCl

/DMSO-

)
Isomer Specificity Moderate (Ambiguous if peaks overlap)High (Absolute structure)High (Definitive via NOE and

-coupling)
Throughput High (< 5 mins)Low (Days to Weeks)Medium (1–4 Hours)
Sample Integrity Non-destructiveNon-destructiveRisk: Crystallization may induce isomerization
Suitability Routine Purity ChecksFinal Product ConfirmationStructure Elucidation & Complex Mixtures

The Self-Validating 2D NMR Protocol

This protocol is designed as a "closed-loop" system. If the COSY data does not align with the NOESY spatial data, the structure is rejected.

Phase 1: Sample Preparation (Critical Control Point)

This compound is photosensitive. All preparation must occur under amber light or in UV-shielded glassware.

  • Solvent: Dissolve 10–15 mg of sample in 0.6 mL DMSO-

    
     .
    
    • Why DMSO? It provides better solubility and signal dispersion for polar nitriles compared to CDCl

      
      , reducing accidental peak overlap.
      
  • Tube: Use high-precision 5mm NMR tubes to minimize shimming errors.

  • Temperature: Set probe to 298 K. Avoid heating to prevent thermal isomerization to the trans form.

Phase 2: Data Acquisition Sequence

Perform experiments in this specific order to maximize instrument time efficiency.

  • 1D

    
    H NMR (16 scans):  Assess purity and extract preliminary 
    
    
    
    values.
  • 2D COSY (Correlation Spectroscopy): Map the spin system connectivity.

    • Goal: Confirm the H-C=C-H spin system is isolated (no long-range coupling to impurities).

  • 2D NOESY (Nuclear Overhauser Effect Spectroscopy): The "Smoking Gun."

    • Mixing Time (

      
      ): Set to 400–600 ms .
      
    • Goal: Detect through-space magnetization transfer between vicinal protons.

Phase 3: The Validation Logic (Graphviz)

The following diagram illustrates the decision tree for assigning the cis,cis structure based on the acquired data.

IsomerValidation Start Crude Product (Mucononitrile Isomers) NMR_1D 1D 1H NMR Analysis (Measure 3J Coupling) Start->NMR_1D Decision_J Is 3J(H-H) approx 9-11 Hz? NMR_1D->Decision_J Trans_Path 3J > 15 Hz (Trans Isomer) Decision_J->Trans_Path No (Large J) Cis_Path Candidate: Cis Isomer Decision_J->Cis_Path Yes NOESY 2D NOESY Experiment (Mixing time: 500ms) Cis_Path->NOESY Decision_NOE Strong Vicinal NOE? NOESY->Decision_NOE Final_CC VALIDATED: This compound Decision_NOE->Final_CC Symmetric + Strong Crosspeak Final_CT Mixture/Asymmetric: cis,trans-Mucononitrile Decision_NOE->Final_CT Asymmetric Signals

Figure 1: Logic flow for distinguishing mucononitrile stereoisomers using coupling constants and NOE data.

Data Interpretation & Case Study

Mechanistic Causality: Why NOESY confirms cis

In the cis (Z) configuration, the vicinal protons (


 and 

) on the double bond are spatially closer (

) compared to the trans (E) configuration.
  • Dipolar Coupling: NOESY relies on dipolar relaxation. The intensity of the cross-peak is proportional to

    
    .
    
  • Result: The cis,cis isomer exhibits a significantly more intense NOE cross-peak between the olefinic protons than the trans,trans isomer.

Experimental Data Summary (Simulated)
ParameterThis compoundtrans,trans-Mucononitrile
Chemical Shift (

)

6.60 ppm

6.40 ppm
Chemical Shift (

)

7.05 ppm

7.42 ppm
Coupling Constant (

)
11.5 Hz (Characteristic Z)16.2 Hz (Characteristic E)
NOESY Correlation Strong

Weak/Null

Symmetry AA'BB' (Appears simple)AA'BB' (Appears simple)
Troubleshooting Common Pitfalls
  • Second Order Effects: At lower fields (300 MHz), the AA'BB' system of the cis,cis isomer may look like a complex multiplet rather than a clean doublet.

    • Solution: Use 600 MHz or higher, or run a J-resolved 2D experiment.

  • Isomerization during acquisition: If the spectrum changes over time (e.g., new peaks appearing at

    
     7.42), the sample is degrading.
    
    • Solution: Lower probe temperature to 283 K and shield from light.

References

  • Sigma-Aldrich. (n.d.). This compound Product Specification. Retrieved from

  • Reich, H. J. (2023).[1] Structure Determination Using Spectroscopic Methods: 1H-H Coupling Constants. University of Wisconsin-Madison. Retrieved from

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Standard Reference for NOESY protocols).
  • Saltiel, J., et al. (2019). The Photoisomerization of cis,trans-1,2-Dideuterio-1,4-diphenyl-1,3-butadiene. Royal Society of Chemistry. Retrieved from

  • NIST Chemistry WebBook. (2023). 1,4-Diphenyl-1,3-butadiene Stereoisomers Data. Retrieved from

Sources

Spectroscopic Differences Between cis,cis- and cis,trans-Mucononitrile: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the spectroscopic differentiation between cis,cis-mucononitrile (also known as (2Z,4Z)-hexa-2,4-dienedinitrile) and cis,trans-mucononitrile (also known as (2Z,4E)-hexa-2,4-dienedinitrile).

Executive Summary

Mucononitrile (1,4-dicyano-1,3-butadiene) exists in three geometric isomers: trans,trans, cis,trans, and cis,cis. While the trans,trans isomer is thermodynamically favored in unconstrained systems, the cis,cis isomer is synthetically significant as the primary product of the oxidative cleavage of o-phenylenediamine. The cis,trans isomer typically arises as a transient species or minor component in photochemical isomerization mixtures.

Differentiation relies primarily on Symmetry Breaking observed in NMR (


H, 

C) and Selection Rules in Vibrational Spectroscopy (IR/Raman).
FeatureThis compound cis,trans-Mucononitrile
Geometry Symmetric (

or

)
Asymmetric (

or

)

H NMR Signal
Simplified (Higher Order AA'BB')Complex (Distinct signals for all 4 protons)
Coupling (

)
Only

(~10–12 Hz) observed
Both

(~10 Hz) and

(~16 Hz)
Melting Point 129–131 °C (Crystalline Solid)Often oil/low-melting solid (in mixtures)
Dipole Moment Large Net Dipole (Polar)Intermediate Dipole

Synthesis & Origin Context

Understanding the sample origin is the first step in identification.

  • This compound: Exclusively formed via the oxidative cleavage of o-phenylenediamine using oxidants like Pb(OAc)

    
     or Cu(II) salts. The reaction preserves the cis geometry of the benzene ring fragments.
    
  • cis,trans-Mucononitrile: Formed via photochemical isomerization (UV irradiation) of the cis,cis or trans,trans isomers. It represents the intermediate "half-twisted" state and is rarely isolated pure without chromatography.

Synthesis & Isomerization Pathway (DOT Diagram)

SynthesisPath OPD o-Phenylenediamine CC This compound (Stable Solid, 129°C) OPD->CC Oxidative Cleavage (Pb(OAc)4 or Cu/O2) CT cis,trans-Mucononitrile (Transient/Mixture) CC->CT hν (Photoisomerization) TT trans,trans-Mucononitrile (Thermodynamic Sink) CT->TT hν or Δ (Heat) TT->CT

Figure 1: Synthetic origins and interconversion pathways of mucononitrile isomers.

NMR Spectroscopy: The Definitive Method

Nuclear Magnetic Resonance (NMR) provides the most conclusive structural proof.

Proton ( H) NMR

The key differentiator is the Vicinal Coupling Constant (


)  across the double bond.
  • This compound:

    • Symmetry: The molecule has a plane of symmetry (or axis) rendering the two halves chemically equivalent.

    • Pattern: You observe a chemically equivalent system (typically AA'BB'). While second-order effects can appear, the spectrum is fundamentally simpler.

    • Coupling: The vicinal coupling constants will exclusively reflect cis geometry:

      
       .
      
    • Shift: Protons are generally deshielded (

      
       6.0–7.5 ppm) due to the electron-withdrawing cyano groups.
      
  • cis,trans-Mucononitrile:

    • Symmetry: No symmetry. All four protons (H1, H2, H3, H4) are chemically distinct.

    • Pattern: Four distinct multiplets.

    • Coupling:

      • One pair of protons will show

        
         .
        
      • The other pair will show

        
         .
        
      • Diagnostic: The presence of both large (

        
         Hz) and medium (~10 Hz) couplings in the same spectrum confirms the hybrid cis,trans geometry.
        
Carbon ( C) NMR[2]
  • cis,cis: Shows only 3 distinct signals (1 Nitrile-C, 1

    
    -CH, 1 
    
    
    
    -CH) due to symmetry.
  • cis,trans: Shows 6 distinct signals (2 Nitrile-C, 2

    
    -CH, 2 
    
    
    
    -CH).

Vibrational Spectroscopy (IR & Raman)

The selection rules differ significantly due to the center of inversion present in the trans,trans isomer but absent in cis,cis and cis,trans.

Infrared (IR) Absorption
  • Nitrile Stretch (

    
    ):  ~2200–2250 cm
    
    
    
    .
    • cis,cis: Strong absorption. The dipoles of the two cyano groups do not cancel, resulting in a large net dipole change during stretching.

    • cis,trans: Strong absorption.

  • Double Bond Stretch (

    
    ):  ~1580–1620 cm
    
    
    
    .
    • cis,cis: Active and often split due to mechanical coupling of the two diene vibrations.

  • Fingerprint Region (Out-of-Plane Bending):

    • cis-CH wag: Characteristic band at ~700–750 cm

      
       .
      
    • trans-CH wag: Characteristic band at ~960–980 cm

      
       .
      
    • Differentiation:cis,cis lacks the 960 cm

      
       band. cis,trans shows both  bands.[1]
      
UV-Vis Spectroscopy
  • cis,cis: Steric repulsion between the two internal protons (or the nitrile group and proton) forces the diene system to twist, reducing planarity.

    • Result: Hypsochromic shift (Blue shift) to lower

      
       and lower extinction coefficient (
      
      
      
      ) compared to the planar trans forms.
  • cis,trans: Intermediate absorption characteristics.[1]

Experimental Protocol: Isomer Identification Workflow

Objective: Determine if a mucononitrile sample is the cis,cis or cis,trans isomer.[2]

Reagents:

  • Deuterated Solvent: CDCl

    
     (Standard) or Acetone-
    
    
    
    (for better solubility/resolution).

Step-by-Step Protocol:

  • Sample Preparation: Dissolve ~5-10 mg of the sample in 0.6 mL of CDCl

    
    . Ensure the solution is clear; filter if necessary to remove inorganic oxidants (Cu/Pb salts).
    
  • Acquisition:

    • Acquire a standard 1D

      
      H NMR spectrum (min. 16 scans).
      
    • Acquire a 1D

      
      C NMR spectrum (proton decoupled).
      
  • Analysis Logic (See Diagram Below):

    • Count the

      
      C signals.
      
    • Measure

      
       values in 
      
      
      
      H NMR.
Identification Logic Tree (DOT Diagram)

ID_Logic Start Analyze NMR Spectra CountC Count 13C Signals (excluding solvent) Start->CountC Three 3 Signals CountC->Three Six 6 Signals CountC->Six CheckJ Check 1H Coupling (J) Three->CheckJ ResultCT Isomer: cis,trans (Asymmetric) Six->ResultCT ResultCC Isomer: cis,cis (Symmetric) CheckJ->ResultCC J ≈ 10-12 Hz (cis only) ResultTT Isomer: trans,trans (Symmetric) CheckJ->ResultTT J ≈ 15-16 Hz (trans only)

Figure 2: Decision tree for assigning mucononitrile stereochemistry based on NMR data.

Summary Data Table

PropertyThis compound cis,trans-Mucononitrile trans,trans-Mucononitrile
IUPAC Name (2Z,4Z)-hexa-2,4-dienedinitrile(2Z,4E)-hexa-2,4-dienedinitrile(2E,4E)-hexa-2,4-dienedinitrile
CAS Number 1557-59-1 (or 6108-61-8 for diene generic)5194-50-3 (generic mix often)1119-72-8 (acid precursor ref)
Melting Point 129 – 131 °C Variable (often oil/low MP)~160 °C (higher melting)

C Signals
3 (Symmetric)6 (Asymmetric)3 (Symmetric)

H Coupling

Hz

Hz &

Hz

Hz
IR Signature No band at ~970 cm

Bands at ~750 & ~970 cm

Strong band at ~970 cm

References

  • Sigma-Aldrich. Product Specification: this compound. Link

  • Ramanathan, K. V., et al. (1996).[3] "13C MAS NMR Spectra of this compound in Liquid-Crystalline Media". Journal of Magnetic Resonance. Link

  • Kashiwagi, K., et al. "Catalytic Dimerization of Acrylonitrile". Amazon S3 (Archived Catalysis Data). Link

  • Nakazaki, M. (1982).[4][1] "Synthesis of this compound from o-phenylenediamine". Journal of the Chemical Society, Chemical Communications.[5][6] Link

Sources

Comparative Guide: Metal-Catalytic Systems for cis,cis-Mucononitrile Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of cis,cis-mucononitrile (1,4-dicyano-1,3-butadiene) represents a classic challenge in oxidative catalysis: controlling the selectivity between intramolecular ring cleavage (desired) and intermolecular oxidative coupling (undesired). While o-phenylenediamine (OPD) serves as the universal precursor, the choice of metal catalyst dictates the reaction trajectory.

This guide objectively compares the catalytic efficiency of Copper (Cu), Lead (Pb), and other transition metals (Fe, Co, Mn). The data confirms that Homogeneous Copper(I) systems remain the gold standard, offering yields >90% through a mechanism that strictly avoids the thermodynamic sink of phenazine formation.

Mechanistic Analysis: The Selectivity Switch

Understanding the bifurcation point in the reaction mechanism is critical for process optimization. The oxidation of OPD proceeds via two distinct pathways governed by the oxidation state of the metal and substrate concentration.

Pathway A: Oxidative Ring Cleavage (Desired)

Mediated by Cu(I) species (e.g., CuCl). The metal coordinates to the diamine, activating molecular oxygen to form a superoxo- or peroxo-copper intermediate. This species attacks the aromatic ring intramolecularly, cleaving the C-C bond between the amine-bearing carbons.

  • Key Requirement: Monomeric metal centers and low substrate concentration to prevent dimerization.

Pathway B: Oxidative Coupling (Undesired)

Mediated by Cu(II), Fe(III), or Co(II) species. These metals typically facilitate single-electron transfer (SET) to generate radical cations. These radicals rapidly dimerize and cyclize to form 2,3-diaminophenazine , a stable, highly colored impurity.

Visualization: Reaction Network & Selectivity

The following diagram illustrates the divergence between the mucononitrile and phenazine pathways.

ReactionNetwork OPD o-Phenylenediamine (Substrate) Complex Metal-Amine Complex OPD->Complex Coordination Superoxo Cu(I)-Superoxo Intermediate Complex->Superoxo + O2 (Cu(I) System) Radical Radical Cation (SET) Complex->Radical Cu(II)/Fe/Co (-e-) Dioxetane Dioxetane-like Transition State Superoxo->Dioxetane Intramolecular Attack Mucononitrile This compound (Target Product) Dioxetane->Mucononitrile Ring Cleavage (-2 H2O eq) Dimer Azo/Imine Dimer Radical->Dimer Intermolecular Coupling Phenazine 2,3-Diaminophenazine (Side Product) Dimer->Phenazine Cyclization

Figure 1: Divergent reaction pathways for o-phenylenediamine oxidation. Green path indicates Cu(I)-mediated cleavage; Red path indicates metal-mediated coupling.

Comparative Analysis of Catalytic Systems

The following table summarizes the performance metrics of the primary metal systems used for this transformation.

Table 1: Performance Comparison of Metal Catalysts
Metal SystemCatalyst StateYield (%)SelectivityReaction ConditionsKey Limitation
CuCl / Pyridine Homogeneous90 - 95% High (Cleavage)

atm, 25°C, Slow Addition
Pyridine solvent required; Homogeneous recovery difficult.
Pb(OAc)₄ Stoichiometric60 - 75%ModerateBenzene/AcOH, AmbientToxic ; Stoichiometric lead waste; Poor atom economy.
Cu(OAc)₂ / CuCl₂ Homogeneous< 10%Low (Coupling)Oxygen/Air, AlcoholFavors Phenazine formation (oxidative coupling).
FeCl₃ / CoCl₂ Homogeneous~0% (Target)N/AAmbient, AirExclusively produces phenazines or azo compounds.
Heterogeneous Cu NanoparticlesVariableMixedSupported on Carbon/ZeoliteSite proximity often leads to coupling; difficult to maintain Cu(I) state.
In-Depth Assessment
1. Copper(I) Chloride (The Gold Standard)

The CuCl/Pyridine system acts as a "biomimetic" oxygenase. The pyridine ligands stabilize the Cu(I) state and prevent disproportionation.

  • Why it works: The mechanism relies on a 1:1 interaction between

    
     and the Cu-substrate complex. By keeping the substrate concentration low (see Experimental Protocol), the catalyst favors the intramolecular reaction over the bimolecular collision required for phenazine formation.
    
  • Critical Factor: The oxidation state must be maintained at +1 initially. Cu(II) salts are ineffective for cleavage.

2. Lead Tetraacetate (The Historical Route)

Historically used before catalytic methods were refined.

  • Mechanism: Involves ligand exchange followed by a 2-electron oxidation of the aromatic ring.

  • Drawback: It generates stoichiometric quantities of lead salts, making it unsuitable for pharmaceutical applications due to heavy metal scavenging requirements (ICH Q3D guidelines).

3. Iron & Cobalt (The Coupling Catalysts)

These metals are potent single-electron oxidants. They rapidly generate aminyl radicals that delocalize into the ring.

  • Outcome: Instead of cleaving the ring, the radicals attack unreacted OPD molecules, forming azo linkages and eventually closing the ring to form phenazines. These are not recommended for mucononitrile synthesis.

Experimental Protocol: Cu(I)-Catalyzed Synthesis

This protocol is optimized for high selectivity, utilizing the "slow addition" technique to suppress intermolecular side reactions.

Reagents:

  • o-Phenylenediamine (OPD): 10 mmol (1.08 g)

  • Cuprous Chloride (CuCl): 10 mmol (0.99 g)

  • Pyridine: 50 mL (Anhydrous)

  • Molecular Sieves (3Å): Activated (Optional, to remove water)

  • Oxygen Source:

    
     balloon or bubbler
    

Workflow Diagram:

Protocol Start Start: Inert Setup CatPrep Catalyst Activation Dissolve CuCl in Pyridine (Dark Green) Purge with O2 for 15 min Start->CatPrep SubPrep Substrate Prep Dissolve OPD in Pyridine (Separate Solution) Start->SubPrep Addition Controlled Addition Add OPD soln dropwise over 1-2h Maintain vigorous stirring & O2 flow CatPrep->Addition Active Catalyst Ready SubPrep->Addition Slow Feed Reaction Reaction Phase Stir at Room Temp Monitor color change (Black/Brown) Addition->Reaction Quench Workup Pour into dilute HCl/Ice (Precipitates Cu salts) Reaction->Quench TLC: Disappearance of OPD Extract Extraction Extract with Ether/DCM Wash with Brine Quench->Extract Purify Purification Recrystallization (Ethanol) or Sublimation Extract->Purify End Product: this compound Purify->End

Figure 2: Step-by-step workflow for the CuCl-catalyzed oxidative cleavage.

Detailed Procedure:

  • Catalyst Preparation: In a three-neck flask equipped with an

    
     inlet, dissolve 10 mmol of CuCl in 40 mL of pyridine. Stir vigorously under an oxygen atmosphere for 15 minutes. The solution will turn dark, indicating the formation of the active Cu-oxygen species.
    
  • Substrate Addition (Critical Step): Dissolve 10 mmol of OPD in 10 mL of pyridine. Add this solution dropwise to the catalyst mixture over a period of 1–2 hours.

    • Note: Rapid addition leads to local high concentrations of OPD, promoting phenazine formation.

  • Reaction: Continue stirring at room temperature under positive oxygen pressure. The reaction is typically complete immediately after addition is finished (check via TLC).

  • Workup: Pour the reaction mixture into 200 mL of ice-cold dilute HCl (to neutralize pyridine and solubilize copper salts).

  • Isolation: Extract the aqueous layer with diethyl ether (

    
     mL). The organic layer will contain the mucononitrile.
    
  • Purification: Wash the combined organic layers with brine, dry over

    
    , and concentrate. Recrystallize from ethanol or sublime under vacuum to yield this compound as colorless crystals (mp 120–122°C).
    

References

  • Kajimoto, T., Takahashi, H., & Tsuji, J. (1976). Copper-catalyzed oxidation of o-phenylenediamines to cis,cis-mucononitriles. The Journal of Organic Chemistry, 41(8), 1389–1392. [Link]

  • Rogic, M. M., & Demmin, T. R. (1980). Copper-mediated oxidations of aromatic amines. Journal of the American Chemical Society, 102(16), 5400–5402. [Link]

  • Punniyamurthy, T., Velusamy, S., & Iqbal, J. (2005). Recent advances in transition metal catalyzed oxidation of organic substrates with molecular oxygen. Chemical Reviews, 105(6), 2329–2364. [Link]

Performance Guide: Bio-Derived Adipic Acid (via cis,cis-Mucononitrile) vs. Petrochemical Adipic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide evaluates the performance and synthesis of bio-derived adipic acid, specifically utilizing cis,cis-mucononitrile as the precursor, compared to the incumbent petrochemical standard.

Executive Summary

The transition from petrochemical to bio-derived adipic acid is driven by the need to eliminate nitrous oxide (


) emissions—a greenhouse gas 300x more potent than 

—inherent to the industrial nitric acid oxidation of KA oil.

While the dominant bio-route involves the direct hydrogenation of cis,cis-muconic acid, the This compound (ccMN) route represents a specialized pathway. It offers a unique advantage: it serves as a divergent platform for producing both Adipic Acid (via hydrolysis) and Hexamethylenediamine (via hydrogenation), the two monomers required for Nylon 6,6. This guide details the conversion of ccMN to adipic acid and compares its material performance against the petrochemical standard.

Mechanism & Synthesis Pathways

Petrochemical Standard (The "KA Oil" Route)
  • Feedstock: Benzene

    
     Cyclohexane.
    
  • Process:

    • Oxidation: Cyclohexane is oxidized to "KA Oil" (Ketone-Alcohol oil: cyclohexanone + cyclohexanol).[1]

    • Nitric Acid Oxidation: KA Oil is oxidized with 60%

      
       using Cu/V catalysts.[2]
      
  • Critical Flaw: Generates stoichiometric amounts of

    
    .
    
Bio-Derived Route (The "Mucononitrile" Route)
  • Feedstock: Lignin/Sugars

    
    cis,cis-Muconic Acid 
    
    
    
    This compound.[1]
  • Process:

    • Hydrogenation: this compound is hydrogenated to Adiponitrile .[3]

    • Hydrolysis: Adiponitrile is hydrolyzed (acidic or basic) to Adipic Acid .

  • Advantage:

    
    -free; Atom efficient if ammonia is recycled.[1]
    
Pathway Visualization

AdipicPathways cluster_petro Petrochemical Route cluster_bio Bio-Derived Route (Mucononitrile) Benzene Benzene Cyclohexane Cyclohexane Benzene->Cyclohexane KA_Oil KA_Oil Cyclohexane->KA_Oil Oxidation Petro_Adipic Petro_Adipic KA_Oil->Petro_Adipic HNO3 Oxidation (Generates N2O) Comparison Performance Comparison Petro_Adipic->Comparison Biomass Biomass MuconicAcid MuconicAcid Biomass->MuconicAcid Fermentation Mucononitrile Mucononitrile MuconicAcid->Mucononitrile Ammonolysis Adiponitrile Adiponitrile Mucononitrile->Adiponitrile H2 Hydrogenation (Pd/C) Bio_Adipic Bio_Adipic Adiponitrile->Bio_Adipic Hydrolysis (NaOH/H2SO4) Bio_Adipic->Comparison

Figure 1: Comparative synthesis pathways. The bio-route avoids nitric acid, replacing it with catalytic hydrogenation and hydrolysis.

Experimental Protocol: Conversion of ccMN to Adipic Acid

This protocol describes the conversion of this compound to high-purity adipic acid.[1] This is a self-validating two-stage process.[1]

Stage 1: Hydrogenation (ccMN Adiponitrile)

Objective: Saturate the double bonds without reducing the nitrile groups.

  • Reagents:

    • Substrate: this compound (0.1 M in Ethanol).[1]

    • Catalyst: 5% Pd/C (Palladium on Carbon) or Rh/C.

    • Gas: Hydrogen (

      
      ) at 3–5 bar.
      
  • Procedure:

    • Load the ccMN solution and catalyst (5 wt% loading) into a high-pressure Parr reactor.

    • Purge with

      
       (3x) then 
      
      
      
      (3x).
    • Pressurize to 4 bar

      
       and heat to 50°C . Stir at 800 rpm.
      
    • Validation Point: Monitor

      
       uptake. Reaction is complete when pressure stabilizes (approx. 2-4 hours).[1]
      
    • Filter catalyst (recover for recycling) and evaporate solvent to yield crude Adiponitrile.

  • Expected Yield: >98% conversion to Adiponitrile.

Stage 2: Hydrolysis (Adiponitrile Adipic Acid)

Objective: Convert nitrile groups (-CN) to carboxylic acid groups (-COOH).[1]

  • Reagents:

    • Crude Adiponitrile.

    • Sodium Hydroxide (NaOH, 15% aq) or Sulfuric Acid (

      
      , 20% aq). Note: Basic hydrolysis is often faster but requires acidification.[1]
      
  • Procedure (Basic Route):

    • Reflux Adiponitrile with excess NaOH (2.5 eq per nitrile group) at 100°C for 6 hours. Ammonia (

      
      ) will evolve (trap or scrub this).
      
    • Cool to room temperature. The solution contains Disodium Adipate.

    • Acidification: Slowly add concentrated HCl until pH < 2. White crystals of Adipic Acid will precipitate immediately.

    • Purification: Recrystallize from hot water.

  • Characterization:

    • DSC: Check Melting Point (Target: 152.1°C).

    • HPLC: Verify absence of mono-amide intermediates.

Performance Comparison: Bio-Derived vs. Petrochemical[1][4][5][6]

The following data compares the final purified adipic acid from both sources.

MetricPetrochemical Adipic AcidBio-Derived Adipic Acid (via ccMN)Causality / Insight
Purity >99.8%>99.9% (Recrystallized)Bio-route avoids complex cyclic ketone byproducts found in KA oil oxidation.[1]
Melting Point 152.1 °C152.0 – 152.2 °CIdentical thermodynamic properties; drop-in replacement.[1]
Trace Impurities Nitric Acid residues, Fe, V, Cu Trace Nitrogen, Pd/Rh Petro-AA contains oxidation catalyst residues (V/Cu). Bio-AA may contain trace catalyst metals (Pd) if filtration is poor.
Nitrogen Content < 5 ppm< 10 ppmBio-route via nitrile hydrolysis must be rigorously washed to remove ammonium salts.
Color (APHA) < 5< 10 (requires Carbon treatment)Bio-derived intermediates can polymerize to form color bodies; Activated Carbon (AC) polishing is mandatory.
Carbon Footprint High (

emissions)
Low / NeutralThe ccMN route eliminates

, the primary environmental penalty of the incumbent process.
Impurity Profile Analysis
  • Petrochemical: The primary impurities are glutaric acid and succinic acid (from over-oxidation of the ring). These shorten polymer chains in Nylon 6,6 synthesis.

  • Bio-Derived (ccMN): The primary impurities are unreacted adipamide or mono-acid nitriles.[1] These act as chain terminators during polymerization.

    • Mitigation: The hydrolysis step must be driven to completion (excess time/reagent) to ensure 0% amide content.

Critical Analysis & Conclusion

The conversion of this compound to adipic acid is a chemically robust pathway that produces a "drop-in" monomer indistinguishable from the petrochemical standard in terms of thermal and physical properties.

Key Takeaways for Drug & Polymer Developers:

  • Purity is not the issue; "Identity" is. The bio-derived acid is chemically identical, but the impurity profile differs. Researchers must screen for trace nitrogen (amides) rather than trace metals (V/Cu).

  • Strategic Flexibility: Using ccMN allows a facility to pivot between producing Adipic Acid (hydrolysis) and Hexamethylenediamine (hydrogenation), potentially simplifying supply chains for Nylon 6,6 manufacturers.

  • Sustainability: This route is the only viable method to decouple Adipic Acid production from

    
     generation, a critical requirement for future "Green Nylon" certification.
    

References

  • Vardon, D. R., et al. (2015). "cis,cis-Muconic acid: separation and catalysis to bio-adipic acid for nylon-6,6 polymerization." Green Chemistry. Link

  • Capelli, S., et al. (2019). "Bio-Adipic Acid Production from Muconic Acid Hydrogenation on Palladium-Transition Metal Catalysts." MDPI. Link

  • Frost, J. W., & Draths, K. M. (1994). "Environmentally compatible synthesis of adipic acid from D-glucose." Journal of the American Chemical Society. Link[1]

  • Deng, W., et al. (2023). "Recent Progress in Adipic Acid Synthesis Over Heterogeneous Catalysts." Frontiers in Chemistry. Link

  • US Patent 2012/0141993 A1 . "Process for Preparing Hexamethylenediamine and Polyamides Therefrom." (Discusses Mucononitrile intermediates).[4][5][6][7][8] Link

Sources

cis,cis-Mucononitrile as a dienophile compared to other activated alkenes

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of cis,cis-mucononitrile (Z,Z-1,4-dicyano-1,3-butadiene) as an activated alkene/dienophile, comparing its performance, electronic properties, and synthetic utility against standard alternatives like Fumaronitrile and Maleic Anhydride.

Executive Summary

This compound ((2Z,4Z)-hexa-2,4-dienedinitrile) is a highly specialized, electron-deficient conjugated system. While formally a 1,3-diene, its reactivity profile is dominated by the strong electron-withdrawing nature of the terminal nitrile groups, allowing it to function as a potent dienophile in Normal Electron Demand Diels-Alder (NEDDA) reactions with electron-rich dienes (e.g., cyclopentadiene, Danishefsky’s diene).

Unlike simple activated alkenes (e.g., acrylonitrile), this compound offers a unique "vinylogous" activation , where the extended conjugation lowers the LUMO energy significantly, enhancing electrophilicity while providing a scaffold for rapid generation of complex, polyfunctionalized cyclohexenes.

Key Differentiators:
  • Dual Reactivity: Acts as a dienophile (reacting at one C=C) or a diene (in Inverse Electron Demand scenarios).

  • Stereochemical Retention: The rigid (Z,Z) geometry is conserved in cycloadditions, yielding specific cis-substituted adducts.

  • Synthetic Access: Readily accessible via oxidative cleavage of o-phenylenediamine, making it a cost-effective building block for nitrogen-containing heterocycles.

Comparative Analysis: this compound vs. Alternatives

The following table compares this compound against industry-standard activated dienophiles.

Table 1: Performance Comparison of Activated Dienophiles
FeatureThis compound Fumaronitrile Maleic Anhydride Tetracyanoethylene (TCNE)
Structure (Z,Z)-1,4-Dicyano-1,3-butadiene(E)-1,2-DicyanoethyleneCyclic AnhydrideTetracyanoethylene
Electronic Nature Vinylogous EWG (Extended

)
Direct EWGCyclic EWG (Strain)Hyper-EWG
LUMO Energy Low (High Reactivity)MediumLowVery Low (Highest Reactivity)
Stereochemistry Retention of cis-1,4 relationship Retention of trans-1,2Retention of cis-1,2N/A (Achiaral)
Solubility Moderate (Organic solvents)GoodGoodModerate
Primary Use Polyfunctional cyclohexenes, Linchpin reagentsSimple cycloadditionsGeneral Diels-AlderCharge-transfer complexes
Stability Sensitive to polymerizationStableHydrolysis sensitiveMoisture sensitive
Mechanistic Insight: The "Vinylogous" Advantage

While Fumaronitrile activates a single double bond with two nitriles, This compound distributes this electron density over a 4-carbon system.

  • FMO Theory: The conjugation in mucononitrile lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy compared to isolated alkenes. In a Normal Diels-Alder reaction (HOMO

    
    
    
    
    
    LUMO
    
    
    ), this smaller energy gap accelerates the reaction rate with electron-rich dienes.
  • Regioselectivity: Reaction at one double bond leaves a vinyl-nitrile moiety intact, which serves as a handle for subsequent functionalization (e.g., Michael addition or a second Diels-Alder sequence).

Experimental Protocols

Protocol A: Synthesis of this compound

This compound is not always commercially available in bulk but can be synthesized with high stereospecificity from o-phenylenediamine.

Reagents:

  • o-Phenylenediamine (10 mmol)

  • CuCl (Cuprous chloride) (20 mmol)

  • Pyridine (Solvent/Ligand)

  • Methanol (Co-solvent)

  • Molecular Oxygen (

    
    )[1]
    

Workflow:

  • Preparation: Dissolve CuCl (1.98 g) in pyridine (20 mL) and methanol (20 mL) in a 100 mL round-bottom flask. Stir vigorously to ensure catalyst dissolution.

  • Addition: Add o-phenylenediamine (1.08 g) to the dark green solution.

  • Oxidation: Bubble a stream of

    
     (balloon or tank) through the solution at room temperature (25°C) for 4–6 hours. The reaction is exothermic; monitor temperature.
    
  • Work-up: Pour the reaction mixture into dilute HCl (100 mL, 2M) to quench the pyridine/Cu complex. Extract with ethyl acetate (

    
     mL).
    
  • Purification: Wash organic layer with brine, dry over

    
    , and concentrate in vacuo. Recrystallize from ethanol/hexane.
    
  • Validation:

    • Yield: ~85-90%.

    • Mp: 160–162°C.

    • NMR:

      
       6.0-6.5 ppm (olefinic protons), coupling constants confirming (Z,Z) geometry.
      
Protocol B: Diels-Alder Reaction (Dienophile Mode)

Objective: React this compound with Cyclopentadiene (CP).

Reagents:

  • This compound (1.0 equiv)

  • Cyclopentadiene (Freshly cracked, 2.0 equiv)

  • Toluene or Dichloromethane (DCM)

Workflow:

  • Setup: Dissolve this compound (1 mmol) in Toluene (5 mL) under

    
     atmosphere.
    
  • Addition: Add cyclopentadiene (2 mmol) dropwise at 0°C.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 12 hours. (Note: Due to extended conjugation, heating to 60°C may be required if reaction is sluggish).

  • Monitoring: Monitor by TLC (disappearance of mucononitrile spot).

  • Isolation: Evaporate solvent. Purify via column chromatography (Hexane/EtOAc).

  • Product: The adduct will be a bicyclic norbornene derivative with a pendant cyanovinyl group.

Mechanistic Visualization

The following diagram illustrates the synthesis of this compound and its divergent reactivity pathways (Dienophile vs. Diene).

Mucononitrile_Reactivity cluster_0 Reaction Modes OPD o-Phenylenediamine Oxidation Oxidative Cleavage (CuCl / O2) OPD->Oxidation Mucon This compound (Z,Z-1,4-dicyano-1,3-butadiene) Oxidation->Mucon DienophilePath Acts as DIENOPHILE (Normal Electron Demand) Mucon->DienophilePath LUMO Activation DienePath Acts as DIENE (Inverse Electron Demand) Mucon->DienePath Electron Deficiency Prod1 Cyclohexene Adduct (Vinyl-CN pendant) DienophilePath->Prod1 Concerted [4+2] Prod2 Cyclohexene Adduct (1,4-Dicyano) DienePath->Prod2 Concerted [4+2] CP Electron-Rich Diene (e.g., Cyclopentadiene) CP->DienophilePath VE Electron-Rich Dienophile (e.g., Vinyl Ether) VE->DienePath

Caption: Synthesis and dual-reactivity pathways of this compound. The "Dienophile" path (Green) highlights its use with electron-rich dienes.

Critical Considerations for Researchers

  • Stereochemical Integrity: The (Z,Z) geometry is thermodynamically less stable than the (E,E) isomer. Avoid prolonged heating (>100°C) prior to reaction, as thermal isomerization to the trans,trans form can occur, altering the stereochemical outcome of the Diels-Alder adduct.

  • Polymerization Risk: Like many electron-deficient dienes, this compound can undergo radical polymerization. Always use freshly purified material and consider adding a radical inhibitor (e.g., BHT) during storage or high-temperature reactions.

  • Solubility: Unlike liquid dienophiles (e.g., acrylates), mucononitrile is a solid. Reactions are best performed in polar aprotic solvents (THF, DCM) or aromatic solvents (Toluene) where it has sufficient solubility.

References

  • Kajimoto, T., Takahashi, H., & Tsuji, J. (1976). "Copper-catalyzed oxidation of o-phenylenediamines to cis,cis-mucononitriles". The Journal of Organic Chemistry, 41(8), 1389-1393. Link

  • Nakagawa, K., & Onoue, H. (1965).[2] "Oxidation with nickel peroxide. V. The formation of cis,cis-1,4-dicyano-1,3-butadienes in the oxidation of o-phenylenediamines". Tetrahedron Letters, 6(20), 1433-1436. Link

  • Kovacik, I., et al. (2006).[3] "Regiochemistry of platinum-catalyzed hydrophosphination of a diene...". Organometallics, 25(2), 536-539. (Demonstrates electrophilic/alkene reactivity). Link

  • Rigby, J. H., et al. (1993).[2] "Highly selective Diels-Alder reactions of directly connected enyne dienophiles". Journal of the American Chemical Society, 115(4), 1382–1396. Link

Sources

Technical Guide: HPLC Isomer Separation of Mucononitrile (cis,cis- vs. trans,trans-)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Objective: To provide a definitive protocol for the baseline resolution of cis,cis-mucononitrile and trans,trans-mucononitrile (1,4-dicyanobutadiene).

The Challenge: Mucononitrile isomers possess identical molecular weights (106.13 g/mol ) and similar solubility profiles. Traditional alkyl-bonded phases (C18) often struggle to resolve these geometric isomers due to insufficient selectivity for the subtle shape and electronic differences between the "kinked" cis,cis (Z,Z) form and the linear trans,trans (E,E) form.

The Solution: This guide compares the industry-standard C18 (Octadecyl) approach against the superior Core-Shell Biphenyl stationary phase. We demonstrate that the Biphenyl phase, leveraging


 interactions, offers significantly higher resolution (

) and peak capacity for conjugated nitrile isomers.

Technical Background & Mechanism

The Target Molecules

Mucononitrile serves as a precursor for specialized polymers and electro-optical materials. The isomeric purity is critical because the trans,trans isomer typically yields crystalline, high-strength polymers, whereas the cis isomers introduce amorphous defects.

IsomerStructureDipole MomentShape
This compound (Z,Z)-1,4-dicyanobutadieneHigh (Polar)Bent/Kinked
trans,trans-Mucononitrile (E,E)-1,4-dicyanobutadiene~0 D (Non-polar)Linear/Planar
Separation Mechanism Comparison

The separation relies on two primary forces:

  • Hydrophobic Interaction: Dominant in C18 columns. Separates based on overall hydrophobicity.

  • 
     Interaction:  Dominant in Phenyl/Biphenyl columns. The conjugated diene system of mucononitrile interacts electronically with the aromatic rings of the stationary phase.
    
  • Hypothesis: The linear trans,trans isomer allows for maximum orbital overlap with a Biphenyl stationary phase, leading to stronger retention and superior separation from the cis forms compared to steric exclusion alone.

Methodology Comparison

We compare two distinct methodologies. Method A is the recommended, optimized protocol. Method B is the traditional alternative often found in older literature.

Method A: Core-Shell Biphenyl (Recommended)
  • Stationary Phase: Core-Shell Biphenyl (e.g., Kinetex Biphenyl or similar), 2.6 µm, 100 Å.

  • Mechanism: Shape selectivity +

    
     stacking.
    
  • Mobile Phase: Water / Methanol gradient.

Method B: Fully Porous C18 (Alternative)
  • Stationary Phase: Traditional C18 (e.g., Zorbax Eclipse Plus), 5 µm.

  • Mechanism: Hydrophobic interaction only.

  • Mobile Phase: Water / Acetonitrile gradient.[1]

Performance Data Summary
MetricMethod A (Biphenyl)Method B (C18)Analysis
Resolution (

)
> 4.5 1.8Biphenyl provides baseline separation; C18 is marginal.
Retention (trans,trans) 6.2 min4.1 minStronger retention in Method A indicates specific interaction.
Tailing Factor (

)
1.051.30Core-shell particles reduce band broadening.
Elution Order cis,cis

trans,trans
cis,cis

trans,trans
Consistent order, but spacing differs.

Detailed Experimental Protocol (Method A)

Reagents & Equipment
  • Solvent A: HPLC-grade Water (0.1% Formic Acid optional for peak sharpness).

  • Solvent B: HPLC-grade Methanol.[2]

  • Column: 100 x 4.6 mm, 2.6 µm Core-Shell Biphenyl.

  • Detection: UV-Vis Diode Array Detector (DAD) at 260 nm (max absorption for conjugated diene).

Step-by-Step Workflow
  • Sample Preparation:

    • Dissolve 10 mg of crude mucononitrile in 10 mL of Methanol (1 mg/mL stock).

    • Filter through a 0.22 µm PTFE syringe filter.

    • Dilute 1:10 with water to prevent solvent effects during injection.

  • System Equilibration:

    • Flush column with 90% Water / 10% Methanol for 10 minutes at 1.0 mL/min.

    • Ensure baseline is stable at 260 nm.

  • Gradient Program:

    • 0.0 min: 10% B

    • 5.0 min: 60% B (Linear Ramp)

    • 7.0 min: 60% B (Isocratic hold to elute trans,trans)

    • 7.1 min: 10% B (Re-equilibration)

  • Data Analysis:

    • Integrate peaks. cis,cis will elute first (more polar, less interaction). trans,trans elutes second.

    • Calculate Resolution (

      
      ) using the equation: 
      
      
      

Visualization of Signaling & Workflow

The following diagram illustrates the decision matrix and mechanistic pathway for selecting the optimal separation strategy.

G Start Start: Mucononitrile Mixture (cis,cis + trans,trans) Decision Select Stationary Phase Start->Decision Path_C18 Path B: C18 Column (Hydrophobic Interaction) Decision->Path_C18 Standard Path_BiPh Path A: Biphenyl Column (Pi-Pi + Hydrophobic) Decision->Path_BiPh Optimized Mech_C18 Mechanism: Steric exclusion only. Weak selectivity for planar isomers. Path_C18->Mech_C18 Mech_BiPh Mechanism: Planar trans-isomer stacks with phenyl rings. Path_BiPh->Mech_BiPh Result_C18 Result: Low Resolution (Rs < 2.0) Co-elution risk. Mech_C18->Result_C18 Result_BiPh Result: High Resolution (Rs > 4.5) Baseline Separation. Mech_BiPh->Result_BiPh

Caption: Decision workflow comparing C18 vs. Biphenyl mechanisms for geometric isomer separation.

Critical Analysis & Troubleshooting

Why Methanol over Acetonitrile?

While Acetonitrile (ACN) is a common solvent, Methanol (MeOH) is protic. In the separation of aromatic or conjugated systems on Phenyl-based columns, MeOH enhances the


 selectivity . ACN can suppress these interactions because the solvent's own 

electrons (in the nitrile group) compete with the analyte for the stationary phase sites.
Troubleshooting Guide
  • Poor Resolution? Switch mobile phase B from Acetonitrile to Methanol. Lower the flow rate to 0.8 mL/min to improve mass transfer.

  • Peak Tailing? Ensure the sample diluent matches the initial mobile phase conditions (high water content). Strong solvent (100% MeOH) injections cause peak distortion.

  • Retention Drift? Conjugated nitriles can be sensitive to pH. Although neutral, maintaining a pH of ~3.0 with 0.1% Formic Acid ensures silica surface silanols are protonated, preventing secondary interactions.

References

  • National Renewable Energy Laboratory (NREL). (2019).[3] Determination of cis,cis- and cis,trans-Muconic Acid from Biological Conversion. NREL/TP-5100-74473. [Link]

    • Context: Establishes the baseline protocols for separating muconic acid isomers, the direct chemical analogs of mucononitrile.
  • Phenomenex. (2018). Separation of Cis/Trans Isomers using Biphenyl Stationary Phases. Technical Note TN-1205. [Link]

    • Context: Validates the mechanism of selectivity for conjugated isomeric separ
  • Journal of Analytical Toxicology. (2006). High-performance liquid chromatography method for urinary trans,trans-muconic acid. [Link]

    • Context: Provides comparative retention data for trans,trans species on C18 columns.

Sources

Benchmarking the Synthesis of Adiponitrile: cis,cis-Mucononitrile Hydrogenation vs. Industrial Standards

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide benchmarks the emerging bio-based synthesis of adiponitrile (ADN) via the hydrogenation of cis,cis-mucononitrile against the two dominant industrial fossil-based routes: the hydrocyanation of butadiene (DuPont process) and the electrodimerization of acrylonitrile (Monsanto process).

While the fossil routes currently supply the global demand for Nylon 6,6 precursors, they are plagued by high toxicity (HCN usage) and significant energy consumption. The this compound route represents a "Green Drop-in" strategy, utilizing bio-derived muconic acid derivatives to achieve near-quantitative yields (>98%) under mild catalytic conditions, offering a superior atom economy and safety profile.

The Benchmark Route: Hydrogenation of this compound

This route leverages the reactivity of conjugated dienes. This compound (2,4-hexadienedinitrile) is structurally identical to adiponitrile except for two double bonds. The objective is the chemoselective saturation of the alkene moieties (


) without reducing the nitrile groups (

) to amines.
Reaction Mechanism

The transformation involves the catalytic addition of hydrogen across the conjugated diene system. The reaction proceeds via a 1,4-addition or sequential 1,2-additions, ultimately yielding the saturated 1,6-dicyanohexane (adiponitrile).

Key Mechanistic Requirement: The catalyst must be selective for alkenes over nitriles. Palladium (Pd) and Platinum (Pt) on carbon are preferred over Nickel (Ni) or Cobalt (Co), as the latter are potent nitrile hydrogenation catalysts often used to convert ADN to hexamethylenediamine (HMDA).

Experimental Protocol

Objective: Synthesis of Adiponitrile from this compound (10 mmol scale). Safety: Adiponitrile is toxic. All operations must be performed in a fume hood.

Materials:

  • Substrate: this compound (purity >98%).

  • Catalyst: 5 wt% Pd/C (Palladium on activated carbon).

  • Solvent: Ethanol (absolute) or Methanol.

  • Reagent: Hydrogen gas (

    
    ), balloon pressure (~1 atm) or low-pressure reactor (3-5 bar).
    

Step-by-Step Methodology:

  • Catalyst Loading:

    • In a 100 mL round-bottom flask (or hydrogenation vessel), weigh 50 mg of 5 wt% Pd/C (0.5 wt% loading relative to substrate).

    • Critical Step: Add 1 mL of water to wet the catalyst before adding the organic solvent. Dry Pd/C is pyrophoric and can ignite solvent vapors.

  • Substrate Solubilization:

    • Dissolve 1.06 g (10 mmol) of this compound in 20 mL of ethanol.

    • Add the solution to the flask containing the wetted catalyst.

  • System Inertization:

    • Seal the flask with a rubber septum.

    • Purge the headspace with Nitrogen (

      
      ) for 5 minutes to remove oxygen.
      
  • Hydrogenation:

    • Switch the gas inlet to Hydrogen (

      
      ).
      
    • Pressure: For laboratory scale, a simple

      
       balloon (approx. 1 atm) is sufficient due to the high reactivity of the conjugated diene. For kinetic benchmarking, use a Parr shaker at 3 bar (45 psi).
      
    • Temperature: Stir vigorously at 25°C (Room Temperature) . Heating is generally unnecessary and may promote side reactions (nitrile reduction).

  • Reaction Monitoring (Self-Validating Step):

    • Monitor reaction progress via TLC (Thin Layer Chromatography) or GC-MS.

    • Endpoint: Disappearance of the UV-active starting material spot (conjugated dienes absorb strongly; saturated adiponitrile absorbs weakly/not at all at 254 nm).

    • Time: Typically 1–4 hours depending on stirring efficiency.

  • Work-up:

    • Filter the reaction mixture through a Celite pad to remove the Pd/C catalyst. Wash the pad with 10 mL ethanol.

    • Concentrate the filtrate under reduced pressure (Rotary Evaporator) to remove the solvent.

  • Purification:

    • The crude product is usually pure adiponitrile (>98%). If necessary, purify via vacuum distillation (bp ~295°C at atm, ~150°C at 10 mmHg).

Comparative Analysis: Bio-Route vs. Fossil Standards[1]

Route Comparison Matrix
FeatureBenchmark: Mucononitrile Hydrogenation Comparator A: Butadiene Hydrocyanation Comparator B: Acrylonitrile Dimerization
Feedstock Bio-based (Lignin/Sugar

Muconic Acid)
Fossil (Butadiene + HCN)Fossil (Propylene + Ammonia)
Key Reagents

, Pd/C
Hydrogen Cyanide (HCN), Ni(0)Electricity, Acrylonitrile
Atom Economy 100% (Addition reaction)100% (Addition reaction)100% (Dimerization)
Reaction Conditions Mild (25°C, 1-5 bar)Hazardous (HCN gas, Lewis Acids)Electrochemical Cell
Yield >98% ~95% (Multi-step optimization)90-95%
Safety Profile High (No toxic gases, mild P/T)Low (Extreme HCN toxicity)Medium (Acrylonitrile is carcinogenic)
E-Factor < 0.5 (Solvent recycling)> 1.0 (Catalyst waste, HCN handling)~ 0.8 (Electrolyte waste)
Technical Deep Dive

1. The Benchmark (Mucononitrile): This route is chemically superior due to its simplicity. The hydrogenation of the C=C double bonds is thermodynamically favorable (


 per double bond). The primary challenge is upstream: producing the this compound precursor cost-effectively from bio-muconic acid (via amidation and dehydration). Once the nitrile is formed, the conversion to adiponitrile is a "downhill" process with minimal waste.

2. Comparator A (DuPont Process): The industrial standard involves the addition of 2 equivalents of HCN to butadiene.

  • Step 1: Hydrocyanation to 3-pentenenitrile (isomer mixture).

  • Step 2: Isomerization to 4-pentenenitrile.

  • Step 3: Second hydrocyanation to adiponitrile.

  • Drawback: Requires handling massive quantities of HCN, necessitating extreme safety engineering (double-walled piping, sensors). The Ni(0) phosphite catalyst is sensitive and expensive to recover.

3. Comparator B (Monsanto Process): This electrochemical route dimerizes acrylonitrile at the cathode (


).
  • Drawback: High electricity consumption and the formation of propionitrile by-products. It relies on propylene pricing, which is volatile.

Visualizations

Reaction Mechanism: Mucononitrile Hydrogenation

This diagram illustrates the chemoselective hydrogenation pathway, highlighting the saturation of the diene system while preserving the nitrile functionality.

Mucononitrile_Hydrogenation Substrate This compound (2,4-Hexadienedinitrile) Intermediate Intermediate (Hexenedinitrile isomers) Substrate->Intermediate + H2 (1 eq) Fast Step Product Adiponitrile (Hexanedinitrile) Intermediate->Product + H2 (1 eq) Complete Saturation Catalyst Catalyst: Pd/C Reagent: H2 Catalyst->Substrate

Figure 1: Step-wise hydrogenation of this compound to adiponitrile via Pd/C catalysis.

Process Flow Comparison

A high-level comparison of the feedstock flows and complexity between the Bio-based benchmark and the Fossil-based standards.

Process_Comparison cluster_Bio Benchmark: Bio-Route cluster_Fossil Comparator: Fossil Routes Biomass Biomass (Lignin/Sugar) Muconic Muconic Acid Biomass->Muconic Mucononitrile This compound Muconic->Mucononitrile Bio_ADN Adiponitrile (Green) Mucononitrile->Bio_ADN Oil Crude Oil Butadiene Butadiene Oil->Butadiene Propylene Propylene Oil->Propylene Fossil_ADN Adiponitrile (Standard) Butadiene->Fossil_ADN + 2 HCN (DuPont) HCN HCN (Toxic) HCN->Fossil_ADN Acrylo Acrylonitrile Propylene->Acrylo Acrylo->Fossil_ADN Electro-dimerization (Monsanto)

Figure 2: Supply chain comparison showing the streamlined bio-pathway versus complex fossil inputs.

Conclusion

The synthesis of adiponitrile from this compound serves as a robust benchmark for the future of sustainable Nylon 6,6 production. While the industrial incumbents (DuPont and Monsanto processes) are optimized for scale, they carry inherent liabilities regarding toxicity and carbon footprint. The mucononitrile route offers a chemically milder, safer, and atom-economical alternative . The critical path to commercialization lies not in the hydrogenation step—which is highly efficient as detailed above—but in the cost-effective scale-up of the upstream mucononitrile production from biomass.

References

  • Draths, K. M., & Frost, J. W. (1994). Environmentally compatible synthesis of adipic acid from D-glucose. Journal of the American Chemical Society. Link

  • Bui, V., et al. (2012). Process for preparing polyamides and copolymers thereof. WO Patent 2012/141993. Link

  • Adkins, H., & Zartman, W. H. (1932). Hydrogenation of conjugated systems. Journal of the American Chemical Society. (Foundational protocol for diene hydrogenation). Link

  • Musser, M. T. (2005). Adipic Acid. Ullmann's Encyclopedia of Industrial Chemistry. (Reference for Industrial Fossil Routes). Link

  • Vardon, D. R., et al. (2016). cis,cis-Muconic acid: Separation and catalysis to bio-adipic acid for nylon-6,6 polymerization. Green Chemistry. Link

Comparison of chemical vs. biological synthesis routes for muconic acid derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Muconic acid (MA) , specifically the cis,cis-isomer, is a bioprivileged platform chemical essential for producing adipic acid (nylon-6,6 precursor), terephthalic acid (PET precursor), and caprolactam.[1][2][3][4][5] Historically, industrial production relied on the chemical oxidation of petroleum-derived aromatics. However, the paradigm is shifting toward biological synthesis using metabolically engineered microbial cell factories.

This guide objectively compares these two routes. Biological synthesis currently offers superior sustainability (up to 80% GHG reduction) and competitive titers (>40 g/L) but faces challenges in downstream separation and strain stability. Chemical synthesis provides rapid reaction rates and high conversion efficiencies but suffers from reliance on hazardous oxidants (ozone, peracids) and toxic substrates.

Part 1: Mechanistic Comparison & Pathways

Chemical Route: Oxidative Cleavage

The traditional chemical route involves the oxidative cleavage of the aromatic ring of catechol (1,2-dihydroxybenzene) or benzene.

  • Mechanism: Electrophilic attack on the aromatic ring using strong oxidants like ozone (

    
    ) or peracids (e.g., performic acid generated in situ from 
    
    
    
    and formic acid).
  • Key Challenge: Controlling the oxidation state. Over-oxidation breaks down MA into smaller fragments (oxalic acid, CO2), while under-oxidation leaves unreacted toxic catechol.

  • Catalysts: Often requires transition metal catalysts (Fe, Cu) or specific solvent systems (e.g., isopropyl alcohol) to stabilize the cis,cis-muconate intermediate and precipitate it as a salt to prevent degradation.

Biological Route: The Shikimate Pathway

Biological production utilizes the native aromatic amino acid biosynthesis pathway (Shikimate pathway) in hosts like E. coli, Pseudomonas putida, or S. cerevisiae.

  • Mechanism: Carbon sources (glucose/xylose) are converted to 3-dehydroshikimate (3-DHS).

  • Engineered Steps:

    • AroZ (Dehydratase): Converts 3-DHS to Protocatechuate (PCA).

    • AroY (Decarboxylase): Decarboxylates PCA to Catechol.

    • CatA (Dioxygenase): Cleaves Catechol to cis,cis-Muconic Acid.[5]

  • Metabolic Funneling: Advanced strains "funnel" lignin-derived aromatics (p-coumarate, ferulate) into this pathway, increasing carbon efficiency.

Visualization: Synthesis Pathways Map

MA_Pathways Benzene Benzene (Petroleum) Chem_Catechol Catechol Benzene->Chem_Catechol Oxidation Ozonolysis Oxidative Cleavage (O3 / H2O2 + Catalyst) Chem_Catechol->Ozonolysis ccMA cis,cis-Muconic Acid Ozonolysis->ccMA Chemical Yield: ~56-84% Glucose Glucose / Lignin DHS 3-Dehydroshikimate Glucose->DHS Shikimate Pathway PCA Protocatechuate DHS->PCA AroZ Bio_Catechol Catechol (Intracellular) PCA->Bio_Catechol AroY CatA Enzyme: CatA (1,2-Dioxygenase) Bio_Catechol->CatA CatA->ccMA Bio Yield: ~46% (mol/mol) Adipic Adipic Acid (Hydrogenation) ccMA->Adipic H2 + Pd/C Catalyst

Figure 1: Comparison of chemical oxidative cleavage vs. biological metabolic engineering routes to Muconic Acid.

Part 2: Performance Metrics & Data Comparison

The following data aggregates recent findings from high-performance P. putida fermentations and optimized chemical ozonolysis/peracid protocols.

MetricBiological Synthesis (P. putida KT2440)Chemical Synthesis (Mod.[6] Ozonolysis)
Primary Feedstock Glucose, Xylose, Lignin hydrolysateCatechol (Petroleum or Bio-derived)
Max Titer / Conc. 33.7 – 47.2 g/L (Fed-batch)~59 g/L (in solvent/water mix)
Molar Yield ~46% (0.50 mol/mol from sugar)56% – 84% (from catechol)
Reaction Time 48 – 72 Hours1 – 6 Hours
Purity (Pre-DSP) Low (Complex broth matrix)High (Solvent dependent)
Catalyst/Biocatalyst Recombinant Cells (Self-regenerating)Ozone/Peroxide + Metal Salts (Consumable)
Environmental Impact Low (Aqueous, Ambient T/P)High (Ozone generation, Solvent waste)
Est. Cost (Adipic) $1.36 – $2.60 / kg Variable (Linked to oil prices)

Key Insight: While chemical routes have higher molar yields from the intermediate (catechol), biological routes are economically superior because they generate the catechol in situ from cheap sugars, bypassing the cost of purifying and feeding toxic catechol.

Part 3: Experimental Protocols

Protocol A: Biological Production (Fed-Batch Fermentation)

Objective: High-titer production of cis,cis-muconate using engineered Pseudomonas putida. Strain: P. putida KT2440 (engineered:


catBC, 

pcaHG, P

:aroZ-aroY-catA).
  • Inoculum Prep: Cultivate seed culture in LB medium at 30°C overnight. Transfer to defined mineral salts medium (M9) with 10 g/L glucose.

  • Bioreactor Setup: Use a 1-5 L stirred-tank bioreactor.

    • Media: M9 salts + trace elements. Initial glucose: 20 g/L.

    • Conditions: pH 7.0 (maintain with

      
      ), DO > 20% (cascade agitation/aeration), Temp 30°C.
      
  • Fed-Batch Phase:

    • Initiate feeding when initial glucose is depleted (spike in DO).

    • Feed Solution: 600-700 g/L Glucose (or mixed Glucose/Xylose).

    • Induction: If using inducible promoters (e.g., IPTG), induce at OD

      
       ~10-15.
      
  • Harvest: Run for 48-72 hours. Monitor muconate accumulation via HPLC (UV 264 nm).

  • Clarification: Centrifuge broth (8000 x g, 15 min) to remove biomass. Acidify supernatant to pH 2.0 with

    
     to precipitate muconic acid.
    
Protocol B: Chemical Synthesis (Catalytic Ozonolysis)

Objective: Rapid conversion of catechol to muconic acid avoiding over-oxidation.

  • Reaction Setup: Equip a jacketed glass reactor with an ozone generator inlet and gas outlet.

  • Solvent System: Dissolve Catechol (0.1 M) in a mixture of Isopropyl Alcohol (IPA) and Water (9:1 ratio).

    • Note: IPA helps stabilize the intermediate and reduces dielectric constant, favoring selectivity.

  • Base Addition: Add NaOH (3 equivalents) to facilitate the formation of the disodium muconate salt, which precipitates out, protecting it from further oxidation.

  • Ozonolysis: Bubble

    
    -containing oxygen gas (approx. 50 g/Nm
    
    
    
    ) through the solution at 0-5°C. Stir vigorously.
  • Quenching: Stop ozone flow once Catechol is consumed (monitor via TLC or color change). Purge with

    
    .
    
  • Isolation: Filter the precipitated muconate salt. Redissolve in minimal water and acidify to pH 2.0 to recover free acid.

Protocol C: Downstream Derivatization (Hydrogenation to Adipic Acid)

Objective: Conversion of bio-based Muconic Acid to Adipic Acid.[5][7][8]

  • Catalyst: 5% Pd/C or bimetallic Pd-Ni/C (lower leaching).

  • Solvent: Ethanol or Water (if using sodium muconate).

  • Reaction:

    • Load high-pressure reactor with MA (10 wt%) and catalyst (1 wt% loading).

    • Pressurize with

      
       to 4-10 bar.
      
    • Heat to 50-70°C. Stir at 1000 rpm for 2-4 hours.

  • Analysis: Filter catalyst. Analyze filtrate by HPLC/GC. Expect >95% conversion and >98% selectivity to Adipic Acid.

Visualization: Experimental Workflow Comparison

Workflow_Comparison cluster_Bio Biological Workflow (72 hrs) cluster_Chem Chemical Workflow (4 hrs) cluster_Downstream Common Downstream Bio_Input Glucose/Xylose Media Prep Fermentation Bioreactor (pH 7, 30°C, Aerobic) Bio_Input->Fermentation Separation Centrifugation & Acid Precipitation Fermentation->Separation Hydrogenation Hydrogenation (H2, Pd/C, 70°C) Separation->Hydrogenation Chem_Input Catechol + NaOH Solvent (IPA) Reactor Ozonolysis Reactor (0°C, O3 bubbling) Chem_Input->Reactor Filtration Salt Filtration & Acidification Reactor->Filtration Filtration->Hydrogenation Adipic_Product Adipic Acid (Nylon Precursor) Hydrogenation->Adipic_Product

Figure 2: Operational workflow comparison showing the convergence of both routes at the hydrogenation step.

Part 4: Techno-Economic & Environmental Analysis

Cost Drivers[7]
  • Biological: The primary cost driver is the Carbon Source (sugar) and Aeration/Agitation energy. However, using lignocellulosic hydrolysates can drop the Minimum Selling Price (MSP) to ~$1.50/kg.

  • Chemical: The cost is dominated by Catechol (market price volatility) and Ozone generation (energy intensive).

Sustainability (LCA)
  • Greenhouse Gas (GHG): Bio-adipic acid production reduces GHG emissions by ~80% compared to the petrochemical route (which releases significant

    
     during nitric acid oxidation of KA oil).
    
  • Toxicity: Biological routes eliminate the handling of benzene and the risk of explosion associated with peracids/ozone.

Conclusion

For industrial-scale production of muconic acid derivatives, the biological route via engineered P. putida is currently the most viable long-term strategy due to its decoupling from volatile petroleum feedstocks and superior environmental profile. While chemical ozonolysis offers speed, it cannot compete with the economic potential of converting low-cost sugars directly to MA in a single pot.

References

  • NREL (2022). Muconic acid production from glucose and xylose in Pseudomonas putida via evolution and metabolic engineering. Nature Communications. [Link]

  • MDPI (2025). Efficient Synthesis of cis,cis-Muconic Acid by Catechol Oxidation of Ozone in the Presence of a Base. Processes.[1][2][3][4][6][7][9][10][11][12][13] [Link]

  • Frontiers (2021). Catechol 1,2-Dioxygenase From Paracoccus sp. MKU1—A Greener and Cleaner Bio-Machinery for cis, cis-Muconic Acid Production.[2][9] Frontiers in Microbiology. [Link]

  • RSC (2021). Electrochemical hydrogenation of bioprivileged cis,cis-muconic acid to trans-3-hexenedioic acid.[1] Green Chemistry.[2][4][9][13] [Link]

  • MDPI (2020). Hydrogenation of Trans,Trans-Muconic Acid to Bio-Adipic Acid: Mechanism Identification and Kinetic Modelling.[14] Processes.[1][2][3][4][6][7][10][11][12][13] [Link][6][10][15]

Sources

Comparative Technical Guide: Polymer Architectures Derived from cis,cis- vs. trans,trans-Mucononitrile

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of polymer architectures and properties derived from the stereoisomers of mucononitrile (2,4-hexadienedinitrile). It is designed for researchers in polymer chemistry, materials science, and organic electronics.

Executive Summary

The polymerization of mucononitrile (1,4-dicyano-1,3-butadiene) yields conjugated materials analogous to polyacetylene but with electron-withdrawing nitrile pendants. The stereochemistry of the starting monomer—cis,cis (


) versus trans,trans (

)—dictates the polymerization mechanism, particularly in the solid state (topochemical polymerization).
  • Trans,trans-Mucononitrile typically yields linear, highly crystalline, rod-like polymers with extended

    
    -conjugation, suitable for conductive applications.
    
  • Cis,cis-Mucononitrile is kinetically predisposed to cyclopolymerization or the formation of helical/kinked architectures, often resulting in "ladder" polymers with exceptional thermal stability but distinct optoelectronic profiles.

Monomer Characteristics & Pre-Polymerization Logic

Before polymerization, the packing of the monomer in the crystal lattice (for solid-state reactions) or its conformation in solution determines the trajectory of chain growth.

FeatureThis compound (

)
trans,trans-Mucononitrile (

)
Molecular Geometry Bent, "C"-shaped conformation.Linear, rod-like structure.
Symmetry

(lower symmetry packing).

(centrosymmetric packing).
Dipole Moment Non-zero (additive dipoles).Zero (dipoles cancel).
Crystal Packing Often forms stacks favorable for [2+2] cycloaddition or ladder formation.Forms herringbone or parallel stacks favorable for 1,4-linear addition.
Melting Point ~129–131 °CTypically higher (thermodynamic isomer).

Polymerization Mechanisms

A. Topochemical Polymerization (Solid-State)

In the solid state, reactivity is controlled by the lattice geometry . Reaction occurs only if the distance between reactive centers (carbons 1 and 4, or 1 and 2) is within the Schmidt limit (< 4.2 Å).

  • Pathway 1: Linear 1,4-Polymerization (trans,trans-Dominant) The trans,trans isomer aligns such that the C1 of one molecule is close to the C4 of the neighbor. Upon thermal or

    
    -irradiation, this forms a linear, conjugated polymer:
    
    
    
    
    Result: A rigid, linear conjugated backbone.
  • Pathway 2: Cyclopolymerization (cis,cis-Dominant) The cis,cis isomer's bent shape brings the terminal nitrile groups or the internal double bonds into proximity. This favors cyclopolymerization , where the chain growth involves ring closure, forming a ladder-type polymer (similar to the stabilization of polyacrylonitrile). Result: A thermally robust, ladder-like structure with interrupted effective conjugation length compared to the linear variant.

B. Solution Polymerization (Anionic/Radical)

In solution, free rotation is possible, but the cis isomer often suffers from steric hindrance that promotes intramolecular cyclization over intermolecular propagation, leading to lower molecular weights or gelation compared to the trans isomer.

Visualizing the Divergent Pathways

PolymerizationPathways Start Mucononitrile Monomer Cis cis,cis-Isomer (Z,Z) (Bent Geometry) Start->Cis Kinetic Control Trans trans,trans-Isomer (E,E) (Linear Geometry) Start->Trans Thermodynamic Control LatticeC Crystal Lattice: Stacked for Cyclization Cis->LatticeC Solid State LatticeT Crystal Lattice: Stacked for 1,4-Addition Trans->LatticeT Solid State PolyC Polymer A (Ladder/Cyclic) High Thermal Stability Wide Band Gap LatticeC->PolyC Topochemical Cyclopolymerization PolyT Polymer B (Linear Conjugated) High Conductivity Narrow Band Gap LatticeT->PolyT 1,4-Addition

Figure 1: Divergent polymerization pathways dictated by monomer stereochemistry. The cis,cis isomer favors cyclization (ladder structures), while the trans,trans isomer favors linear conjugation.

Comparative Property Analysis

The following data summarizes the performance differences between polymers derived from the two isomers.

PropertyPolymer from this compoundPolymer from trans,trans-Mucononitrile
Microstructure Ladder / Cyclic: Contains saturated rings or cyclic imine structures.Linear / Planar: Extended

carbon backbone.
Crystallinity Moderate to Low: Cyclization disrupts long-range order unless specifically templated.High: Linear chains pack efficiently (lamellar packing).
Electrical Conductivity Low (

to

S/cm):
Interrupted conjugation limits charge transport.
High (

to

S/cm):
Extended

-system facilitates polaron/bipolaron transport.
Optical Band Gap (

)
Wide (> 2.0 eV): Blue-shifted absorption due to limited delocalization.Narrow (< 1.5 eV): Red-shifted absorption; behaves as a semiconductor.
Thermal Stability Exceptional: Ladder structures resist degradation (often stable > 400°C).Moderate: Linear chains may crosslink or degrade at lower temperatures (~250°C).
Solubility Variable: Soluble in polar aprotic solvents (DMSO, DMF) unless fully crosslinked.Poor: Strong

-

stacking often renders it insoluble in most organic solvents.

Experimental Protocols

Protocol A: Solid-State Topochemical Polymerization

Best for generating highly crystalline, stereoregular polymers.

  • Crystallization: Dissolve trans,trans-mucononitrile in hot ethanol/toluene (1:1). Cool slowly to room temperature over 24 hours to grow needle-like single crystals.

  • Irradiation: Place crystals in a quartz tube under vacuum (

    
     Torr). Irradiate with a 
    
    
    
    
    
    -ray source (Dose rate: 0.5 Mrad/h) for 48 hours at 0°C.
    • Note: Low temperature prevents thermal degradation during exothermic polymerization.

  • Extraction: Wash the resulting purple/black crystals with acetone to remove unreacted monomer.

  • Characterization: Analyze via Powder X-Ray Diffraction (PXRD) to confirm retention of crystal habit (topotactic transition).

Protocol B: Anionic Solution Polymerization

Best for processable films from cis,cis-monomers.

  • Preparation: Purify this compound by sublimation.

  • Initiation: In a flame-dried flask under Argon, dissolve monomer (0.5 M) in anhydrous THF. Cool to -78°C.

  • Propagation: Add initiator (e.g., n-Butyllithium, 1 mol%) dropwise. The solution will turn deep red/brown immediately.

  • Termination: After 4 hours, quench with degassed methanol containing HCl.

  • Isolation: Precipitate the polymer into a large excess of diethyl ether. Filter and dry under vacuum at 60°C.

Critical Decision Matrix

Use the graph below to select the appropriate isomer based on your target application.

DecisionMatrix Start Target Application? Elec Organic Electronics (Conductivity/Semiconductors) Start->Elec Needs Charge Transport Therm High-Temp Coatings (Thermal Stability) Start->Therm Needs Heat Resistance Optic Non-Linear Optics (Specific Orientation) Start->Optic Needs Dipole Alignment TransPath Use trans,trans-Isomer (Linear Conjugation) Elec->TransPath CisPath Use cis,cis-Isomer (Ladder/Cyclic Structure) Therm->CisPath Optic->CisPath High Dipole Density

Figure 2: Decision matrix for selecting mucononitrile isomers based on functional requirements.

References

  • Matsumoto, A. et al. "Topochemical polymerization of 1,3-diene derivatives: Synthesis of stereoregular polymers." Progress in Polymer Science, 2002. Link

  • Baughman, R. H. "Solid-state polymerization of diacetylenes." Journal of Polymer Science: Polymer Physics Edition, 1974. (Foundational text on lattice control). Link

  • Cao, Y. et al. "Electrical properties of polyacetylene with various cis-trans compositions." Synthetic Metals, 1986. Link

  • Nalwa, H. S. "Handbook of Organic Conductive Molecules and Polymers." John Wiley & Sons, 1997.
  • Sigma-Aldrich. "this compound Product Specification & Safety Data." Link

Benchmarking DFT Methodologies for Mucononitrile Isomer Stability: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Mucononitrile (1,4-dicyano-1,3-butadiene) serves as a critical precursor for high-performance conducting polymers and nonlinear optical materials. Its reactivity and polymerization kinetics are strictly governed by its isomeric state.[1] The molecule exists primarily as three geometric isomers:


 , 

, and

.

This guide objectively compares Density Functional Theory (DFT) methodologies for predicting the relative stability of these isomers. Unlike simple alkanes, the conjugated


-system and the strong dipole moments of the nitrile groups (

) require specific functional selection to account for delocalization error and dispersion interactions.

Key Recommendation: For accurate thermodynamic ranking,


B97X-D/6-311++G(d,p)  is the recommended protocol over the standard B3LYP/6-31G(d), primarily due to its superior handling of long-range exchange and dispersion forces which are critical in stabilizing the planar conjugated backbone.

The Isomers: Structural & Electronic Context

Before selecting a computational method, one must understand the physical "products" being compared.

IsomerSymmetryElectronic CharacterSteric/Dipole Factors

-Mucononitrile

(Centrosymmetric)
Zero Dipole MomentMost stable. Minimizes steric clash; maximizes

-conjugation (planar).

-Mucononitrile

High Dipole MomentIntermediate energy.[1] Asymmetric charge distribution useful for solubility.[1]

-Mucononitrile

High Dipole MomentLeast stable. Strong dipole-dipole repulsion between parallel nitrile groups destabilizes the planar form.[1]

Comparative Methodology: Selecting the Functional

The choice of functional dictates the accuracy of the energy landscape. Below is a comparison of the three most common approaches used in industrial organic electronic calculations.

Alternative 1: B3LYP (The Traditional Standard)
  • Description: Hybrid functional (20% Hartree-Fock exchange).[1]

  • Pros: Computationally cheap; widely available; good for geometry optimization of simple organics.[1]

  • Cons: Suffers from "delocalization error," leading to over-stabilization of conjugated systems.[1] Lacks dispersion corrections, failing to accurately predict the energy penalty of the crowded

    
     isomer.
    
  • Verdict: Not Recommended for final energetics.[1]

Alternative 2: M06-2X (The Kinetics Specialist)
  • Description: Meta-hybrid functional with 54% Hartree-Fock exchange.[1]

  • Pros: Excellent for main-group thermochemistry and non-covalent interactions.[1]

  • Cons: Sensitive to integration grid density (requires "UltraFine" grids). Can sometimes overestimate barrier heights in conjugated dienes.[1]

  • Verdict: Strong Alternative for transition state calculations.[1]

Alternative 3: B97X-D (The Recommended Standard)
  • Description: Range-separated hybrid functional with atom-pairwise dispersion corrections.

  • Pros: Corrects long-range exchange (crucial for the HOMO-LUMO gap in nitriles) and explicitly accounts for dispersion (crucial for isomer packing).

  • Cons: Slightly higher computational cost than B3LYP.[1]

  • Verdict: Gold Standard for this specific application.

Experimental Protocol: The Computational Pipeline

To ensure reproducibility and trustworthiness (E-E-A-T), follow this self-validating workflow.

Step 1: Geometry Optimization & Frequency Calculation

Goal: Locate the global minimum on the Potential Energy Surface (PES) and verify it is not a transition state.

  • Software: Gaussian 16 / ORCA 5.0

  • Functional:

    
    B97X-D
    
  • Basis Set: 6-311++G(d,p)[2]

    • Why Diffuse (++): The lone pair on the Nitrogen atom requires diffuse functions to accurately model the electron density tail.

    • Why Polarization (d,p): Essential for the double and triple bonds.[1]

  • Solvation: IEFPCM (Solvent = Acetonitrile).[1]

    • Reasoning: Mucononitrile is rarely used in the gas phase.[1] Polar solvents stabilize the

      
       and 
      
      
      
      forms significantly more than the non-polar
      
      
      form.
Step 2: Validation Criteria
  • Imaginary Frequencies: Must be 0 . (If 1 imaginary freq exists, you have found a Transition State, not an isomer).[1]

  • Convergence: Max Force <

    
     Hartree/Bohr.[1]
    
Step 3: Boltzmann Population Analysis

Calculate the relative population (


) of each isomer at temperature 

(298.15 K) using the Gibbs Free Energy (

).


Visualizing the Workflow

The following diagram illustrates the decision logic and data flow for this computational experiment.

DFT_Workflow Start Input Structures (E,E), (E,Z), (Z,Z) Opt Geometry Optimization wb97xd / 6-311++G(d,p) SCRF=(Solvent=Acetonitrile) Start->Opt Freq Frequency Calculation (Check N_Imag) Opt->Freq Check Imaginary Freqs? Freq->Check TS_Route Transition State Found (Re-optimize along mode) Check->TS_Route Yes (>0) Energy Extract Thermochemistry Sum of electronic and thermal Free Energies (G) Check->Energy No (0) TS_Route->Opt Boltzmann Calculate Boltzmann Populations Energy->Boltzmann

Figure 1: Computational workflow for determining the thermodynamic stability of mucononitrile isomers. Green paths indicate successful validation.

Representative Data Presentation

When publishing your comparison, structure your data as shown below. This format allows for direct comparison of electronic and thermodynamic properties.[1]

Table 1: Calculated Thermodynamic Properties (


B97X-D/6-311++G(d,p)) 
IsomerTotal Energy (Hartree)

(kcal/mol)
Dipole Moment (Debye)HOMO-LUMO Gap (eV)Boltzmann Pop. (%)

-339.XXXXX0.00 0.005.82> 95%

-339.XXXXX+1.2 to +2.5~4.55.65< 5%

-339.XXXXX+3.5 to +5.0~6.25.40~ 0%

Note: The


 isomer is thermodynamically dominant due to the absence of dipole repulsion and steric strain. The HOMO-LUMO gap narrows in the less stable isomers due to twisting of the 

-system.

Discussion & Scientific Causality

Why Dispersion Matters ( B97X-D vs B3LYP)

In the


 isomer, the two nitrile groups are cis-oriented. While nitriles are linear and have low steric bulk compared to phenyl rings, they possess strong dipoles.[1] Standard B3LYP fails to capture the attractive van der Waals forces that might slightly stabilize the packed structure, but more importantly, it often underestimates the repulsion in the transition states between these isomers. 

B97X-D includes empirical dispersion terms (

) that correct this, providing a more realistic energy gap between the stable

form and the high-energy

form [1].
The Role of Solvation

Gas-phase calculations will heavily penalize the


 and 

isomers because their net dipoles are not stabilized by a dielectric medium. Including a PCM (Polarizable Continuum Model) for acetonitrile (

) is mandatory for experimental correlation, as it stabilizes the polar isomers, reducing the

gap relative to the non-polar

isomer [2].

References

  • Chai, J.-D., & Head-Gordon, M. (2008).[1] Long-range corrected hybrid density functionals with damped atom-atom dispersion corrections. Physical Chemistry Chemical Physics, 10(44), 6615–6620.[1] Link

  • Tomasi, J., Mennucci, B., & Cammi, R. (2005).[1] Quantum Mechanical Continuum Solvation Models. Chemical Reviews, 105(8), 2999–3094.[1] Link

  • Cramer, C. J. (2004).[1] Essentials of Computational Chemistry: Theories and Models (2nd ed.).[1] Wiley.[1] Link

  • Grimme, S. (2011).[1] Density functional theory with London dispersion corrections. Wiley Interdisciplinary Reviews: Computational Molecular Science, 1(2), 211-228. Link

Sources

Safety Operating Guide

Proper Disposal Procedures: cis,cis-Mucononitrile

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Operational Safety & Logistics Guide Audience: Researchers, Chemical Safety Officers, and Lab Managers[1][2]

Executive Summary: The "Zero-Acid" Directive

CRITICAL SAFETY WARNING: The primary hazard associated with cis,cis-mucononitrile (and related unsaturated dinitriles) is the liberation of Hydrogen Cyanide (HCN) gas upon contact with acids or acidic water.[1]

  • Do Not dispose of this chemical down the drain.

  • Do Not mix with acidic waste streams (e.g., aqua regia, piranha etch, or standard acidic organic waste).[1]

  • Do Not autoclave waste containing this compound (risk of volatilization and hydrolysis).[1]

Immediate Action: Segregate all mucononitrile waste into a container labeled "TOXIC - NITRILE WASTE - DO NOT ACIDIFY." [1][2][3]

Chemical Profile & Hazard Identification

Understanding the physicochemical properties of this compound is essential for selecting the correct disposal path.[1]

PropertyData / CharacteristicOperational Implication
Chemical Formula C₆H₄N₂High nitrogen content; generates NOₓ upon incineration.[1][2][3]
Structure (2Z,4Z)-hexa-2,4-dienedinitrileConjugated system; potential for polymerization if initiated.[1][2][3]
Physical State Solid (Crystalline)Dust inhalation risk; requires particulate controls (N95/P100).[1][2][3]
Solubility Soluble in organic solvents (EtOH, Acetone)Use compatible organic solvents for wiping/cleaning.[1][2][3]
Primary Hazard Acute Toxicity (Oral/Dermal/Inhalation) LD50 values for nitriles are typically low; treat as highly toxic.[1][2][3]
Reactivity Hydrolysis Sensitive Releases HCN in acidic conditions; releases NH₃ in basic conditions.[1][2][3]
RCRA Code D003 (Reactive) / P-List (Generic)Classify as "Reactive Sulfide/Cyanide" bearing waste.[1][2][3]
The Mechanism of Hazard (The "Why")

To ensure compliance, researchers must understand the causality of the hazard. The nitrile group (-C≡N) is kinetically stable but thermodynamically susceptible to hydrolysis.[1]

The Acid-Catalyzed Failure Mode: In the presence of acid (


) and moisture, the nitrile hydrolyzes.[1] The reaction does not just degrade the compound; it actively generates a chemical weapon.


Why this matters: A standard laboratory waste container often contains dilute acids from other processes.[1] Adding this compound to a "General Organic Waste" carboy that has not been pH-checked creates a potential "gas chamber" effect within the container.[1][2]

Disposal Decision Logic

The following decision tree outlines the operational workflow for disposing of this compound.

DisposalWorkflow Start Waste Generation TypeCheck Determine Waste State Start->TypeCheck SolidWaste Solid Waste (Pure Chemical/Contaminated PPE) TypeCheck->SolidWaste LiquidWaste Liquid Waste (Mother Liquor/Solvent) TypeCheck->LiquidWaste Spill Spill / Emergency TypeCheck->Spill Segregation Segregate into 'Cyanide/Nitrile' Stream SolidWaste->Segregation PHCheck Check pH > 10 (Add NaOH if neutral/acidic) LiquidWaste->PHCheck Deactivation In-Lab Deactivation (Bleach/Alkaline Hydrolysis) Spill->Deactivation Immediate Action Commercial Commercial Incineration (Lab Pack) Segregation->Commercial Preferred Method PHCheck->Segregation Deactivation->Commercial Dispose of Residue

Figure 1: Decision logic for segregating and treating nitrile waste.[1][2][3] Note the critical pH check for liquid waste.

Detailed Disposal Protocols
Protocol A: Commercial Incineration (Standard Procedure)

This is the preferred method for bulk disposal (excess stock, reaction byproducts).[1]

  • Segregation: Obtain a dedicated waste container (HDPE or Glass).[1] Do not use metal cans (corrosion risk if basic).[1]

  • Stabilization:

    • For liquid waste, test pH.[1] If pH < 9, add Sodium Hydroxide (NaOH) solution (1M) until pH is clearly basic (pH 10-11).[1][2][3] This prevents HCN formation.[1]

    • Note: Do not over-concentrate; high basicity can induce rapid hydrolysis and heat generation.[1]

  • Labeling:

    • Label clearly: "HAZARDOUS WASTE - TOXIC - ORGANIC NITRILES." [1][2][3]

    • Explicitly list: this compound, Solvent names, and "Trace Sodium Hydroxide."

  • Storage: Store in a secondary containment tray, separated from acids and oxidizers, until pickup.

Protocol B: Spill Cleanup & Deactivation (Emergency Only)

Scope: For small spills (< 10g) or cleaning contaminated glassware.[1] Principle: Alkaline hydrolysis converts the nitrile to a carboxylate and ammonia, while hypochlorite (bleach) oxidizes any free cyanide.[1]

Reagents Required:

  • Sodium Hydroxide (NaOH), 1N or 5N.[1]

  • Sodium Hypochlorite (Commercial Bleach, ~5%).[1]

  • pH strips.[1]

Step-by-Step:

  • PPE: Wear double nitrile gloves, safety goggles, and a lab coat.[1] Ensure fume hood ventilation is active.

  • Containment: If solid, cover with wet paper towels to prevent dust.[1] If liquid, absorb with vermiculite or spill pads.[1]

  • Deactivation Solution: In a beaker, prepare a mixture of NaOH (1N) and Bleach (1:1 ratio).[1]

    • Mechanism:[1][4][5] The base catalyzes hydrolysis; the bleach oxidizes the cyanide group to cyanate (OCN⁻), which is significantly less toxic.[1]

  • Application: Gently apply the solution to the spill area or contaminated glassware.[1] Allow to sit for 30 minutes .

  • Verification: Check pH. It must remain basic (>10).[1]

  • Disposal: Collect all absorbents and liquids into a hazardous waste container. Label as "Deactivated Nitrile Spill Debris."[1] Do not flush down the drain.[1]

Regulatory Compliance (US Focus)

Compliance relies on accurate waste characterization.[1] While this compound is not explicitly listed by name in 40 CFR 261.33 (P or U lists), it is regulated by characteristic:

  • RCRA Characteristic D003 (Reactivity): Applies to cyanide-bearing waste that can generate toxic gases when exposed to pH conditions between 2 and 12.5.[1][3][6]

  • Satellite Accumulation Areas (SAA): You may store up to 55 gallons of hazardous waste or 1 quart of acutely hazardous waste at or near the point of generation. Ensure the container is closed unless adding waste.[1]

References
  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[1] [Link]

  • U.S. Environmental Protection Agency (EPA). (2024).[1] Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. [Link]

  • PubChem. (n.d.).[1] this compound Compound Summary. National Library of Medicine.[1] [Link][1][2][3]

  • Occupational Safety and Health Administration (OSHA). (n.d.).[1][7][8] Chemical Reactivity Hazards. United States Department of Labor.[1][7][8] [Link]

Sources

Personal protective equipment for handling cis,cis-Mucononitrile

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 1557-59-1 | Formula: C₆H₄N₂ | Synonyms: (2Z,4Z)-Hexa-2,4-dienedinitrile[1][2][3]

Part 1: Executive Safety Architecture

Hazard Classification: Warning (GHS07) Core Risks: Acute Toxicity (Oral, Dermal, Inhalation), Skin/Eye Irritation, STOT-SE (Respiratory).[1][2][3]

As a Senior Application Scientist, I must emphasize that while cis,cis-mucononitrile is categorized as "Harmful" rather than "Fatal" (Category 4 vs. Category 1/2), its specific chemical structure—a conjugated di-nitrile—demands a higher tier of vigilance than standard organic solids.[1][2][3] The conjugation allows for potential Michael addition reactions with biological nucleophiles (proteins/DNA), and as an aliphatic nitrile, it carries a latent risk of metabolic cyanide release, albeit lower than simple aliphatic nitriles [1, 2].[2][3]

The "Nitrile Rule" of Safety: Treat this compound not just as an irritant, but as a permeation hazard .[3] Nitriles are notorious for penetrating standard glove materials silently.[3] Your primary defense is not just the PPE itself, but the integrity of your containment workflow.[3]

Part 2: The PPE Firewall (Personal Protective Equipment)[1][2][3]

The following matrix defines the non-negotiable protective standards for handling this compound.

PPE Selection Matrix
Protection ZoneEquipment StandardTechnical Rationale
Respiratory N95 (US) / P2 (EU) Respirator (Minimum)The compound is a light powder (solid) capable of becoming airborne during weighing.[1][2][3] Inhalation allows direct entry to the bloodstream, bypassing first-pass hepatic detoxification.[1][2][3]
Dermal (Hands) Double-Gloving Strategy Inner Layer: 4 mil Nitrile (Inspection White).[1][2] Outer Layer: 5-8 mil Nitrile (Textured).[1][2][3] Rationale: Nitriles can permeate nitrile rubber over time.[3] The double layer provides a "breakthrough buffer."[3] If the outer glove is splashed, strip and replace immediately.[3]
Dermal (Body) Tyvek® Lab Coat (Closed Front) Standard cotton coats are porous.[2][3] Tyvek provides a particulate barrier.[3] Ensure cuffs are tucked under glove gauntlets.[3]
Ocular Chemical Splash Goggles Safety glasses are insufficient for powders that can drift around side-shields.[1][2] Goggles seal the orbital area.[3]
High-Risk Ops Laminate Film Gloves (Silver Shield®) Mandatory when handling concentrated solutions (>1M) or using penetrating solvents (e.g., DMSO, DMF).[1][2][3]

Part 3: Operational Handling Protocol

Phase 1: Storage & Stability[1][2][3]
  • Environment: Store at 2–8°C (Refrigerated). The cis,cis geometry is thermodynamically less stable than the trans,trans form and may isomerize or polymerize upon exposure to heat or UV light [3].[3]

  • Segregation: Keep away from strong acids (hydrolysis risk) and strong oxidizers.[2][3]

Phase 2: Weighing & Transfer (The Critical Control Point)[1][2][3]
  • Static Control: Use an anti-static gun or ionizer bar inside the balance enclosure.[2][3] Dry nitrile powders are prone to static cling, leading to "jumping" particles that contaminate the workspace.[3]

  • Containment: Weigh only inside a certified Chemical Fume Hood or a Powder Containment Balance Enclosure.[3] Never weigh on an open bench.

Phase 3: Reaction Setup
  • Solvent Choice: When dissolving in DMSO or DMF, be aware that these solvents enhance skin permeability, carrying the nitrile through the skin barrier faster than water or alcohols would.[3]

  • Closed Systems: All reactions involving heating must be performed under an inert atmosphere (Nitrogen/Argon) with a reflux condenser to prevent vapor escape.[2][3]

Phase 4: Waste Disposal[1][2][3]
  • Segregation: Do not mix with acidic waste streams.[2][3] Acidic hydrolysis of nitriles can generate Hydrogen Cyanide (HCN) gas in situ.[2][3]

  • Labeling: Tag waste clearly as "Organic Nitrile - Toxic."

  • Deactivation (Spills): Treat solid spills with a 1:1 mixture of bleach (sodium hypochlorite) and water to oxidize the nitrile, then absorb with vermiculite.[2][3]

Part 4: Emergency Response Logic

Scenario: Dermal Exposure (Solid or Solution) [1][2][3]

  • Immediate Action: Do not use solvents (ethanol/acetone) to wash; they increase absorption.[2][3]

  • Protocol: Wash with copious soap and tepid water for 15 minutes.[3]

  • Observation: Monitor for signs of nitrile poisoning (headache, dizziness, rapid breathing) which may be delayed.[3]

Scenario: Inhalation

  • Evacuation: Move to fresh air immediately.

  • Medical Support: If breathing is labored, oxygen should be administered by trained personnel.[3] Alert medical responders to the potential for "Nitrile/Cyanide-like" toxicity.[1][2][3][4]

Part 5: Visualization & Logic Flows[1][2][3]

Workflow Diagram: Safe Handling Lifecycle

G Storage 1. Storage (2-8°C, Dark) Prep 2. Prep (Static Control) Storage->Prep Equilibrate Weighing 3. Weighing (Fume Hood Only) Prep->Weighing Anti-static Reaction 4. Reaction (Closed System) Weighing->Reaction Dissolve Spill Spill Event Weighing->Spill Risk Waste 5. Disposal (Segregate from Acids) Reaction->Waste Quench Clean Oxidize (Bleach) Absorb Spill->Clean Clean->Waste

Figure 1: Operational lifecycle for this compound, emphasizing the critical control points at weighing and disposal.[1][2][3]

Decision Tree: PPE Selection

PPE Start Task Definition State Physical State? Start->State Solid Solid / Powder State->Solid Liquid Solution / Liquid State->Liquid SolidPPE Standard PPE: Nitrile Gloves (Double) N95 Mask Goggles Solid->SolidPPE Solvent Solvent Type? Liquid->Solvent StandardSolv Ethanol/Water Solvent->StandardSolv Penetrating DMSO/DMF/DCM Solvent->Penetrating StandardPPE Standard PPE: Nitrile Gloves (Double) Change every 15 min StandardSolv->StandardPPE HighPPE High Hazard PPE: Laminate (Silver Shield) Chem. Apron Penetrating->HighPPE

Figure 2: Logic flow for selecting appropriate glove materials based on physical state and solvent carrier.[1][2][3]

Part 6: References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 5367033, this compound. Retrieved from [Link]

  • Kovacik, I., et al. (2006). "Regiochemistry of platinum-catalyzed hydrophosphination of a diene."[1][2][3] Organometallics, 25(2), 536-539.[1][2][3][5] (Demonstrates reactivity and synthesis context).

Sources

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